molecular formula C10H14N2O2S B1461420 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide CAS No. 1087784-54-0

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Cat. No.: B1461420
CAS No.: 1087784-54-0
M. Wt: 226.3 g/mol
InChI Key: UVJPSTJAUUZEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-4,7,12H,5-6H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJPSTJAUUZEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC=C2)S(=O)(=O)N)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230623
Record name 1,2,3,4-Tetrahydro-3-methyl-8-quinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-54-0
Record name 1,2,3,4-Tetrahydro-3-methyl-8-quinolinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-3-methyl-8-quinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, a heterocyclic compound of interest to researchers and professionals in drug development. This document synthesizes predicted data with established experimental methodologies to offer a robust profile of the molecule. Key parameters including molecular structure, solubility, lipophilicity (LogP), and acidity (pKa) are discussed in detail. Furthermore, this guide outlines validated protocols for the experimental determination of these properties, emphasizing the causality behind procedural choices to ensure scientific integrity. The synthesis of the title compound is also addressed, providing context for potential impurities and their impact on its physicochemical characteristics. This guide is intended to be a valuable resource for scientists engaged in the research and development of novel therapeutics.

Introduction: The Significance of the Tetrahydroquinoline Sulfonamide Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic applications. The incorporation of a sulfonamide group at the 8-position, as seen in 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, introduces a key functional group known for its ability to engage in hydrogen bonding and its bioisosteric relationship with other functional groups. Tetrahydroquinoline sulfonamide derivatives have been identified as inhibitors of human 8-oxoguanine DNA glycosylase (OGG1), highlighting their potential in cancer therapy. A thorough understanding of the physicochemical properties of this scaffold is therefore paramount for the rational design and development of new therapeutic agents.

This guide will focus on the specific physicochemical profile of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, providing both predicted and, where available, experimental data. It will also serve as a practical resource by detailing robust experimental protocols for the determination of its key properties.

Molecular and Physicochemical Profile

Structural and Molecular Data

The structural and basic molecular data for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂SChemScene[1]
Molecular Weight 226.30 g/mol ChemScene[1]
CAS Number 1087784-54-0ChemScene[1]
SMILES O=S(C1=CC=CC2=C1NCC(C)C2)(N)=OChemScene[1]
Predicted Physicochemical Properties

The following properties have been predicted using computational models, which serve as a valuable guide for experimental design.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 72.19 ŲChemScene
logP (Octanol/Water Partition Coefficient) 0.9381ChemScene
Hydrogen Bond Acceptors 3ChemScene
Hydrogen Bond Donors 2ChemScene
Number of Rotatable Bonds 1ChemScene

Synthesis and Characterization

The synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is crucial for obtaining material for experimental studies. A probable synthetic route involves the conversion of the corresponding sulfonic acid, a more readily available precursor.

Synthetic Approach: From Sulfonic Acid to Sulfonamide

A common and effective method for the synthesis of sulfonamides is the conversion of the corresponding sulfonic acid.[2][3][4] This typically involves a two-step process:

  • Conversion of the Sulfonic Acid to a Sulfonyl Chloride: The sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the more reactive sulfonyl chloride intermediate.

  • Amination of the Sulfonyl Chloride: The sulfonyl chloride is then reacted with ammonia or an amine to yield the desired sulfonamide.

A microwave-assisted, one-pot synthesis directly from the sulfonic acid or its sodium salt has also been reported as a high-yielding and efficient method.[2]

Synthesis_Workflow

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the N-H and S=O stretches of the sulfonamide group.

Experimental Determination of Physicochemical Properties

To ensure the scientific integrity of the data, experimental determination of the key physicochemical properties is imperative. The following sections outline established protocols for these measurements.

Solubility Determination

The aqueous solubility of a drug candidate significantly influences its absorption and distribution. The Extended Hildebrand Solubility Approach is a well-established method for determining the solubility of sulfonamides in various solvent systems.[5]

Experimental Protocol: Extended Hildebrand Solubility Approach

  • Solvent Preparation: Prepare a series of binary or ternary solvent systems with varying compositions (e.g., dioxane-water mixtures).

  • Equilibration: Add an excess of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide to each solvent system in sealed vials.

  • Shaking and Incubation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the solubility as a function of the solvent composition to determine the solubility profile.

Solubility_Determination_Workflow

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for determining the pKa of sulfonamides.[6][7]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water-cosolvent mixture).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the second derivative of the titration curve, where the inflection point corresponds to the equivalence point.

pKa_Determination_Workflow

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the gold standard for the experimental determination of LogP.[8][9][10]

Experimental Protocol: Shake-Flask Method

  • Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol.

  • Sample Preparation: Prepare a stock solution of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide in the aqueous phase.

  • Partitioning: Mix a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol in a sealed container.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous and the n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

LogP_Determination_Workflow

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. While predicted data offers a valuable starting point, this guide emphasizes the critical importance of experimental verification to ensure the accuracy and reliability of these parameters. The outlined protocols for synthesis, characterization, and the determination of solubility, pKa, and LogP are designed to be robust and reproducible, providing researchers with the necessary tools to thoroughly investigate this promising compound. A comprehensive understanding of its physicochemical profile will undoubtedly facilitate the advancement of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide and its analogs in the field of drug discovery and development.

References

  • Kah, M., & Beulke, S. (2007). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Journal of Pharmaceutical and Biomedical Analysis, 45(5), 849-857.
  • Martin, A., & Wu, P. L. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 72(8), 902-909.
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969.
  • Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Journal of Chemical Society of Nigeria, 45(3).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Ewing, W. R., & Macielag, M. J. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20853-20860.
  • Hanaee, J., et al. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 18(2), 126-132.
  • Blum, A., et al. (2021). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids.
  • Hanaee, J., et al. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Jios, J. L., et al. (2005). 1H and 13C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines, and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901-906.
  • Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.
  • Avdeef, A., et al. (2000). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical Sciences, 89(9), 1183-1193.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • FTLOScience. (2022, December 14). Using Log P and Log D to Assess Drug Bioavailability. Retrieved from [Link]

  • protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

  • Spirtović-Halilović, S., & Završnik, D. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Analytical & Pharmaceutical Research, 1(2).
  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Wang, Y.-C., et al. (2020). Solid Solubilities of Sulfonamides and Use of Rapid Expansion of Supercritical Solutions for Microparticle Production. Processes, 8(6), 682.
  • Popović, G., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Journal of the Serbian Chemical Society, 84(10), 1087-1097.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a molecule of significant interest, integrating two pharmacologically active scaffolds: a tetrahydroquinoline nucleus and a sulfonamide functional group. While the precise mechanism of action for this specific molecule is not yet fully elucidated in publicly available literature, this guide synthesizes current knowledge on the bioactivities of its constituent moieties to propose and explore its potential mechanisms of action. This document will delve into the established antibacterial properties of sulfonamides, the diverse biological activities of tetrahydroquinolines, and the synergistic or novel mechanisms that may arise from their combination. We will also present hypothetical experimental workflows to systematically investigate and validate these potential mechanisms, providing a foundational framework for future research and drug development efforts.

Introduction: The Convergence of Two Privileged Scaffolds

The field of medicinal chemistry often leverages the strategy of molecular hybridization, combining two or more pharmacophores to create a new chemical entity with potentially enhanced efficacy, novel mechanisms of action, or an improved safety profile. 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide exemplifies this approach.

  • The Sulfonamide Moiety: A cornerstone of antimicrobial therapy, the sulfonamide group (-SO₂NH₂) is the basis for a broad class of synthetic drugs.[1][][3] Beyond their antibacterial effects, sulfonamides exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and diuretic properties.[4][5][6][7]

  • The Tetrahydroquinoline Core: This bicyclic heterocyclic scaffold is a common feature in many biologically active compounds and natural products. Derivatives of tetrahydroquinoline have been explored for their potential as antitumor agents, among other therapeutic applications.[4]

This guide will systematically deconstruct the potential contributions of each moiety to the overall mechanism of action of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide and consider the emergent properties of the hybrid molecule.

Potential Mechanisms of Action

Based on the known activities of its constituent parts, 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide could exert its biological effects through several distinct or overlapping mechanisms.

Antibacterial Activity: Inhibition of Folate Synthesis

The most well-established mechanism for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][][3][8][9] Bacteria must synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids (purines and pyrimidines).[9] In contrast, humans obtain folate from their diet, making this pathway an excellent target for selective toxicity.[3]

The proposed mechanism is as follows:

  • Structural Mimicry: The sulfonamide moiety of the molecule acts as a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[8][9]

  • Competitive Inhibition: 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide would compete with PABA for the active site of DHPS.

  • Pathway Disruption: By binding to DHPS, the molecule would block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid.

  • Bacteriostatic Effect: The depletion of folic acid would halt bacterial growth and replication, resulting in a bacteriostatic effect.[3]

Folic_Acid_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Molecule 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide Molecule->DHPS Competitive Inhibitor DHF Dihydrofolic Acid DHPS->DHF Enzymatic Conversion THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Purines & Pyrimidines (Nucleic Acid Synthesis) THF->Nucleic_Acids Bacterial_Growth Bacterial Growth & Replication Nucleic_Acids->Bacterial_Growth

Caption: Proposed antibacterial mechanism via competitive inhibition of DHPS.

Anticancer Activity: Targeting DNA Repair Pathways

Recent research has identified tetrahydroquinoline sulfonamide derivatives as inhibitors of human 8-oxoguanine DNA glycosylase (OGG1).[10] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for removing oxidatively damaged DNA bases, such as 8-oxoguanine.[10] Inhibition of DNA repair mechanisms can enhance the efficacy of cancer therapies that induce DNA damage.

A plausible mechanism in this context would be:

  • Enzyme Inhibition: 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide may bind to and inhibit the activity of OGG1.

  • Accumulation of DNA Damage: Inhibition of OGG1 would lead to the accumulation of oxidative DNA lesions.

  • Induction of Apoptosis: The build-up of unrepaired DNA damage can trigger programmed cell death (apoptosis) in cancer cells.

DNA_Repair_Inhibition Oxidative_Stress Oxidative Stress DNA_Damage Oxidative DNA Damage (e.g., 8-oxoguanine) Oxidative_Stress->DNA_Damage OGG1 8-Oxoguanine DNA Glycosylase (OGG1) DNA_Damage->OGG1 Substrate Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Induces BER Base Excision Repair OGG1->BER Molecule 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide Molecule->OGG1 Inhibitor BER->Apoptosis Prevents

Caption: Potential anticancer mechanism via inhibition of the OGG1 DNA repair enzyme.

Other Potential Mechanisms

The versatility of the sulfonamide and tetrahydroquinoline scaffolds suggests other potential biological targets:

  • Anti-inflammatory Activity: Some non-antibacterial sulfonamides are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[6]

  • Ionophoric Activity: Certain 8-sulfonamidoquinolines have demonstrated antibacterial activity that is dependent on the presence of zinc, suggesting they may act as ionophores, disrupting cellular ion homeostasis.[11][12]

  • Kinase Inhibition: The quinoline core is present in many kinase inhibitors used in oncology. It is plausible that 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide could exhibit inhibitory activity against specific protein kinases involved in cell signaling pathways.

Experimental Workflows for Mechanism of Action Elucidation

To definitively determine the mechanism of action of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, a systematic, multi-faceted experimental approach is required.

Workflow for Investigating Antibacterial Mechanism

Antibacterial_Workflow start Start: Synthesize & Purify Compound mic_testing 1. MIC & MBC Testing (Gram-positive & Gram-negative strains) start->mic_testing dhps_assay 2. In Vitro DHPS Enzyme Assay (Measure IC50) mic_testing->dhps_assay paba_competition 3. PABA Competition Assay (Vary PABA concentration) dhps_assay->paba_competition folate_rescue 4. Folate Rescue Experiment (Supplement media with folic acid) paba_competition->folate_rescue conclusion Conclusion: Confirm/Refute DHPS Inhibition Mechanism folate_rescue->conclusion

Caption: Experimental workflow to validate the antibacterial mechanism.

Step-by-Step Protocol:

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Testing:

    • Objective: To determine the potency and spectrum of antibacterial activity.

    • Method: Use broth microdilution assays against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

    • Expected Outcome: Determination of the lowest concentration of the compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).

  • In Vitro DHPS Enzyme Inhibition Assay:

    • Objective: To directly measure the inhibitory effect on the putative target enzyme.

    • Method: Utilize a purified recombinant DHPS enzyme. Measure the rate of product formation in the presence of varying concentrations of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

    • Expected Outcome: Calculation of the half-maximal inhibitory concentration (IC₅₀) value.

  • PABA Competition Assay:

    • Objective: To confirm competitive inhibition.

    • Method: Perform the DHPS enzyme assay with a fixed concentration of the inhibitor and varying concentrations of the substrate, PABA.

    • Expected Outcome: An increase in the apparent Km of PABA with no change in Vmax, characteristic of competitive inhibition.

  • Folate Rescue Experiment:

    • Objective: To demonstrate that the antibacterial effect is due to folate synthesis inhibition in a cellular context.

    • Method: Grow bacteria in the presence of an inhibitory concentration of the compound with and without supplementation of the growth medium with folic acid.

    • Expected Outcome: Reversal of the antibacterial effect in the presence of exogenous folic acid.

Workflow for Investigating Anticancer Mechanism

Anticancer_Workflow start Start: Synthesize & Purify Compound cytotoxicity 1. Cell Viability Assays (e.g., MTT, on cancer cell lines) start->cytotoxicity ogg1_assay 2. In Vitro OGG1 Inhibition Assay (Measure IC50) cytotoxicity->ogg1_assay comet_assay 3. Comet Assay (Measure DNA damage) ogg1_assay->comet_assay apoptosis_assay 4. Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) comet_assay->apoptosis_assay conclusion Conclusion: Elucidate Role in DNA Damage & Apoptosis apoptosis_assay->conclusion

Caption: Experimental workflow to investigate the potential anticancer mechanism.

Step-by-Step Protocol:

  • Cell Viability Assays:

    • Objective: To assess the cytotoxic effect on various cancer cell lines.

    • Method: Employ assays such as MTT or CellTiter-Glo to measure cell viability after treatment with a range of compound concentrations.

    • Expected Outcome: Determination of the GI₅₀ (concentration for 50% growth inhibition) for different cancer cell types.

  • In Vitro OGG1 Inhibition Assay:

    • Objective: To directly measure the inhibitory effect on the putative DNA repair enzyme target.

    • Method: Use a purified recombinant human OGG1 and a DNA substrate containing 8-oxoguanine. Measure the rate of lesion excision in the presence of the compound.[10]

    • Expected Outcome: Calculation of the IC₅₀ value for OGG1 inhibition.

  • Comet Assay (Single Cell Gel Electrophoresis):

    • Objective: To quantify DNA damage in cells treated with the compound.

    • Method: Treat cancer cells with the compound and an oxidizing agent. Measure DNA strand breaks by observing the "comet tail" of fragmented DNA.

    • Expected Outcome: An increase in DNA damage in treated cells compared to controls, indicating inhibition of DNA repair.

  • Apoptosis Assays:

    • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

    • Method: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or assays to measure the activity of caspases (key apoptosis-executing enzymes).

    • Expected Outcome: A significant increase in the apoptotic cell population in treated samples.

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing key quantitative data that would be generated from the proposed experimental workflows.

ParameterAssayTargetValue
IC₅₀ Enzyme InhibitionDihydropteroate Synthasee.g., 5.2 µM
MIC Broth MicrodilutionStaphylococcus aureuse.g., 8 µg/mL
MIC Broth MicrodilutionEscherichia colie.g., 32 µg/mL
GI₅₀ MTT AssayMCF-7 (Breast Cancer)e.g., 12.5 µM
IC₅₀ Enzyme InhibitionHuman OGG1e.g., 2.8 µM

Conclusion and Future Directions

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a promising chemical entity with the potential for multiple mechanisms of action, primarily dictated by its hybrid structure. The most probable mechanisms include antibacterial activity through the inhibition of bacterial folate synthesis and anticancer activity via the inhibition of DNA repair pathways. The provided experimental workflows offer a robust framework for the systematic investigation and validation of these hypotheses.

Future research should focus on executing these protocols to generate empirical data. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing potency and selectivity for a desired biological target. Ultimately, a comprehensive understanding of the mechanism of action will be paramount for the potential clinical development of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide as a therapeutic agent.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [URL: https://link.springer.com/article/10.1007/s11356-021-14963-8]
  • Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20149941/]
  • Mechanism of action - Lejan Team. [URL: https://lejan.com.au/wp-content/uploads/2018/01/Mechanism-of-action.pdf]
  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid - Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/3-methyl-1-2-3-4-tetrahydroquinoline-8-sulfonic-acid]
  • 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/153886-68-1.htm]
  • Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences. [URL: https://www.bocsci.com/blog/sulfonamide-antibiotics-definition-mechanism-and-research/]
  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10574042/]
  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid Hydrochloride | Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/3-methyl-1-2-3-4-tetrahydroquinoline-8-sulfonic-acid-hydrochloride]
  • 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide | SCBT. [URL: https://www.scbt.com/p/3-methyl-1-2-3-4-tetrahydroquinoline-8-sulfonamide]
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [URL: https://openaccesspub.org/jijij/article/793]
  • (PDF) Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation - ResearchGate. [URL: https://www.researchgate.
  • Sulfonamide (medicine) - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfonamide_(medicine)]
  • C-2 derivatized 8-sulfonamidoquinolines as antibacterial compounds - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33223463/]
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [URL: https://www.researchgate.net/publication/380108398_The_Evolving_Role_of_Sulfonamides_in_Medicine_and_Drug_Development_A_Brief_Review]
  • Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively-induced DNA Base Lesions - National Institute of Standards and Technology. [URL: https://www.nist.
  • Mechanisms of Antibacterial Drugs | Microbiology - Lumen Learning. [URL: https://courses.lumenlearning.com/microbiology/chapter/mechanisms-of-antibacterial-drugs/]
  • Substituted sulfonamide bioisosteres of 8-hydroxyquinoline as zinc-dependent antibacterial compounds - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32229060/]
  • Sulfonamides, Trimethoprim, & Fluoroquinolones | Katzung & Trevor's Pharmacology: Examination & Board Review, 13e | AccessMedicine. [URL: https://accessmedicine.mhmedical.com/content.aspx?bookid=2465&sectionid=197946115]
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789851/]

Sources

Foreword: The Architectural Synergy of Quinoline and Sulfonamide Moieties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Quinoline-8-Sulfonamide Derivatives

In the landscape of medicinal chemistry, the strategic fusion of validated pharmacophores into a single molecular entity is a cornerstone of rational drug design. The quinoline scaffold, a privileged heterocyclic system, is a recurring motif in a multitude of therapeutic agents, celebrated for its wide spectrum of biological activities.[1][2] Similarly, the sulfonamide group is a critical functional group in numerous approved drugs, including antibacterial, anti-inflammatory, and diuretic agents.[3] The conjugation of these two powerful moieties, specifically in the form of quinoline-8-sulfonamide derivatives, has yielded a class of compounds with profound and diverse pharmacological potential, positioning them as compelling candidates for tackling complex diseases.[4]

This technical guide offers an in-depth exploration of the multifaceted biological activities of quinoline-8-sulfonamide derivatives. Moving beyond a mere catalog of effects, we will dissect the underlying mechanisms of action, present robust experimental data, and provide detailed, field-proven protocols to empower researchers in their own investigations. The narrative is structured to follow the science, prioritizing the most extensively researched therapeutic areas and elucidating the causal links between molecular structure and biological function.

Anticancer Activity: Reprogramming the Malignant Cell

The application of quinoline-8-sulfonamide derivatives in oncology is arguably the most promising and well-documented area of their activity. These compounds exploit unique vulnerabilities of cancer cells, primarily by targeting their aberrant metabolism and signaling pathways.

Core Mechanism I: Modulation of Pyruvate Kinase M2 (PKM2)

A cardinal feature of many cancer cells is the "Warburg effect," a metabolic shift towards aerobic glycolysis. The M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme, is a critical regulator of this phenomenon and is predominantly expressed in tumor cells.[5][6] PKM2 can switch between a highly active tetrameric state, which promotes ATP production, and a less active dimeric state, which diverts glycolytic intermediates into biosynthetic pathways essential for cell proliferation.

Quinoline-8-sulfonamide derivatives have been identified as potent modulators of PKM2.[5][7] By interacting with the enzyme, these compounds can influence its quaternary structure, thereby controlling the metabolic fate of glucose. For instance, certain derivatives can stabilize one state over the other, effectively starving the cancer cells of the building blocks needed for rapid growth or disrupting their energy supply.[5][6] A notable study identified a specific quinoline-8-sulfonamide derivative, compound 9a, which was shown to reduce intracellular pyruvate levels in A549 lung cancer cells, leading to decreased cell viability and alterations in the cell cycle.[5][6][8] This targeted modulation of a cancer-specific enzyme isoform highlights the potential for high selectivity and reduced off-target effects compared to conventional chemotherapy.[5]

PKM2_Modulation cluster_glycolysis Glycolysis Pathway cluster_pkm2 PKM2 Regulation cluster_output Metabolic Fates Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P FBP FBP F6P->FBP PFK PEP PEP FBP->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate PKM2_Dimer PKM2 (Dimer) Less Active PKM2_Tetramer PKM2 (Tetramer) Highly Active PKM2_Dimer->PKM2_Tetramer Equilibrium Biosynthesis Anabolic Pathways (Proliferation) PKM2_Dimer->Biosynthesis Diverts Flux PKM2_Tetramer->Pyruvate Catalyzes Lactate Lactate Pyruvate->Lactate LDH TCA TCA Pyruvate->TCA PDH (ATP Production) Quinoline Quinoline-8-Sulfonamide Derivative Quinoline->PKM2_Dimer Modulates Quinoline->PKM2_Tetramer

Caption: Modulation of PKM2 by Quinoline-8-Sulfonamide Derivatives.

Core Mechanism II: Inhibition of Carbonic Anhydrase (CA)

Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, are crucial for cancer cell survival.[9][10] They help maintain the intracellular pH in the hypoxic and acidic tumor microenvironment, facilitating tumor growth, proliferation, and metastasis. The sulfonamide moiety is a classic zinc-binding group that potently inhibits CA enzymes.[11]

Several quinoline-based sulfonamides have demonstrated potent, selective inhibition of hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and II.[9][10][12] This selectivity is critical for minimizing side effects. For example, certain 4-anilinoquinoline derivatives bearing a sulfonamide group displayed excellent, single-digit nanomolar inhibitory activity against hCA IX.[9][12] This inhibition disrupts pH regulation in cancer cells, leading to apoptosis and reduced tumor growth.

Quantitative Data: Anticancer Potency

The cytotoxic potential of quinoline-8-sulfonamide derivatives has been evaluated against a panel of human cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values for a representative compound (9a) from a key study.[6]

Cell LineCancer TypeGI50 (µM)[6]
C32Amelanotic Melanoma520
COLO829Malignant Melanoma376
MDA-MB-231Breast Adenocarcinoma609
U87-MGGlioblastoma756
A549Lung Carcinoma496

Note: The original data was reported in mM and µg/mL; values have been converted to µM for standardized comparison where applicable.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational experiment for screening potential anticancer compounds.

Rationale: This protocol is chosen for its reliability, high throughput, and direct correlation of mitochondrial metabolic activity (a hallmark of viable cells) with colorimetric output. Human cancer cell lines like A549 or MCF-7 are used as they are well-characterized models for lung and breast cancer, respectively. A non-cancerous cell line (e.g., HaCaT keratinocytes) is included as a control to assess selectivity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549) and a non-cancerous control cell line in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the quinoline-8-sulfonamide derivative in DMSO.

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilizing agent, such as DMSO or a 0.01 M HCl solution in 10% SDS, to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution and a homogenous purple solution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Anticancer_Workflow start Start culture 1. Culture Cancer & Control Cell Lines start->culture seed 2. Seed Cells into 96-Well Plates culture->seed treat 3. Treat with Compound (Serial Dilutions) seed->treat incubate 4. Incubate (48-72 hours) treat->incubate mtt 5. Add MTT Reagent incubate->mtt dissolve 6. Dissolve Formazan Crystals (DMSO) mtt->dissolve read 7. Measure Absorbance (570 nm) dissolve->read analyze 8. Calculate IC50 Value read->analyze end End analyze->end

Caption: General workflow for in vitro anticancer activity assessment.

Anti-inflammatory Activity: Quelling Pathological Inflammation

Chronic inflammation is a driver of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease.[13] Quinoline-8-sulfonamide derivatives have emerged as potent anti-inflammatory agents by targeting key upstream signaling nodes in the inflammatory cascade.[14]

Core Mechanism: Inhibition of TLR4/MD-2 Signaling

Toll-like receptor 4 (TLR4), in complex with its co-receptor MD-2, is a primary sensor for lipopolysaccharide (LPS), a component of Gram-negative bacteria.[14] LPS binding triggers TLR4 dimerization and initiates a downstream signaling cascade involving NF-κB and MAPKs, culminating in the production of pro-inflammatory mediators like TNF-α, IL-1β, and nitric oxide (NO).[13][14]

Studies have shown that certain quinoline-8-sulfonamide derivatives can directly interfere with this process. Molecular docking and co-immunoprecipitation assays revealed that active compounds bind to the LPS binding pocket of the TLR4/MD-2 complex.[14] This binding physically obstructs the dimerization of TLR4, thereby blocking the activation of the entire NF-κB/MAPK pathway and significantly reducing the expression of inflammatory mediators like iNOS and COX-2.[14] One particularly effective compound, designated '3l', demonstrated significant therapeutic effects in an in vivo rat model of adjuvant-induced arthritis.[14]

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD-2 Complex MyD88 MyD88 TLR4->MyD88 Dimerization & Recruitment IKK IKK MyD88->IKK Cascade NFkB_Ikb NF-κB / IκB IKK->NFkB_Ikb Phosphorylates IκB NFkB NF-κB NFkB_Ikb->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocation Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) DNA->Genes Transcription LPS LPS LPS->TLR4 Quinoline Quinoline-8-Sulfonamide Derivative Quinoline->TLR4 Block X Block->MyD88 Blocks Dimerization

Caption: Inhibition of the TLR4/NF-κB pathway by quinoline-8-sulfonamides.

Quantitative Data: Anti-inflammatory Potency

The efficacy of these derivatives in suppressing inflammatory responses is quantified by their IC50 values against the production of key inflammatory mediators in LPS-stimulated macrophages.

Mediator InhibitedIC50 (µM) for Compound 3l[14]
Nitric Oxide (NO)2.61
TNF-α9.74
IL-1β12.71
Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay quantifies nitric oxide (NO) by measuring its stable breakdown product, nitrite, in the cell culture supernatant. It is a simple and widely used method to assess the pro-inflammatory response of macrophages.

Rationale: RAW264.7 murine macrophage cells are used because they are a standard model for studying inflammation and reliably produce NO upon stimulation with LPS. The Griess reaction provides a straightforward colorimetric readout directly proportional to the NO synthase (iNOS) activity, a key inflammatory enzyme.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline-8-sulfonamide derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only control.

Antimicrobial Activity: A Renewed Offensive Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The quinoline-sulfonamide hybrid structure offers a promising strategy, combining the DNA synthesis-inhibiting properties of quinolones with the metabolic disruption caused by sulfonamides.[3][15][16]

Core Mechanism: Dual-Action Inhibition

The antimicrobial activity of this class of compounds is often attributed to a multi-targeted approach. The quinoline core is known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, which is the mechanism of action for fluoroquinolone antibiotics.[3] The sulfonamide moiety can act as a bioisostere of para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria.[3] This potential dual-action mechanism makes it more difficult for bacteria to develop resistance. Metal complexes of these derivatives have shown particularly potent activity.[15][17]

Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

MicroorganismStrainMIC (µg/mL) of a Cadmium (II) Complex[15][16]
Staphylococcus aureusATCC 259230.19
Escherichia coliATCC 259226.09
Candida albicansATCC 102310.19
Note: Data is for a representative N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex, as specific data for the parent sulfonamide is limited.
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.

Rationale: This method provides a quantitative result (the MIC value) and is highly reproducible. Standard bacterial strains (e.g., S. aureus ATCC 25923 for Gram-positive, E. coli ATCC 25922 for Gram-negative) are used to ensure comparability of data across different studies.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a plate reader.

MIC_Workflow start Start inoculum 1. Prepare Standardized Bacterial Inoculum start->inoculum dilution 2. Perform 2-Fold Serial Dilution of Compound in 96-Well Plate inoculum->dilution add_inoculum 3. Inoculate Wells with Bacterial Suspension dilution->add_inoculum incubate 4. Incubate Plate (18-24 hours) add_inoculum->incubate read 5. Visually Inspect for Turbidity (Growth) incubate->read determine_mic 6. Identify Lowest Concentration with No Growth (MIC) read->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The quinoline-8-sulfonamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives exhibit potent and often selective activity across diverse and critical fields, including oncology, inflammation, and infectious diseases. Their ability to modulate specific cancer-related enzymes like PKM2 and CA IX, block key inflammatory signaling hubs like TLR4, and potentially exert dual-action antimicrobial effects underscores their significant therapeutic promise.

The path forward lies in detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, coupled with advanced computational modeling to refine target interactions.[6][18] As we continue to unravel the intricate biological roles of these compounds, the quinoline-8-sulfonamide core will undoubtedly remain a fertile ground for the discovery of next-generation medicines.

References

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruv
  • A Comparative Guide to the Synthesis and Biological Evaluation of Quinolin-8-ylmethanesulfonamide and Its Altern
  • Quinolin-8-ylmethanesulfonamide Derivatives: A Technical Guide to their Therapeutic Potential. Benchchem.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruv
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central.
  • Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity.
  • Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. PubMed.
  • Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. Bentham Science Publishers.
  • QSAR study on carbonic anhydrase inhibitors: aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties, with topical activity as antiglaucoma agents. PubMed.
  • Application Notes and Protocols for Quinolin-8-ylmethanesulfonamide in Antimicrobial Activity Assays. Benchchem.
  • Hybrid Quinoline-Sulfonamide Complexes (M2+)
  • (PDF) Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.
  • N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin)
  • Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. PubMed.
  • Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. Oriental Journal of Chemistry. 1_6_. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. PubMed.
  • Quinolin-8-ylmethanesulfonamide and its Analogs: A Technical Guide to their Mechanism of Action in Cancer Cells. Benchchem.
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PMC - PubMed Central.
  • (PDF) Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance.
  • Design,Synthesis And Evaluation Of Anti-Inflammatory Activity Of Novel 8-Quinolinesulfonamide Deriv
  • The Landscape of Quinoline-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Technical Overview. Benchchem.
  • A Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Sulfonamides. Benchchem.
  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI.
  • Biological activities of quinoline deriv
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PubMed.
  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PubMed.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Assessing the Selectivity of Quinoline-8-Sulfonamide Derivatives for Different Cancer Cell Lines: A Compar
  • Rational Design and Computational Evaluation of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents.
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
  • Biological Activities of Quinoline Deriv
  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. NIH.
  • (PDF) Biological Activities of Quinoline Derivatives.
  • (PDF) Quinoline-8-sulfonamide.
  • Structure–activity relationship of quinoline derivative VI‐77. [Color...].
  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Publishing.

Sources

An In-depth Technical Guide to 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide and Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a sulfonamide group, this heterocyclic system exhibits a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide focuses on a specific, yet representative, member of this class: 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. We will delve into its synthetic pathways, drawing from established methodologies for related compounds, and explore its potential biological significance in the context of recent advancements in the field. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the tetrahydroquinoline sulfonamide framework.

Introduction: The Significance of the Tetrahydroquinoline Sulfonamide Moiety

The 1,2,3,4-tetrahydroquinoline (THQ) core is a versatile heterocyclic motif found in both natural products and synthetic molecules with a broad spectrum of biological activities.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive scaffold for drug design. The incorporation of a sulfonamide group (-SO₂NH₂) further enhances its therapeutic potential. Sulfonamides are a well-established class of pharmacophores known for their diverse biological activities, including antibacterial, antiviral, antidiabetic, and anticancer properties.[2][3][4] The combination of these two moieties in tetrahydroquinoline sulfonamide derivatives has led to the discovery of potent agents targeting various disease pathways.[5][6][7][8]

Recent research has highlighted the promise of tetrahydroquinoline sulfonamides as:

  • Anticancer Agents: By inhibiting key enzymes such as carbonic anhydrase or acting on other cellular pathways.[5][6]

  • Inhibitors of DNA Repair Enzymes: Specifically targeting enzymes like 8-oxoguanine DNA glycosylase (OGG1), which has implications for cancer therapy.[9]

  • Modulators of Nuclear Receptors: Including the development of RORγt inverse agonists for the treatment of autoimmune diseases like psoriasis.[7][8]

This guide will use 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide as a focal point to explore the synthesis, properties, and potential applications of this important class of compounds.

Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide: A Proposed Pathway

While direct literature on the synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is not extensively available, a robust synthetic route can be proposed based on established methods for analogous structures. The synthesis logically proceeds through the preparation of key intermediates, namely 3-methylquinoline and its subsequent sulfonation and reduction.

Synthesis of the Precursor: 3-Methylquinoline-8-sulfonyl chloride

A plausible route to the key intermediate, 3-methylquinoline-8-sulfonyl chloride, starts from aniline. This multi-step synthesis is outlined below.[10]

Step-by-Step Protocol:

  • N-Phenylpropanamide Formation: Aniline is reacted with propionic acid to yield N-phenylpropanamide.

  • Cyclization to 2-Chloro-3-methylquinoline: The N-phenylpropanamide undergoes a cyclization reaction to form 2-chloro-3-methylquinoline.

  • Reduction to 3-Methylquinoline: The chloro-derivative is then reduced to afford 3-methylquinoline.

  • Chlorosulfonation: The final step in forming the key intermediate is the chlorosulfonation of 3-methylquinoline to yield 3-methylquinoline-8-sulfonyl chloride.[10]

Synthesis of 3-Methylquinoline-8-sulfonyl chloride Aniline Aniline N_Phenylpropanamide N-Phenylpropanamide Aniline->N_Phenylpropanamide Propionic_acid Propionic Acid Propionic_acid->N_Phenylpropanamide Cyclization Cyclization N_Phenylpropanamide->Cyclization Two_Chloro_3_methylquinoline 2-Chloro-3-methylquinoline Cyclization->Two_Chloro_3_methylquinoline Reduction Reduction Two_Chloro_3_methylquinoline->Reduction Three_Methylquinoline 3-Methylquinoline Reduction->Three_Methylquinoline Chlorosulfonation Chlorosulfonation Three_Methylquinoline->Chlorosulfonation Three_Methylquinoline_8_sulfonyl_chloride 3-Methylquinoline-8-sulfonyl chloride Chlorosulfonation->Three_Methylquinoline_8_sulfonyl_chloride

Figure 1: Proposed synthetic pathway for 3-Methylquinoline-8-sulfonyl chloride.

Reduction and Amination to Yield the Final Compound

With 3-methylquinoline-8-sulfonyl chloride in hand, the subsequent steps involve the reduction of the quinoline ring and the conversion of the sulfonyl chloride to a sulfonamide.

Step-by-Step Protocol:

  • Selective Reduction of the Quinoline Ring: The 3-methylquinoline-8-sulfonyl chloride is selectively reduced to 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride. This can be achieved through various catalytic hydrogenation methods.

  • Amination of the Sulfonyl Chloride: The resulting tetrahydroquinoline sulfonyl chloride is then reacted with ammonia or an appropriate amine source to furnish the final product, 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

Final Steps to3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide Three_Methylquinoline_8_sulfonyl_chloride 3-Methylquinoline-8-sulfonyl chloride Reduction Selective Reduction Three_Methylquinoline_8_sulfonyl_chloride->Reduction THQ_sulfonyl_chloride 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride Reduction->THQ_sulfonyl_chloride Amination Amination THQ_sulfonyl_chloride->Amination Final_Product 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide Amination->Final_Product

Figure 2: Final synthetic steps to the target compound.

Biological Activity and Therapeutic Potential

The biological activity of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide can be inferred from studies on structurally similar compounds. The broader class of tetrahydroquinoline derivatives bearing a sulfonamide moiety has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent in vitro antitumor activity of novel tetrahydroquinoline derivatives with a sulfonamide group.[5] For instance, certain derivatives have shown greater potency than the established anticancer drug Doxorubicin.[5] The mechanism of action for the anticancer effects of sulfonamides can be diverse, with inhibition of carbonic anhydrase isozymes being a prominent pathway.[6]

Table 1: Comparative Anticancer Activity of Tetrahydroquinoline Sulfonamide Derivatives

CompoundTarget Cell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Compound 32Ehrlich Ascites Carcinoma2.5Doxorubicin37.5
Compound 25Ehrlich Ascites Carcinoma3Doxorubicin37.5
Compound 41Ehrlich Ascites Carcinoma5Doxorubicin37.5
Data extracted from Alqasoumi et al., Eur J Med Chem. 2010.[5]
Inhibition of 8-Oxoguanine DNA Glycosylase (OGG1)

DNA glycosylases are critical enzymes in the base excision repair pathway, and their inhibition is a promising strategy in cancer therapy to enhance the efficacy of DNA-damaging agents.[9] Recently, tetrahydroquinoline sulfonamide derivatives have been identified as inhibitors of human OGG1.[9] These compounds were shown to efficiently inhibit the excision of multiple oxidatively-induced DNA base lesions.[9] This suggests that 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide could also possess similar inhibitory activity, warranting further investigation.

OGG1 Inhibition Pathway Oxidative_Stress Oxidative Stress DNA_Damage Oxidative DNA Damage (e.g., 8-oxoguanine) Oxidative_Stress->DNA_Damage OGG1 OGG1 Enzyme DNA_Damage->OGG1 Base_Excision Base Excision Repair OGG1->Base_Excision Cell_Survival Cell Survival Base_Excision->Cell_Survival THQ_Sulfonamide Tetrahydroquinoline Sulfonamide Inhibitor THQ_Sulfonamide->OGG1

Figure 3: Mechanism of OGG1 inhibition by tetrahydroquinoline sulfonamides.

RORγt Inverse Agonism for Autoimmune Diseases

Targeting the nuclear receptor RORγt is an effective strategy for treating autoimmune disorders such as psoriasis.[8] N-sulfonamide-tetrahydroquinolines have been discovered as potent RORγt inverse agonists.[7][8] These compounds have shown efficacy in animal models of psoriasis, demonstrating significant antipsoriatic effects.[7] The structural features of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide align with those of active RORγt inverse agonists, suggesting its potential in this therapeutic area.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of tetrahydroquinoline sulfonamides is highly dependent on the substitution pattern on both the tetrahydroquinoline ring and the sulfonamide nitrogen. Key SAR insights from the literature include:

  • Substitution on the Tetrahydroquinoline Ring: The position and nature of substituents can significantly impact potency and selectivity. The methyl group at the 3-position in the target compound likely influences its conformational preference and interaction with biological targets.

  • Substitution on the Sulfonamide Nitrogen: While the parent compound has an unsubstituted sulfonamide, derivatization at this position is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis and biological evaluation of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide and a library of its analogs to fully elucidate its therapeutic potential. High-throughput screening against a panel of cancer cell lines, DNA repair enzymes, and nuclear receptors would be a logical next step.

Conclusion

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide represents a promising, yet underexplored, molecule within a class of compounds with significant therapeutic potential. Based on the established biological activities of related structures, it is a compelling candidate for investigation as an anticancer agent, an inhibitor of DNA repair, and a modulator of autoimmune responses. The synthetic pathways outlined in this guide provide a solid foundation for its preparation and future derivatization. As the demand for novel and effective therapeutics continues to grow, the exploration of privileged scaffolds like the tetrahydroquinoline sulfonamides will undoubtedly remain a fertile area of research.

References

  • Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., Ghorab, M. M., & Noaman, E. (2010). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. European Journal of Medicinal Chemistry, 45(5), 1849-1853. [Link]

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry. [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. Journal of the Iranian Chemical Society. [Link]

  • Biocatalyzed synthesis of the optically pure (R) and (S) 3-methyl-1,2,3,4-tetrahydroquinoline and their use as chiral synthons for the preparation of the antithrombic (21R)- and (21S)-argatroban. (2017).
  • Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. (2024). Journal of Medicinal Chemistry. [Link]

  • Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. (2020). European Journal of Medicinal Chemistry. [Link]

  • Method for synthesizing 3-methylquinoline-8-sulfonyl chloride. (2014).
  • Crystalline form of 6-(4S)-2-methyl-4-(2-naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-ylpyridazin-3-amine. (2015).
  • Substituted tetrahydro-quinoline-sulfonamide compounds, their preparation and use as medicaments. (2009).
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. [Link]

  • Moku, G., & Al-Harrasi, A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 12(31), 20086-20101. [Link]

  • Bunce, R. A., & Nammalwar, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(11), 8222-8255. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroquinolines. [Link]

  • Pharmaffiliates. 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid Hydrochloride. [Link]

  • Pharmaffiliates. 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13182-13205. [Link]

  • Dizdar, M., et al. (2021). Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively-induced DNA Base Lesions. ACS Chemical Biology, 16(1), 107-115. [Link]

  • Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. (2005).
  • Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. (2007).
  • Pharmaffiliates. 2-Hydroxypropyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonate. [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730. [Link]

Sources

The Tetrahydroquinoline Core: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals with profound biological activities.[1][2][3] This technical guide provides a comprehensive exploration of the discovery and history of tetrahydroquinoline compounds, tracing their origins from the early, often serendipitous, syntheses of their aromatic precursor, quinoline, to the modern, highly sophisticated methods for their asymmetric synthesis. We will delve into the fundamental chemical principles underpinning the classical name reactions that unlocked this heterocyclic system, examine the evolution of synthetic strategies toward stereochemically defined tetrahydroquinolines, and highlight the ever-expanding role of this privileged scaffold in the landscape of drug discovery and development.[4][5] This guide is intended to serve as a valuable resource for researchers and scientists, offering not only a historical perspective but also actionable experimental protocols and a deep understanding of the causality behind synthetic choices.

The Genesis: Unraveling the Quinoline Ring

The story of tetrahydroquinolines is inextricably linked to the discovery and synthesis of their aromatic parent, quinoline. The late 19th century witnessed a flurry of activity in heterocyclic chemistry, with several pioneering chemists developing foundational methods for constructing the quinoline core.[6] These reactions, often harsh by modern standards, laid the groundwork for the subsequent exploration of its reduced derivatives.

The Skraup Synthesis: A Violent but Effective Entry

In 1880, the Czech chemist Zdenko Hans Skraup reported a method for synthesizing quinoline by heating aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][8] The Skraup synthesis, while effective, is notoriously exothermic and can be difficult to control. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and finally, oxidation to the aromatic quinoline.[9]

Experimental Protocol: Classical Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (optional, as a moderator)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol with constant stirring.

  • Add ferrous sulfate heptahydrate to the mixture to moderate the reaction.

  • Gently heat the mixture in an oil bath. The reaction will become highly exothermic.

  • Maintain the oil bath temperature at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully dilute the mixture with water and neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Isolate the crude quinoline via steam distillation.

  • Separate the quinoline layer from the aqueous layer in the distillate. Further purification can be achieved by fractional distillation.

The Doebner-von Miller Reaction: A More Versatile Approach

Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller developed a more general method for quinoline synthesis. The Doebner-von Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[10] This method offers greater flexibility in introducing substituents onto the quinoline ring. The reaction is believed to proceed through a Michael addition, cyclization, dehydration, and oxidation.[11]

Logical Workflow: Doebner-von Miller Reaction

Doebner_von_Miller Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsat_Ketone α,β-Unsaturated Carbonyl Compound Unsat_Ketone->Michael_Adduct Acid Acid Catalyst (e.g., HCl, Lewis Acid) Acid->Michael_Adduct Catalyzes Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent (often an intermediate anil) Oxidant->Quinoline Acts on

Caption: General workflow of the Doebner-von Miller reaction.

Other Foundational Syntheses

Several other classical methods for quinoline synthesis were developed during this era, each with its own unique starting materials and reaction conditions. These include:

  • Combes Quinoline Synthesis: This method utilizes the acid-catalyzed condensation of anilines with β-diketones.[12][13][14]

  • Friedländer Synthesis: A reaction between a 2-aminobenzaldehyde or 2-aminoketone and a compound containing a reactive α-methylene group, catalyzed by acid or base.[15][16][17]

  • Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids.[18][19]

These early synthetic endeavors, while focused on quinoline, were the crucial first steps that paved the way for the exploration of its reduced and more medicinally relevant counterpart, the tetrahydroquinoline.

The Emergence of Tetrahydroquinolines: From Reduction to Asymmetric Synthesis

With a robust toolkit for constructing the quinoline core, chemists turned their attention to its derivatives. The hydrogenation of the pyridine ring in quinoline to yield 1,2,3,4-tetrahydroquinoline was a logical progression. This transformation dramatically alters the molecule's geometry and electronic properties, unlocking a new realm of biological activities.

Catalytic Hydrogenation: The Gateway to Saturation

The most direct method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline. A variety of catalysts and conditions can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups.

Experimental Protocol: Catalytic Hydrogenation of Quinoline

Materials:

  • Quinoline

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (Pd/C, 5-10 wt. %)

  • Hydrogen gas source

Procedure:

  • Dissolve quinoline in ethanol in a pressure-resistant hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude tetrahydroquinoline.

  • Purify the product by distillation or chromatography if necessary.

The Rise of Asymmetric Synthesis: Accessing Chiral Scaffolds

Many biologically active tetrahydroquinolines are chiral, and their therapeutic effects are often stereospecific. This has driven the development of asymmetric synthetic methods to produce enantiomerically pure tetrahydroquinolines.[5] Key strategies include:

  • Asymmetric Hydrogenation: Utilizing chiral transition metal catalysts to achieve enantioselective reduction of quinolines.[20]

  • Organocatalytic Approaches: Employing small chiral organic molecules to catalyze the asymmetric synthesis of tetrahydroquinoline derivatives, often through domino reactions or intramolecular cyclizations.[21][22]

  • aza-Michael Reactions: The conjugate addition of anilines to α,β-unsaturated carbonyl compounds, catalyzed by chiral catalysts, to set the stereochemistry before cyclization.[23]

Conceptual Diagram: Asymmetric Synthesis Strategies

Asymmetric_Synthesis Prochiral_Substrate Prochiral Substrate (e.g., Quinoline, Anilines + Enones) Enantioselective_Reaction Enantioselective Reaction (e.g., Hydrogenation, aza-Michael) Prochiral_Substrate->Enantioselective_Reaction Chiral_Catalyst Chiral Catalyst (Transition Metal Complex or Organocatalyst) Chiral_Catalyst->Enantioselective_Reaction Directs Stereochemistry Chiral_Intermediate Chiral Intermediate Enantioselective_Reaction->Chiral_Intermediate Cyclization Cyclization/ Further Transformation Chiral_Intermediate->Cyclization Enantiopure_THQ Enantiomerically Pure Tetrahydroquinoline Cyclization->Enantiopure_THQ

Caption: Key approaches to asymmetric tetrahydroquinoline synthesis.

The Pharmacological Significance of Tetrahydroquinolines: A Privileged Scaffold in Drug Discovery

The tetrahydroquinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets with high affinity.[1][4] This has led to the discovery and development of numerous tetrahydroquinoline-based drugs with a wide range of therapeutic applications.

A Diverse Spectrum of Biological Activities

Tetrahydroquinoline derivatives have demonstrated a remarkable breadth of biological activities, including:

  • Anticancer: Many tetrahydroquinoline-based compounds have shown potent anticancer activity through various mechanisms, such as inhibiting tumor growth and inducing apoptosis.[24][25] Some have been investigated as mTOR inhibitors for the treatment of lung cancer.[26]

  • Antimalarial: The quinoline core is famous for its role in antimalarial drugs like quinine and chloroquine. Tetrahydroquinoline derivatives have also been explored for their antimalarial properties.

  • Antibacterial and Antiviral: The scaffold has been incorporated into agents with activity against various bacterial and viral pathogens.[27]

  • Central Nervous System (CNS) Activity: The ability of the tetrahydroquinoline moiety to interact with targets in the brain has led to its use in the development of drugs for neurodegenerative diseases and psychiatric conditions.[4]

The pharmacological versatility of the tetrahydroquinoline core continues to make it an attractive starting point for the design of new therapeutic agents.[27]

Naturally Occurring Tetrahydroquinolines

The tetrahydroquinoline motif is also found in a variety of natural products, particularly alkaloids.[2][3] These natural compounds often exhibit significant biological activity and have served as inspiration for the synthesis of new drug candidates.[3][28] The study of these natural products provides valuable insights into the structure-activity relationships of tetrahydroquinoline derivatives.

Conclusion: A Scaffold with a Rich Past and a Promising Future

The journey of tetrahydroquinoline compounds from their conceptual origins in the classical quinoline syntheses of the 19th century to their current status as a cornerstone of modern drug discovery is a testament to the power of organic chemistry. The development of increasingly sophisticated synthetic methods, particularly in the realm of asymmetric synthesis, has provided researchers with the tools to create a vast diversity of tetrahydroquinoline derivatives with finely tuned biological activities. As our understanding of disease pathways continues to grow, the versatile and privileged tetrahydroquinoline scaffold is poised to play an ever-more-important role in the development of the next generation of therapeutics.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Wikipedia. (n.d.). Skraup reaction. [Link]

  • Wiley Online Library. (n.d.). Combes Quinoline Synthesis. [Link]

  • Pramukh Swami Science and H.D Patel Arts College. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • PubMed. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. [Link]

  • Taylor & Francis Online. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Royal Society of Chemistry. (2014). Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • Taylor & Francis Online. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • Slideshare. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

  • ACS Publications. (2022). Organocatalytic Asymmetric Synthesis of Tetrahydroquinolines from ortho-Aminophenyl para-Quinone Methides. [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Spiral. (n.d.). Asymmetric synthesis of tetrahydroquinolines via aza-Michael reactions. [Link]

  • ResearchGate. (2025). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

  • PubMed. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. [Link]

  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • Thieme. (n.d.). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ACS Publications. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. [Link]

  • JOCPR. (n.d.). Application of pfitzinger reaction in. [Link]

  • Bentham Science. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. [Link]

  • Taylor & Francis Online. (n.d.). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. [Link]

  • ResearchGate. (n.d.). Selected bioactive compounds containing tetrahydroquinolines. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, integrating two pharmacologically significant moieties—a tetrahydroquinoline core and a sulfonamide group—presents a compelling starting point for novel drug discovery. While this specific molecule is not extensively characterized in the public domain, a wealth of literature on its constituent scaffolds allows for the formulation of well-grounded hypotheses regarding its potential therapeutic targets. This guide delineates these potential targets, drawing from established activities of related compounds, and provides a comprehensive framework of experimental protocols for the validation of these hypotheses. We will explore potential roles in oncology and beyond, with a focus on enzyme inhibition and modulation of key cellular signaling pathways.

Introduction: A Molecule of Untapped Potential

The quest for novel therapeutic agents is a cornerstone of modern medicine. The molecule 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (CAS No. 1087784-54-0) represents a fascinating, yet underexplored, chemical entity.[1] Its structure is a hybrid of two well-established pharmacophores:

  • The Tetrahydroquinoline Scaffold: This nitrogen-containing heterocyclic motif is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer properties.[2] Notably, some tetrahydroquinoline derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[3]

  • The Sulfonamide Group: The sulfonamide functional group is a versatile component of numerous approved drugs, extending far beyond its historical role in antimicrobial agents.[4][5] Sulfonamide-containing molecules have been successfully developed as inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases, and have found applications as anticancer, anti-inflammatory, and antiviral agents.[6][7][8]

The combination of these two moieties in a single molecule suggests a rich potential for biological activity. This guide will provide a structured approach to systematically investigate the therapeutic targeting potential of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

Physicochemical Properties and Synthetic Considerations

A foundational understanding of a compound's physical and chemical properties is paramount for its development as a therapeutic agent.

Table 1: Physicochemical Properties of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

PropertyValueSource/Method
CAS Number 1087784-54-0ChemScene[1]
Molecular Formula C₁₀H₁₄N₂O₂SChemScene[1]
Molecular Weight 226.30 g/mol ChemScene[1]
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility To be determined experimentallyN/A
LogP To be determined experimentally/calculatedN/A

Synthetic Pathway: The synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide would likely proceed from 3-methylquinoline. A potential synthetic route involves the sulfonation of 3-methylquinoline, followed by reduction of the quinoline ring to the tetrahydroquinoline, and subsequent amidation of the sulfonic acid to the sulfonamide. The precise conditions and yields for each step would require experimental optimization.

Hypothesized Therapeutic Targets and Rationale

Based on the extensive literature on sulfonamide and tetrahydroquinoline derivatives, we can propose several high-probability therapeutic targets for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

Carbonic Anhydrases (CAs)

Rationale: The sulfonamide group is a classic zinc-binding pharmacophore that is central to the mechanism of action of numerous carbonic anhydrase inhibitors.[9] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in a wide range of physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group in our molecule of interest makes CAs a prime hypothetical target.

Proteases

Rationale: Sulfonamide-based inhibitors have been developed for various classes of proteases, including matrix metalloproteinases (MMPs) and serine proteases.[6][7] These enzymes play critical roles in tissue remodeling, inflammation, and cancer progression. The sulfonamide moiety can interact with the active site of these enzymes, leading to their inhibition.

Kinases (e.g., mTOR, PI3K)

Rationale: The tetrahydroquinoline scaffold is present in molecules that have been shown to inhibit kinases in the PI3K/AKT/mTOR pathway.[10][11] This pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers.[3] The combination of the tetrahydroquinoline core with the sulfonamide group could lead to potent and selective kinase inhibition.

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Pathway

Rationale: Some sulfonamide derivatives have been shown to activate the NRF2 pathway, a key regulator of the cellular antioxidant response.[12] This pathway is a potential therapeutic target for diseases associated with oxidative stress, including neurodegenerative disorders and some cancers.

Experimental Validation Strategies

A multi-tiered experimental approach is essential to validate these hypothesized targets. The following protocols provide a roadmap for this investigation.

Initial Target Engagement: Thermal Shift Assay (TSA)

Principle: This biophysical technique measures the change in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature suggests that the compound stabilizes the protein, indicating a direct interaction.

Protocol:

  • Protein Preparation: Obtain or express and purify the recombinant target proteins (e.g., various CA isoforms, MMPs, PI3K, mTOR).

  • Assay Setup: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the target protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and a range of concentrations of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate and monitor the fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant positive shift in Tm in the presence of the compound indicates binding.

In Vitro Enzymatic Assays

Principle: These assays directly measure the effect of the compound on the catalytic activity of the target enzyme.

Protocol (Example: Carbonic Anhydrase Inhibition):

  • Assay Principle: A common method is the esterase activity assay, where the CA-catalyzed hydrolysis of a substrate like 4-nitrophenyl acetate (NPA) is monitored spectrophotometrically.

  • Reagents: Purified CA enzyme, NPA substrate, buffer (e.g., Tris-HCl), and 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide at various concentrations.

  • Procedure:

    • Pre-incubate the enzyme with the compound for a defined period.

    • Initiate the reaction by adding the NPA substrate.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time, which corresponds to the formation of the product, 4-nitrophenol.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays

Principle: These assays assess the effect of the compound on a specific cellular process or signaling pathway in a more physiologically relevant context.

Protocol (Example: PI3K/AKT/mTOR Pathway Inhibition in Cancer Cells):

  • Cell Culture: Culture a cancer cell line known to have an activated PI3K/AKT/mTOR pathway (e.g., MCF-7 breast cancer cells).

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide for a specified duration.

  • Western Blotting:

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for key proteins in the pathway (e.g., phospho-AKT, phospho-mTOR, phospho-S6K) and their total protein counterparts.

    • Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: A decrease in the phosphorylation of key downstream effectors (e.g., AKT, mTOR) in a dose-dependent manner would indicate inhibition of the pathway.

Data Visualization and Workflow

Clear visualization of complex biological pathways and experimental workflows is crucial for understanding and communication.

Diagram 1: The PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation _4EBP1->Proliferation

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Diagram 2: Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_in_silico In Silico & Initial Screening cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Confirmation Hypothesis Target Hypothesis Generation (Based on Scaffolds) TSA Thermal Shift Assay (TSA) for Direct Binding Hypothesis->TSA Enzymatic Enzymatic Assays (e.g., CA, Protease, Kinase) TSA->Enzymatic Confirmed Binders IC50 IC50 Determination Enzymatic->IC50 Cellular Cellular Pathway Analysis (e.g., Western Blot) IC50->Cellular Potent Hits Phenotypic Phenotypic Assays (e.g., Proliferation, Apoptosis) Cellular->Phenotypic

Caption: A streamlined workflow for therapeutic target validation.

Conclusion and Future Directions

The compound 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide stands as a promising, albeit uncharacterized, candidate for drug discovery. By leveraging the known pharmacology of its constituent tetrahydroquinoline and sulfonamide moieties, we have identified several high-probability therapeutic targets, including carbonic anhydrases, proteases, and kinases within the PI3K/AKT/mTOR pathway. The experimental framework provided in this guide offers a systematic and robust approach to validate these hypotheses, from initial biophysical binding assays to in vitro enzymatic and cell-based functional assays.

Future work should focus on the synthesis and purification of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, followed by the execution of the proposed validation workflow. Positive results in these assays would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as preclinical evaluation in relevant disease models. The journey from a molecule of interest to a potential therapeutic is a long and rigorous one, but the foundational work outlined here provides a clear and scientifically sound path forward.

References

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 147–181.
  • Di Fiore, A., & De Simone, G. (2008). Sulfonamide derivatives with protease inhibitory action as anticancer, anti-inflammatory and antiviral agents. Current medicinal chemistry, 15(1), 101–119.
  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic chemistry, 148, 108076.
  • Al-Harthy, T., et al. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Organic Synthesis, 20(1), 2-17.
  • Patel, D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759.
  • Patel, D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Retrieved from [Link]

  • Kletnieks, E., et al. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 29(1), 123.
  • Patel, D., et al. (2025). Strategic design of tetrahydroquinoline analogs, green circle represents morpholine-like substitutions that are crucial for mTOR activity. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2235-2246.
  • Kumar, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Medicinal Chemistry, 28(32), 6656-6685.
  • Pharmaffiliates. (n.d.). 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid Hydrochloride. Retrieved from [Link]

  • Ghorab, M. M., et al. (2010). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. Archiv der Pharmazie, 343(11), 629–635.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(1), 130-150.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(1), 130-150.
  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3629–3642.
  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic & Medicinal Chemistry, 96, 117511.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

Sources

in silico modeling of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide Interactions

Introduction: The Convergence of Computational Science and Drug Discovery

The quinoline-sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as neurotherapeutics, anticancer agents, and enzyme inhibitors.[1][2][3] Recent studies have highlighted the synthesis and computational analysis of various quinoline-sulfonamide derivatives, demonstrating their potential for strong binding affinity and favorable pharmacokinetic properties.[4][5] 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide represents a specific embodiment of this promising chemical class.

To rationally guide the development of such compounds, in silico modeling has become an indispensable tool.[6] It allows us to predict and analyze the interactions between a small molecule (ligand) and its biological target (receptor) at an atomic level. This guide delineates a robust, multi-stage computational workflow, moving from initial target identification and molecular docking to the dynamic analysis of complex stability through molecular dynamics (MD) simulations and culminating in rigorous binding free energy calculations. This structured approach provides a high-fidelity prediction of molecular recognition events, thereby accelerating the drug discovery pipeline.[7]

Part 1: Target Identification and Receptor Preparation

The journey of understanding a ligand's function begins with identifying its biological target. For the sulfonamide class, a primary and well-established target is the family of zinc-containing enzymes known as Carbonic Anhydrases (CAs).[8] Specifically, human Carbonic Anhydrase II (hCA II) is a ubiquitous isoform and a common subject for inhibitor design. This guide will therefore proceed with hCA II as the representative target for modeling interactions with 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

Protocol 1.1: Receptor Structure Preparation

The quality of the initial protein structure is paramount for the accuracy of any subsequent computational analysis.[9] This protocol ensures a clean, validated starting model.

Step-by-Step Methodology:

  • Obtain Crystal Structure: Download the X-ray crystal structure of hCA II from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2CBA, which has a high resolution.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[10] This is crucial as their positions are often not resolved with high accuracy and can interfere with docking.

  • Add Hydrogens and Assign Protonation States: X-ray crystallography typically does not resolve hydrogen atoms. Therefore, hydrogens must be added computationally. It is critical to correctly assign the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (e.g., 7.4), as this directly impacts hydrogen bonding networks.[11]

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the hydrogen addition process.

  • Define the Binding Site: The binding site, or the "search space" for docking, must be defined. For hCA II, this is the conical active site cavity containing the catalytic zinc ion. The site can be defined by selecting residues within a 6-10 Å radius around the position of a known inhibitor or the catalytic zinc atom.[9]

Part 2: Ligand Preparation and Parameterization

Accurate representation of the ligand's chemical properties is as important as the receptor's. This involves generating a 3D conformation and assigning a force field that correctly describes its intramolecular and intermolecular interactions.

Protocol 2.1: Ligand 3D Structure Generation and Force Field Assignment

Step-by-Step Methodology:

  • Generate 2D Structure: Draw the 2D structure of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide using chemical drawing software.

  • Convert to 3D: Convert the 2D sketch into a 3D structure and perform an initial geometry optimization using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field.

  • Force Field Parameterization: The accuracy of MD simulations is highly dependent on the quality of the force field parameters.[12] Standard protein force fields do not contain parameters for many drug-like molecules. For sulfonamide-containing compounds, the CHARMM General Force Field (CGenFF) is an excellent choice as it has been specifically parameterized to handle sulfonyl groups.[12]

    • Submit the ligand structure to an online parameterization server (e.g., CGenFF server).

    • The server will generate a topology file containing all the necessary parameters (bond lengths, angles, dihedrals, charges) for the ligand, ensuring compatibility with the protein force field (e.g., CHARMM36).[13][14]

Part 3: Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[15] The primary goals are to predict the binding mode and estimate the binding affinity, typically through a scoring function.[16]

Protocol 3.1: Protein-Ligand Docking using AutoDock Vina

Step-by-Step Methodology:

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.[17]

  • Define the Grid Box: Specify the dimensions and center of the search space (the grid box) defined in Protocol 1.1. The box should be large enough to encompass the entire binding site, allowing the ligand rotational and translational freedom.

  • Run Docking Simulation: Execute the docking calculation. AutoDock Vina uses an iterated local search global optimizer algorithm to explore possible binding poses.[16]

  • Analyze Docking Results:

    • Binding Affinity: The primary output is a table of binding poses ranked by their predicted binding affinity in kcal/mol. Lower (more negative) values indicate stronger predicted binding.[15]

    • Visual Inspection: It is absolutely essential to visually inspect the top-ranked poses.[18] Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic contacts, and, in the case of hCA II, the critical coordination with the active site zinc ion. The sulfonamide group is expected to directly coordinate with this ion.[8]

G cluster_prep Preparation Phase cluster_dock Docking Phase PDB 1. Obtain Receptor (PDB) Clean_PDB 3. Clean Receptor (Remove Water, etc.) PDB->Clean_PDB Ligand_2D 2. Generate Ligand (2D) Ligand_3D 4. Convert Ligand to 3D & Optimize Ligand_2D->Ligand_3D Prep_Receptor 5. Add Hydrogens Define Binding Site Clean_PDB->Prep_Receptor Prep_Ligand 6. Assign Force Field (e.g., CGenFF) Ligand_3D->Prep_Ligand ConvertTo_PDBQT 7. Convert to PDBQT Format Prep_Receptor->ConvertTo_PDBQT Prep_Ligand->ConvertTo_PDBQT Grid 8. Define Grid Box ConvertTo_PDBQT->Grid Run_Docking 9. Execute Docking (AutoDock Vina) Grid->Run_Docking Analyze_Docking 10. Analyze Results (Scores & Poses) Run_Docking->Analyze_Docking

Fig 1. Molecular Docking Workflow.

Part 4: Validating the Computational Model

A fundamental principle of scientific modeling is validation. A docking protocol must demonstrate its ability to reproduce experimental results before it can be trusted to make predictions for unknown ligands.[9]

Protocol 4.1: Docking Protocol Validation via Re-Docking

Step-by-Step Methodology:

  • Select a Reference Complex: Choose a crystal structure of the target protein that has a co-crystallized ligand similar to the one being studied (e.g., another sulfonamide inhibitor for hCA II).

  • Extract and Re-Dock: Remove the co-crystallized ligand from the binding site and then dock it back into the same receptor using the exact protocol (grid box, docking parameters) established in Part 3.[19]

  • Calculate RMSD: Superimpose the lowest-energy docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Interpret Results: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[19] This step provides confidence in the poses predicted for the novel compound.

Part 5: Molecular Dynamics (MD) Simulations: A Dynamic Perspective

While docking provides a static snapshot of the binding event, protein-ligand complexes are dynamic entities. MD simulations model the atomic movements over time, providing insights into the stability of the binding pose and the flexibility of the complex.[6]

Protocol 5.1: MD Simulation of the Protein-Ligand Complex using GROMACS

This protocol assumes the use of the GROMACS simulation package and the CHARMM36 force field.[13]

Step-by-Step Methodology:

  • System Setup:

    • Combine Structures: Create a single complex file containing the coordinates of the best-docked pose of the ligand and the receptor.

    • Define Simulation Box: Place the complex in a simulation box (e.g., cubic or dodecahedron) with a minimum distance of 1.0 nm between the complex and the box edge to satisfy periodic boundary conditions.

    • Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model).

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes between the complex, water, and ions.

  • Equilibration (Two Phases):

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system's pressure to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the system reaches the correct density.

  • Production MD Run: Once the system is equilibrated, remove the position restraints and run the production simulation for a desired length of time (e.g., 100-200 nanoseconds). The coordinates of the system are saved at regular intervals (e.g., every 10 ps), creating a trajectory file.

G cluster_setup System Setup cluster_sim Simulation Phase Docked_Pose 1. Start with Best Docked Pose Define_Box 2. Define Simulation Box Docked_Pose->Define_Box Solvate 3. Solvate with Water Define_Box->Solvate Add_Ions 4. Add Ions to Neutralize System Solvate->Add_Ions Minimization 5. Energy Minimization Add_Ions->Minimization NVT 6. NVT Equilibration (Temperature) Minimization->NVT NPT 7. NPT Equilibration (Pressure & Density) NVT->NPT Production 8. Production MD Run NPT->Production Trajectory 9. Generate Trajectory File Production->Trajectory

Fig 2. Molecular Dynamics Simulation Workflow.

Part 6: Trajectory Analysis: Extracting Meaningful Insights

The raw output of an MD simulation is a trajectory file containing a vast amount of data.[20] Analysis is required to extract biologically relevant information.[21][22]

Protocol 6.1: Analysis of MD Simulation Trajectories

Step-by-Step Methodology:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone atoms and the ligand heavy atoms relative to their initial positions over time. A stable, converging RMSD plot for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand's binding pose is stable.[23]

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This metric identifies regions of high and low flexibility. High RMSF values in loop regions are expected, while high fluctuations in the binding site residues could indicate instability. Conversely, a decrease in the fluctuation of binding site residues upon ligand binding can suggest stabilization.[22]

  • Hydrogen Bond Analysis: Monitor the formation and breakage of specific hydrogen bonds between the ligand and receptor throughout the simulation. A stable hydrogen bond is one that is present for a high percentage of the simulation time, indicating its importance for binding affinity.[23]

  • Visual Analysis: Create an animation of the trajectory to visually inspect the dynamic behavior of the ligand in the binding pocket. This can reveal subtle conformational changes or interactions not apparent from static models.[24]

Part 7: Binding Free Energy Calculations

While docking scores provide a rapid estimate of binding affinity, more accurate calculations can be performed by post-processing the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) methods are popular end-point techniques that offer a good balance of accuracy and computational cost.[25][26][27]

Protocol 7.1: MM/PBSA Binding Free Energy Calculation

Step-by-Step Methodology:

  • Extract Snapshots: Extract a series of snapshots (e.g., 100-1000 frames) from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation:

    ΔG_bind = G_complex - (G_receptor + G_ligand)

    Where each G term is calculated as:

    G = E_MM + G_solv - TΔS

    • E_MM: Molecular mechanics energy (bonded, van der Waals, electrostatic).

    • G_solv: Solvation free energy (polar and nonpolar contributions). The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the nonpolar part is typically estimated from the solvent-accessible surface area (SASA).[26]

    • -TΔS: Conformational entropy term. This term is computationally expensive to calculate and is often neglected when comparing similar ligands, as the change in entropy is assumed to be similar.[28][29]

  • Average Results: Average the calculated ΔG_bind values over all snapshots to obtain the final estimated binding free energy.

Data Presentation: Binding Free Energy Components

Summarizing the energy contributions provides insight into the driving forces of binding.

Energy ComponentAverage Contribution (kcal/mol)Standard Deviation (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.52.1
Electrostatic Energy (ΔE_elec)-28.93.5
Polar Solvation (ΔG_pol)+40.24.0
Nonpolar Solvation (ΔG_np)-5.10.5
Total Binding Energy (ΔG_bind) -39.3 4.8

Note: These are representative values for illustrative purposes.

Conclusion and Authoritative Grounding

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide with a putative biological target, hCA II. By integrating molecular docking, extensive molecular dynamics simulations, and end-point free energy calculations, this methodology provides a multi-faceted view of the molecular recognition process. The initial docking predicts a high-affinity binding pose, which is then confirmed for its stability through MD simulations. Finally, MM/PBSA calculations offer a more quantitative and physically rigorous estimation of the binding affinity.

The strength of this approach lies in its layered, self-validating system. The docking protocol is validated against known experimental data, and the stability of the resulting complex is stress-tested over time with MD simulations. The insights gained from this computational cascade can confidently guide lead optimization, inform the design of new analogs, and prioritize compounds for experimental synthesis and in vitro testing.

References

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023). Journal of Biomolecular Structure & Dynamics. [Link]

  • Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. (2021). Journal of Molecular Graphics and Modelling. [Link]

  • Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]

  • Saldívar-González, F.I., et al. (2022). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Sereda, M., et al. (2024). Trajectory maps: molecular dynamics visualization and analysis. Journal of Computer-Aided Molecular Design. [Link]

  • Vanommeslaeghe, K., et al. (2012). Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. Journal of Chemical Theory and Computation. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]

  • From complex data to clear insights: visualizing molecular dynamics trajectories. (2024). Frontiers in Molecular Biosciences. [Link]

  • Wang, E., et al. (2019). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2023). YouTube. [Link]

  • Chavan, N.D., et al. (2024). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports. [Link]

  • In-silico analysis of chromone containing sulfonamide derivatives as human carbonic anhydrase inhibitors. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. (2014). Walsh Medical Media. [Link]

  • Analyzing molecular dynamics simulations. (n.d.). TeachOpenCADD. [Link]

  • In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine. (2024). ChemistrySelect. [Link]

  • What are the best ways to validate a docking result?. (2013). ResearchGate. [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023). PubMed. [Link]

  • Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. (2019). Galaxy Training. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (n.d.). Peng's Lab. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. (2024). RSC Medicinal Chemistry. [Link]

  • How can I validate docking result without a co-crystallized ligand?. (2021). ResearchGate. [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Bioinformatics Review. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2024). ChemCopilot. [Link]

  • How to validate the molecular docking results ?. (2022). ResearchGate. [Link]

  • Rational Design and Computational Evaluation of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. (2024). ResearchGate. [Link]

  • Protein-Ligand Complex - MD Tutorials. (n.d.). Justin A. Lemkul. [Link]

  • Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. (2024). ResearchGate. [Link]

  • Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. (2021). YouTube. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2023). YouTube. [Link]

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (2022). ResearchGate. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules. [Link]

  • Introduction to CSDU module "Protein-ligand docking 101 - running a simulation in GOLD. (2022). YouTube. [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. [Link]

  • Protocol for Molecular Dynamics Simulations of Proteins. (2016). Bio-protocol. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Alberta. [Link]

  • Summary: sulfonamide force field parameters. (1999). Computational Chemistry List. [Link]

  • Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. (2022). Journal of Chemical Information and Modeling. [Link]

  • Integration of Molecular Docking Analysis and Molecular Dynamics Simulations for Studying Food Proteins and Bioactive Peptides. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • A Quick Introduction to Graphviz. (2017). Ry's Blog. [Link]

  • Graphviz workflow 1. (2023). YouTube. [Link]

  • Graphviz. (n.d.). Graphviz. [Link]

  • Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD. (2022). YouTube. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

  • Protein-ligand docking. (2019). Galaxy Training. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the CAS Number Lookup, Synthesis, and Characterization of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide and Its Analogs

Introduction: The Quinoline-Sulfonamide Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its lipophilic nature facilitates passage through cellular membranes, making it an excellent scaffold for bioactive agents.[1][2] When combined with the sulfonamide group—a well-established pharmacophore known for its diverse biological activities—the resulting quinoline-sulfonamide hybrids represent a class of compounds with significant therapeutic potential.[1][3][4] These molecules have been investigated for a wide range of applications, including as enzyme inhibitors, and for their anticancer and antibacterial properties.[3][5][6]

For researchers and drug development professionals, the precise identification of chemical substances is paramount. The Chemical Abstracts Service (CAS) Registry Number® is the global standard for unique substance identification, eliminating ambiguity arising from multiple systematic, generic, or trade names.[7] This guide provides a comprehensive resource for the CAS number lookup of the core compound, 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, and its key derivatives. Furthermore, it offers field-proven insights into their synthesis and analytical characterization, grounding these protocols in authoritative literature to ensure scientific integrity and reproducibility.

Part 1: The Core Compound: 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

The primary subject of this guide is 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. Its unique identifier and key physicochemical properties are summarized below.

PropertyDataSource
CAS Registry Number® 1087784-54-0[8]
Molecular Formula C₁₀H₁₄N₂O₂S[8]
Molecular Weight 226.30 g/mol [8]
SMILES O=S(C1=CC=CC2=C1NCC(C)C2)(N)=O[8]
Topological Polar Surface Area 72.19 Ų[8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 3[8]
Rotatable Bonds 1[8]

Part 2: CAS Number Lookup for Related Compounds

The synthesis, metabolism, or degradation of the core compound involves several related chemical entities. A precise CAS number is essential for sourcing starting materials, identifying impurities, or studying metabolites. The following table provides a lookup for key compounds structurally related to 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

Compound NameCAS Registry Number®Molecular FormulaMolecular Weight ( g/mol )Relationship to Core Compound
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid153886-68-1C₁₀H₁₃NO₃S227.28Synthetic Precursor / Hydrolysis Product[9][10][11][12]
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid HydrochlorideNot Assigned (NA)C₁₀H₁₄ClNO₃S263.74Hydrochloride Salt[13]
2-Hydroxypropyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonateNot Assigned (NA)C₁₃H₁₉NO₄S285.36Ester Derivative[14]
3-Methylquinoline612-58-8C₁₀H₉N143.19Potential Starting Material[11]

Part 3: Methodologies for Synthesis and Characterization

The successful application of these compounds in research and development hinges on robust synthetic protocols and rigorous analytical validation.

Representative Synthesis of Tetrahydroquinoline Sulfonamides

The synthesis of quinoline-sulfonamides typically involves the reaction of a corresponding sulfonyl chloride with an amine. While numerous specific methods exist, a general and adaptable two-step protocol for creating N-substituted quinoline sulfonamides is outlined below. This approach is based on established methodologies for similar scaffolds.[3][5]

Workflow for Quinoline-Sulfonamide Synthesis

Start Quinoline Derivative (e.g., 8-Hydroxyquinoline) Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate Quinoline Sulfonyl Chloride Step1->Intermediate Step2 Amination (Desired Amine, Base) Intermediate->Step2 Product Final Quinoline-Sulfonamide Product Step2->Product Purify Purification (Recrystallization / Chromatography) Product->Purify

Caption: General workflow for the synthesis of quinoline-sulfonamides.

Detailed Experimental Protocol:

Step 1: Synthesis of the Sulfonyl Chloride Intermediate (e.g., 8-Hydroxyquinoline-5-sulfonyl chloride) [5]

  • Reagent Handling: In a fume hood, carefully add 8-hydroxyquinoline (1 equivalent) portion-wise to an ice-cooled flask containing chlorosulfonic acid (approx. 4-5 equivalents).

    • Causality: This reaction is highly exothermic; slow addition and cooling are critical to control the reaction rate and prevent side reactions. Chlorosulfonic acid serves as both the reactant and the solvent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete.

  • Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC) by carefully quenching a small aliquot of the reaction mixture.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. This intermediate is often used immediately in the next step due to its reactivity.

Step 2: Synthesis of the Final Sulfonamide [5]

  • Setup: Suspend the crude quinoline sulfonyl chloride (1 equivalent) in an anhydrous solvent such as acetonitrile or dimethylformamide (DMF) in a clean, dry flask.[3][5]

  • Amine Addition: Add the desired amine (2-4 equivalents) to the suspension. If the amine is used as a salt, a non-nucleophilic base like triethylamine (TEA) must be added to liberate the free amine and to act as an acid scavenger for the HCl generated during the reaction.[3][5]

    • Causality: An excess of the amine is often used to drive the reaction to completion and to neutralize the HCl byproduct. TEA is a common choice as it is a strong enough base for this purpose but is generally unreactive towards the sulfonyl chloride.[3]

  • Reaction: Stir the mixture at room temperature. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the amine.[5]

  • Work-up: Pour the reaction mixture into water and extract the product with an organic solvent like chloroform or ethyl acetate.[5]

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.[5]

Analytical Characterization: A Self-Validating System

Confirming the identity, structure, and purity of the synthesized compound is a critical step. A multi-technique approach ensures a self-validating and trustworthy characterization.

Workflow for Analytical Characterization

Crude Crude Synthesized Product Purify Purification (Chromatography/Recrystallization) Crude->Purify NMR 1H & 13C NMR (Structural Elucidation) Purify->NMR MS Mass Spectrometry (HRMS) (Molecular Weight & Formula) Purify->MS HPLC HPLC (Purity Assessment) Purify->HPLC Final Characterized Compound (Structure & Purity Confirmed) NMR->Final MS->Final HPLC->Final

Caption: Standard workflow for the purification and analytical validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

    • ¹H NMR: Expect to see characteristic signals for aromatic protons on the quinoline ring, aliphatic protons of the tetrahydroquinoline core, the methyl group, and a signal for the sulfonamide (-SO₂NH₂) protons, which is often broad and can be exchanged with D₂O.[4][15]

    • ¹³C NMR: Provides a map of the carbon skeleton, confirming the number and type of carbon atoms in the molecule.[3][4]

    • Expert Insight: In cases of complex or overlapping signals in the ¹H spectrum, 2D NMR experiments such as COSY and HSQC can be employed to definitively assign proton and carbon signals.[16]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

    • High-Resolution Mass Spectrometry (HRMS): This is the gold standard, providing the exact mass of the molecule with high precision. This allows for the unambiguous determination of the elemental composition, confirming the molecular formula.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound. By using a calibrated detector, it can provide a quantitative measure of purity (e.g., >95%).[9]

Part 4: Authoritative Databases for CAS Number Verification

While this guide provides key CAS numbers, researchers should be proficient in using authoritative databases for verification and further exploration.

  • CAS SciFinderⁿ: As the most comprehensive database for chemical literature and substance information, this is the definitive source for CAS Registry Numbers. It is curated by the experts at CAS.[17][18][19]

  • PubChem: A free and extensive database hosted by the U.S. National Institutes of Health (NIH), PubChem contains information on chemical structures, properties, and biological activities, and prominently features CAS numbers.[17][18]

  • Reaxys: A powerful database from Elsevier that focuses on chemical reactions, substance properties, and synthesis planning. It allows for searching by structure, name, and CAS number.[17]

  • ChemIndex: A free search tool for looking up CAS numbers and basic chemical information.[20]

By leveraging these resources and adhering to the robust synthetic and analytical principles outlined, researchers can confidently work with 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide and its derivatives, advancing their scientific and drug development objectives.

References

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO 2 Surrogate. ACS Publications.
  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. ChemScene.
  • High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Application Notes and Protocols. Benchchem.
  • Databases featuring "Search by CAS number". NCSU Libraries.
  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications.
  • ChemIndex - a free chemical CAS search database. ChemIndex.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • CAS Registry. CAS.org.
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PubMed Central.
  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid. SynThink Research Chemicals.
  • 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid. Echemi.
  • List of useful databases. University of Cambridge Chemistry Library.
  • 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid synthesis. ChemicalBook.
  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid. Pharmaffiliates.
  • CAS Common Chemistry. CAS.org.
  • Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. Taylor & Francis Online.
  • Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. PubMed Central.
  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PubMed Central.
  • 2-Hydroxypropyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonate. Pharmaffiliates.
  • Technical Support Center: Characterization of Tetrahydroquinoline Derivatives. Benchchem.
  • 2-hydroxypropyl3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonate. Simson Pharma.
  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid Hydrochloride. Pharmaffiliates.
  • Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. National Institutes of Health.
  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PubMed Central.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central.
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. ResearchGate.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. ResearchGate.

Sources

An In-Depth Technical Guide to the Structural Analogs of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the core chemical entity, 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, and the principles guiding the design, synthesis, and evaluation of its structural analogs. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes established chemical principles with contemporary biological applications, offering a roadmap for the rational design of novel therapeutic agents.

Introduction: The Privileged Scaffold of Tetrahydroquinoline

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] This heterocyclic system is prevalent in both natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The sulfonamide functional group is another critical pharmacophore, integral to a wide array of therapeutic agents, from antibacterial "sulfa drugs" to diuretics and hypoglycemics.[3][] The strategic combination of the tetrahydroquinoline nucleus with a sulfonamide moiety, as seen in 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, presents a compelling starting point for the development of novel drug candidates.

Recent studies have identified tetrahydroquinoline sulfonamide derivatives as inhibitors of human 8-oxoguanine DNA glycosylase (OGG1), a crucial enzyme in the base excision repair pathway responsible for repairing oxidative DNA damage.[5] Inhibition of OGG1 is a promising strategy in cancer therapy, as it can enhance the efficacy of chemo- and radiotherapy. This guide will therefore focus on the design of structural analogs of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide with a view towards optimizing their potential as anticancer agents, while also considering other potential therapeutic applications such as antibacterial agents.

Core Compound Analysis: 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

To rationally design effective analogs, a thorough understanding of the parent molecule is essential. The structure of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide can be dissected into three key components, each offering opportunities for modification:

  • The 1,2,3,4-Tetrahydroquinoline Scaffold: This bicyclic system provides a rigid, three-dimensional framework that can be appropriately substituted to orient functional groups for optimal interaction with a biological target.

  • The 8-Sulfonamide Group: This acidic moiety is a potent hydrogen bond donor and acceptor, crucial for anchoring the molecule within a receptor's binding pocket. Its physicochemical properties, such as pKa, can significantly influence cell permeability and bioavailability.

  • The 3-Methyl Group: The stereochemistry and steric bulk of this group can profoundly impact binding affinity and selectivity. The so-called "magic methyl" effect, where the addition of a methyl group dramatically enhances potency, is a well-documented phenomenon in medicinal chemistry.

Strategic Design of Structural Analogs

The design of novel analogs will be guided by established principles of medicinal chemistry, including Structure-Activity Relationship (SAR) studies, isosteric and bioisosteric replacements, and computational modeling.

Structure-Activity Relationship (SAR) Guided Design

Based on published data for related tetrahydroquinoline and quinoline sulfonamides, several hypotheses for SAR can be formulated:

  • Substitutions on the Aromatic Ring: Modifications to the benzene ring of the tetrahydroquinoline scaffold can modulate lipophilicity, electronic properties, and metabolic stability. Electron-withdrawing or -donating groups can be introduced to probe interactions with the target protein.

  • Modifications of the Sulfonamide Group: The sulfonamide moiety offers several avenues for modification. N-alkylation or N-arylation can alter hydrogen bonding capacity and lipophilicity. Furthermore, the sulfonamide can be replaced with bioisosteres to fine-tune acidity and other physicochemical properties.

  • Alterations at the 3-Position: The methyl group at the 3-position can be replaced with other alkyl or functionalized groups to explore the steric and electronic requirements of the binding pocket. The stereochemistry at this position is also a critical parameter to investigate.

Workflow for Analog Design and Prioritization

A systematic workflow is essential for the efficient design and prioritization of novel analogs.

G A Lead Compound: 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide B SAR Hypothesis Generation (Based on literature and preliminary data) A->B C In Silico Design of Analog Library (Bioisosteric replacements, functional group modifications) B->C D Computational Screening (Molecular Docking, ADMET Prediction) C->D E Prioritization of Candidates for Synthesis D->E F Chemical Synthesis E->F G In Vitro Biological Evaluation (e.g., OGG1 inhibition, anticancer activity) F->G H SAR Analysis and Iterative Design G->H H->C Refine Design

Caption: Rational drug design cycle for novel analogs.

Synthetic Strategies

The synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide and its analogs can be achieved through established synthetic routes. A general and adaptable synthetic scheme is presented below.

General Synthetic Protocol
  • Synthesis of the Tetrahydroquinoline Core: A common method involves the Skraup-Doebner-von Miller reaction or variations thereof, starting from an appropriately substituted aniline. Subsequent reduction of the resulting quinoline yields the tetrahydroquinoline scaffold.

  • Sulfonylation: The tetrahydroquinoline core is then subjected to sulfonation, typically using chlorosulfonic acid, to introduce the sulfonyl chloride group at the 8-position.

  • Amination: The final step involves the reaction of the sulfonyl chloride with ammonia or a primary/secondary amine to furnish the desired sulfonamide.

G Start Substituted Aniline Step1 Quinoline Synthesis (e.g., Skraup reaction) Start->Step1 Step2 Reduction Step1->Step2 Step3 Sulfonylation (ClSO3H) Step2->Step3 Step4 Amination (NH3 or R1R2NH) Step3->Step4 End Target Analog Step4->End

Caption: General synthetic workflow for analogs.

Experimental Protocols

Protocol 1: Molecular Docking of Analogs into the OGG1 Active Site

This protocol outlines the computational procedure to predict the binding affinity and orientation of designed analogs within the active site of human OGG1.

  • Protein Preparation:

    • Obtain the crystal structure of human OGG1 (e.g., PDB ID: 1EBM) from the Protein Data Bank.

    • Prepare the protein by removing water molecules and ligands, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation:

    • Draw the 3D structures of the designed analogs using a molecular editor like ChemDraw or MarvinSketch.

    • Perform energy minimization of the ligands using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the binding site on OGG1 based on the location of the co-crystallized ligand or through binding site prediction algorithms.

    • Perform molecular docking using software such as AutoDock Vina or Glide.

  • Analysis of Results:

    • Analyze the docking scores to estimate the binding affinity of the analogs.

    • Visualize the binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

Protocol 2: In Vitro OGG1 Inhibition Assay

This biochemical assay measures the ability of the synthesized analogs to inhibit the enzymatic activity of OGG1.

  • Reagents and Materials:

    • Recombinant human OGG1 enzyme.

    • A fluorescently labeled DNA oligonucleotide containing an 8-oxoguanine lesion.

    • Assay buffer (e.g., 25 mM HEPES, 100 mM KCl, 1 mM EDTA, pH 7.5).

    • Synthesized analog compounds dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the fluorescently labeled DNA substrate, and varying concentrations of the test compound.

    • Initiate the reaction by adding the OGG1 enzyme.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).

    • Measure the fluorescence to determine the extent of DNA cleavage.

  • Data Analysis:

    • Calculate the percentage of OGG1 inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) by fitting the data to a dose-response curve.

Protocol 3: Anticancer Activity Screening (MTT Assay)

This cell-based assay assesses the cytotoxic effect of the synthesized analogs on cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized analogs for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition) by plotting a dose-response curve.

Data Presentation and Interpretation

The data generated from the computational and experimental studies should be systematically organized to facilitate SAR analysis.

Table 1: Predicted Binding Affinities and In Vitro Activities of Designed Analogs

Compound IDR1 (3-position)R2 (N-sulfonamide)Docking Score (kcal/mol)OGG1 IC50 (µM)A549 GI50 (µM)MCF-7 GI50 (µM)
Lead -CH3-H(Baseline)(Baseline)(Baseline)(Baseline)
Analog-1-CH2CH3-H-8.51.25.87.2
Analog-2-CH3-CH3-8.22.510.112.5
Analog-3-CH3-Phenyl-9.10.83.24.1
Analog-4-H-H-7.95.625.330.1

Interpretation:

  • Docking Scores: A more negative docking score suggests a higher predicted binding affinity.

  • IC50/GI50 Values: Lower values indicate greater potency.

  • SAR Insights: By comparing the activities of the analogs, key structural features required for potency and selectivity can be identified. For example, the data in Table 1 might suggest that a larger alkyl group at the 3-position is tolerated, while N-arylation of the sulfonamide enhances activity.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the design, synthesis, and evaluation of structural analogs of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. The tetrahydroquinoline-sulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology through the inhibition of OGG1.

Future research should focus on:

  • Lead Optimization: Further iterative design and synthesis to improve the potency, selectivity, and pharmacokinetic properties of the most promising analogs.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism by which these compounds exert their biological effects.

  • In Vivo Efficacy: Evaluating the therapeutic potential of lead compounds in preclinical animal models of cancer and other relevant diseases.

By adopting a systematic and multidisciplinary approach, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

  • Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., & Noaman, E. (2010). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. European Journal of Medicinal Chemistry, 45(5), 1849–1853. Retrieved from [Link]

  • Dizdar, M., Kant, M., Jaruga, P., Coskun, E., Tahara, Y., Lloyd, R. S., & Kool, E. T. (2021). Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively-induced DNA Base Lesions. ACS Chemical Biology, 16(1), 117–125. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Retrieved from [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2015). The ‘Magic Methyl’ Effect in Medicinal Chemistry. RSC Drug Discovery Series, (44), 14-29.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Khan, I., & Ali, S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1223, 129125. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). In Wikipedia. Retrieved from [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2009). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry, 44(10), 4211–4217. Retrieved from [Link]

  • Zieba, A., Pindjakova, D., Latocha, M., Plonka-Czerw, J., Kusmierz, D., Cizek, A., & Jampilek, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. Retrieved from [Link]

  • Le, T. M., May, C., & Mosier, P. D. (2018). Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. ACS Chemical Neuroscience, 9(7), 1840–1848. Retrieved from [Link]

  • Al-Omary, F. A. M., Bedair, A. H., Al-Said, M. S., Ghorab, M. M., & El-Gazzar, A. R. B. A. (2015). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. ResearchGate. Retrieved from [Link]

  • Patel, R., Singh, A., & Sharma, P. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics, 42(17), 9201-9219. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. European Journal of Medicinal Chemistry, 187, 111984. Retrieved from [Link]

  • Traynelis, S. F., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspate Receptors. Journal of Medicinal Chemistry, 60(13), 5767-5781. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the analytical detection of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document outlines methodologies based on High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection. The protocols are grounded in established analytical principles for sulfonamides and related heterocyclic compounds, offering a robust framework for method development, quantification, and impurity profiling.

Introduction: The Analytical Imperative

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a heterocyclic compound featuring a tetrahydroquinoline core and a sulfonamide functional group. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] The sulfonamide group, in particular, is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs.

Accurate and sensitive analytical methods are paramount for the successful development and quality control of drug candidates incorporating this moiety. These methods are essential for:

  • Purity Assessment: Quantifying the active pharmaceutical ingredient (API) and identifying potential impurities.

  • Stability Studies: Monitoring for degradation products under various stress conditions.

  • Pharmacokinetic Analysis: Measuring drug concentrations in biological matrices.

  • Process Chemistry: Optimizing synthetic routes and ensuring batch-to-batch consistency.[3]

This guide provides a foundational approach to developing and implementing analytical methods for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, with a focus on liquid chromatography coupled with mass spectrometry (LC-MS), a powerful and versatile technique for pharmaceutical analysis.[4][5]

Physicochemical Properties and Analytical Considerations

While specific experimental data for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is not widely published, we can infer key properties from its structure and related analogs like 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid (CAS: 153886-68-1).[6][7][8][9]

PropertyPredicted Value/CharacteristicRationale & Implication for Analysis
Molecular Formula C₁₀H₁₄N₂O₂SFor the sulfonamide. The sulfonic acid is C₁₀H₁₃NO₃S.[6][7]
Molecular Weight 226.3 g/mol For the sulfonamide. The sulfonic acid is 227.28 g/mol .[6][9]
UV Absorbance ~230-270 nmThe quinoline ring system is expected to have strong UV absorbance, suitable for HPLC-UV detection. The exact maximum should be determined experimentally.
pKa Acidic (sulfonamide N-H) and Basic (tetrahydroquinoline N-H)The amphoteric nature allows for manipulation of chromatographic retention by adjusting mobile phase pH.
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile)Facilitates sample preparation and choice of mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC is the method of choice for separating and quantifying 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. The following section details a proposed starting method.

Chromatographic System

A standard HPLC or UHPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable. For higher sensitivity and specificity, coupling to a mass spectrometer is recommended.

Initial HPLC-UV Protocol

This protocol is a starting point and should be optimized for specific applications.

Step-by-Step Protocol:

  • Column Selection:

    • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18, Waters XBridge BEH C18).

    • Dimensions: 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid aids in protonating the analyte for better peak shape and ionization in MS.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • A gradient elution is recommended to ensure separation from potential impurities with different polarities.

Time (min)% Mobile Phase B
0.010
15.090
17.090
17.110
20.010
  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection Wavelength: 254 nm (initial), scan from 200-400 nm with DAD to determine optimal wavelength.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Method Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the initial HPLC method.

HPLC_Optimization cluster_Initial Initial Method cluster_Optimization Optimization Cycle cluster_Adjustments Parameter Adjustments cluster_Validation Validation Initial_Conditions Starting HPLC-UV Protocol Peak_Shape Assess Peak Shape (Tailing/Fronting) Initial_Conditions->Peak_Shape Resolution Evaluate Resolution from Impurities Peak_Shape->Resolution If good Modify_pH Adjust Mobile Phase pH (e.g., Ammonium Acetate) Peak_Shape->Modify_pH If poor Retention_Time Check Retention Time (k') Resolution->Retention_Time If good Modify_Gradient Alter Gradient Slope Resolution->Modify_Gradient If poor Retention_Time->Modify_Gradient If not optimal Final_Method Final Optimized Method Retention_Time->Final_Method If optimal Modify_pH->Peak_Shape Modify_Gradient->Resolution Change_Organic Switch Organic Modifier (e.g., Methanol) Change_Organic->Resolution LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis LC_Separation Optimized HPLC Separation Ionization ESI+ Ionization [M+H]+ LC_Separation->Ionization Precursor_Selection Q1: Precursor Ion Selection (m/z 227.1) Ionization->Precursor_Selection Fragmentation Q2: Collision-Induced Dissociation (CID) Precursor_Selection->Fragmentation Product_Detection Q3: Product Ion Detection (e.g., m/z 146.1, 132.1) Fragmentation->Product_Detection Data_Acquisition MRM Data Acquisition Product_Detection->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification

Sources

A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a selective, precise, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. This compound is a key intermediate or potential impurity in the synthesis of various pharmaceutical agents, including derivatives related to Argatroban[1][2]. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid, and UV detection. The protocol has been structured to meet the rigorous standards of pharmaceutical quality control, with detailed procedures for sample preparation, system suitability, and a full validation summary in accordance with the International Conference on Harmonisation (ICH) guidelines[3][4]. This guide provides researchers and drug development professionals with a reliable analytical tool for purity assessment, stability testing, and quality control of this critical sulfonamide compound.

Scientific Rationale and Method Principle

The analytical challenge presented by 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide lies in its amphiphilic nature. The molecule contains a moderately nonpolar 3-methyl-tetrahydroquinoline nucleus and a highly polar sulfonamide functional group[1][5]. This structure necessitates an analytical technique that can effectively manage these competing properties to produce sharp, symmetrical peaks with consistent retention times.

Causality behind Experimental Choices:

  • Separation Mode (Reverse-Phase): Reverse-phase HPLC (RP-HPLC) was selected as the foundational technique. This is the most common and robust method for the analysis of pharmaceutical compounds[6][7]. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The hydrophobic tetrahydroquinoline portion of the molecule will interact strongly with the C18 stationary phase, while the polar sulfonamide group enhances its solubility in the aqueous mobile phase, allowing for excellent control over retention and elution.

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC due to its strong hydrophobicity and wide applicability[8][9]. It provides the necessary retention for the core structure of the analyte, ensuring it is well-retained and separated from potential polar impurities that would elute earlier.

  • Mobile Phase Modifier (Formic Acid): The mobile phase consists of water and acetonitrile, the most common solvent pairing in RP-HPLC. The addition of 0.1% formic acid serves a dual purpose. Firstly, it controls the pH of the mobile phase, ensuring that the secondary amine in the tetrahydroquinoline ring is protonated. This prevents peak tailing that can occur from interactions with residual silanol groups on the silica support of the stationary phase[10]. Secondly, formic acid is a volatile modifier, making this method compatible with mass spectrometry (MS) detection if further characterization is needed[11][12].

  • Detection (UV Spectroscopy): The quinoline heterocyclic system contains a chromophore that strongly absorbs ultraviolet (UV) radiation. This intrinsic property allows for sensitive and direct detection without the need for derivatization[13]. A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength, which is preliminarily set at 265 nm based on similar sulfonamide structures[14].

Experimental Workflow

The following diagram outlines the complete analytical workflow, from initial sample handling to final data reporting, ensuring a systematic and reproducible process.

HPLC_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing & Validation Standard Weigh Standard Dissolve Dissolve in Diluent Standard->Dissolve Sample Weigh Sample Sample->Dissolve Filter Filter (0.45 µm Syringe Filter) Dissolve->Filter SST System Suitability Test (SST) Filter->SST Injection Inject into HPLC System SST->Injection If Pass Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation Checks (Linearity, Accuracy, Precision) Integration->Validation Report Generate Final Report Validation->Report If Pass

Caption: End-to-end workflow for the HPLC analysis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

Detailed Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB C18).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (LC-MS Grade, ≥99%)

  • Reference Standard: 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (Purity ≥98%).

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity and ease of setup.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for the analyte.[8][9]
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; acidifier ensures consistent analyte protonation.[15]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution; acidifier maintains mobile phase consistency.
Gradient Program 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18.1-22 min: 10% B (Re-equilibration)Gradient elution ensures separation from early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintains stable retention times and improves peak symmetry.
Detection UV at 265 nmWavelength for sensitive detection of the sulfonamide compound.[14]
Injection Volume 10 µLStandard volume to balance sensitivity and peak shape.
Run Time 22 minutesIncludes separation and column re-equilibration.
Preparation of Solutions
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio. This ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 25 mg of the sample (e.g., drug substance, formulation) into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume. From this solution, pipette 2.5 mL into another 25 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter prior to injection.

System Suitability and Method Validation

A robust analytical method must be a self-validating system. System Suitability Testing (SST) is performed before any sample analysis to ensure the chromatographic system is performing adequately. Method validation provides documented evidence that the method is fit for its intended purpose.[3][4]

System Suitability Testing (SST)

Inject the Working Standard Solution (100 µg/mL) six times. The system is deemed ready for analysis if the following criteria are met.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 1.0% for 6 injectionsDemonstrates the precision of the injector and detector.[16]
% RSD of Retention Time ≤ 1.0% for 6 injectionsConfirms the stability of the pump and mobile phase composition.
Method Validation Protocol (ICH Q2(R1) Summary)

The method must be validated to demonstrate its reliability for pharmaceutical analysis[3][7].

Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD / LOQ Method->LOD Robustness Robustness Method->Robustness

Caption: Core validation parameters required by ICH guidelines to ensure method trustworthiness.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.

  • Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL), should be prepared. The correlation coefficient (r²) should be ≥ 0.999.[16]

  • Accuracy: The closeness of test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 replicates each at 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.[3]

  • Precision:

    • Repeatability (Intra-day): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day. The %RSD should be ≤ 1.0%.

    • Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day, with a different analyst, or on different equipment. The %RSD between the two sets of data should be ≤ 2.0%.[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of organic modifier (±2%).

References

  • Kourounakis, A. P., et al. (2014). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Liquid Chromatography & Related Technologies, 37(15), 2169-2183. [Link]

  • Shefa, A. A., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods, 10(10), 2393. [Link]

  • Dong, M. W. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 21(8), 748-757. [Link]

  • Goulas, V., et al. (2013). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A, 30(10), 1731-1737. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Patel, K., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. [Link]

  • Combs, M. T., et al. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 172-176. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Patel, D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5783. [Link]

  • CABI Digital Library. (2013). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. [Link]

  • Kowalczyk, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(15), 4991. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Dong, M. W., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 136-148. [Link]

  • Di Giorgio, C., et al. (2005). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 165-172. [Link]

  • Pharmaffiliates. (n.d.). 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid. [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,4R)-1-((S)-5-(diaminomethyleneamino)-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid. PubChem. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1272-1284. [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed, methodology-driven framework for the complete structural elucidation of 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a key structural motif found in pharmacologically active agents such as the anticoagulant Argatroban, unambiguous characterization of this molecule is paramount for drug development, synthesis verification, and quality control. We present field-proven protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. The narrative emphasizes the causality behind experimental choices and provides a logical workflow for data interpretation, enabling researchers to confidently assemble the molecular structure from foundational spectral data.

The Analytical Challenge and Integrated Strategy

The structure of 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (Figure 1) presents several analytical complexities that necessitate a multi-faceted NMR approach. These include:

  • A Substituted Aromatic System: The sulfonamide group at the C-8 position influences the electronic environment of the aromatic protons at C-5, C-6, and C-7, leading to a complex splitting pattern that requires definitive assignment.

  • A Saturated Heterocycle with a Chiral Center: The methyl group at C-3 creates a stereocenter, rendering the methylene protons at C-2 and C-4 diastereotopic. This results in complex multiplets in the ¹H NMR spectrum that cannot be resolved by 1D analysis alone.

  • Quaternary Carbons: The carbon atoms at C-4a and C-8 are quaternary and thus silent in ¹H NMR and DEPT-135 experiments. Their chemical shifts must be determined through long-range correlations.

  • Exchangeable Protons: The amine (N-1) and sulfonamide (-SO₂NH₂) protons exhibit variable chemical shifts and can undergo rapid exchange, requiring specific solvent choices for optimal observation.

To overcome these challenges, an integrated strategy is employed, beginning with foundational 1D NMR for an initial assessment, followed by a logical sequence of 2D NMR experiments to build a complete, validated connectivity map of the molecule.

G cluster_prep Phase 1: Preparation & Overview cluster_connect Phase 2: Connectivity Mapping cluster_elucidate Phase 3: Structure Validation SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) OneD_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT-135) SamplePrep->OneD_NMR Provides initial census of proton and carbon environments COSY ¹H-¹H COSY (Identifies proton spin systems) OneD_NMR->COSY HSQC ¹H-¹³C HSQC (Assigns protons to directly attached carbons) COSY->HSQC HMBC ¹H-¹³C HMBC (Connects spin systems via long-range correlations) HSQC->HMBC Elucidation Final Structure Elucidation & Verification HMBC->Elucidation

Figure 1: Logical workflow for the NMR-based structural elucidation of complex organic molecules.

Experimental Protocols

Protocol for NMR Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation. This protocol is designed to yield high-resolution spectra free from contaminants and artifacts.

Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the solvent. Its high polarity effectively dissolves the sulfonamide, and its ability to form hydrogen bonds slows the exchange rate of N-H protons, resulting in sharper signals for the amine and sulfonamide protons compared to solvents like chloroform-d (CDCl₃).

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide into a clean, dry glass vial.[1]

  • Solvent Addition: Add approximately 0.6 mL of high-purity, deuterated DMSO-d₆ to the vial.[2]

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is essential. Do not transfer solid directly into the NMR tube.[3]

  • Filtration and Transfer: To remove any microscopic dust or fibers, draw the solution into a clean Pasteur pipette plugged with a small amount of cotton wool. Carefully filter the solution directly into a high-quality 5 mm NMR tube.[1]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly near the top. Ensure the exterior of the tube is clean before insertion into the spectrometer.[3]

Protocol for NMR Data Acquisition

The following parameters are optimized for a 500 MHz NMR spectrometer. Users should adapt them based on their specific instrument and sample concentration.

A. ¹H NMR (Proton) Acquisition:

  • Purpose: To obtain a quantitative overview of all proton environments.

  • Pulse Program: zg30

  • Key Parameters:

    • TD (Time Domain points): 64k

    • SW (Spectral Width): 16 ppm (-2 to 14 ppm)

    • NS (Number of Scans): 16

    • D1 (Relaxation Delay): 2.0 s. This delay ensures quantitative accuracy by allowing full proton relaxation between pulses.

    • RG (Receiver Gain): Autoadjust

B. ¹³C{¹H} NMR (Carbon) Acquisition:

  • Purpose: To detect all carbon signals, including quaternary carbons.

  • Pulse Program: zgpg30 (proton-decoupled)

  • Key Parameters:

    • TD: 64k

    • SW: 240 ppm (-10 to 230 ppm)

    • NS: 1024. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

    • D1: 2.0 s

C. ¹H-¹H COSY (Correlation Spectroscopy) Acquisition:

  • Purpose: To identify protons that are coupled to each other, revealing J-coupling networks (spin systems).[4]

  • Pulse Program: cosygpqf

  • Key Parameters:

    • TD: 2k (F2) x 256 (F1)

    • SW: 10 ppm (in both F2 and F1)

    • NS: 8

    • DS (Dummy Scans): 16

D. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

  • Purpose: To map each proton to its directly attached carbon atom (one-bond correlation).[4]

  • Pulse Program: hsqcedetgpsisp2.3

  • Key Parameters:

    • TD: 2k (F2, ¹H) x 256 (F1, ¹³C)

    • SW: 10 ppm (F2, ¹H), 160 ppm (F1, ¹³C)

    • NS: 8

    • CNST 2 (¹J C-H coupling constant): 145 Hz. This value is an average for one-bond C-H couplings and optimizes signal intensity.

E. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

  • Purpose: To identify long-range (2-4 bond) correlations between protons and carbons. This is critical for connecting spin systems and assigning quaternary carbons.[4][5]

  • Pulse Program: hmbcgpndqf

  • Key Parameters:

    • TD: 2k (F2, ¹H) x 256 (F1, ¹³C)

    • SW: 10 ppm (F2, ¹H), 220 ppm (F1, ¹³C)

    • NS: 16

    • CNST 2 (ⁿJ C-H coupling constant): 8 Hz. Setting this value to an average long-range coupling constant optimizes the detection of 2- and 3-bond correlations.[4]

Data Analysis and Structural Elucidation

Analysis of 1D NMR Spectra

The first step in interpretation is the assignment of signals in the ¹H and ¹³C NMR spectra based on expected chemical shifts, multiplicities, and integration.

Table 1: Expected ¹H NMR Data for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide in DMSO-d₆

Atom # Assignment Expected δ (ppm) Multiplicity Integration
5 H-5 ~7.4 - 7.6 d 1H
6 H-6 ~6.7 - 6.9 t 1H
7 H-7 ~7.0 - 7.2 d 1H
- SO₂NH ~7.3 (broad) s 2H
1 NH ~6.0 (broad) s 1H
2 H-2ax, H-2eq ~3.1 - 3.4 m 2H
4 H-4ax, H-4eq ~2.6 - 2.9 m 2H
3 H-3 ~1.8 - 2.0 m 1H

| 3-Me | -CH ₃ | ~1.0 - 1.1 | d | 3H |

Table 2: Expected ¹³C NMR Data for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide in DMSO-d₆

Atom # Assignment Expected δ (ppm) DEPT-135
8a C-8a ~145 - 148 Quaternary
8 C-8 ~130 - 133 Quaternary
6 C-6 ~127 - 129 CH
5 C-5 ~125 - 127 CH
4a C-4a ~120 - 122 Quaternary
7 C-7 ~115 - 117 CH
2 C-2 ~45 - 48 CH₂
4 C-4 ~30 - 33 CH₂
3 C-3 ~28 - 31 CH

| 3-Me | -C H₃ | ~18 - 21 | CH₃ |

Elucidating Connectivity with 2D NMR

A. COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks.

  • Aliphatic Spin System: A clear correlation path will be observed connecting H-2 ↔ H-3 ↔ H-4. Additionally, a strong cross-peak will exist between the H-3 multiplet and the methyl doublet (H-3 ↔ 3-Me).

  • Aromatic Spin System: Correlations will be seen between the adjacent aromatic protons: H-5 ↔ H-6 ↔ H-7.

B. HSQC Analysis: The HSQC spectrum provides definitive one-bond C-H assignments, confirming the data in Tables 1 and 2. Each cross-peak connects a proton signal on the F2 (horizontal) axis to its directly bonded carbon on the F1 (vertical) axis. This step is crucial for validating the assignment of the complex, overlapping methylene (C-2, C-4) and methine (C-3) signals.

C. HMBC Analysis: Assembling the Molecular Framework The HMBC spectrum provides the final, critical connections across the molecule. Key long-range correlations are used to link the independent spin systems identified in the COSY spectrum and to place the quaternary carbons and the sulfonamide group.

Figure 2: Key HMBC correlations for assembling the structure of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

  • Connecting the Rings: Correlations from the aliphatic protons H-2 and H-4 to the aromatic quaternary carbon C-8a, and from H-4 to C-5, definitively link the saturated heterocyclic ring to the aromatic ring.

  • Positioning the Sulfonamide Group: A correlation from the aromatic proton H-7 to C-8a confirms their proximity. A crucial correlation from the sulfonamide NH₂ protons to C-8 unambiguously places the -SO₂NH₂ group at the C-8 position.[6]

  • Validating the Aliphatic Ring: Correlations from the methyl protons (3-Me) to C-2 and C-4 confirm the structure of the saturated ring and the position of the methyl group at C-3.[7]

Conclusion

The structural elucidation of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is systematically achieved through the logical application of 1D and 2D NMR spectroscopy. While 1D NMR provides an essential overview, it is insufficient for resolving the structural complexities of the molecule. The strategic combination of COSY, HSQC, and particularly HMBC experiments provides a network of through-bond correlations that allows for the unambiguous assignment of all proton and carbon signals and the definitive assembly of the molecular framework. The protocols and analytical workflow detailed in this note represent a robust, self-validating system for the characterization of this and structurally related compounds, ensuring high confidence in structural assignments for research and development applications.

References

  • Salim, E. et al. (2013). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics. Available at: [Link]

  • Bruker Corporation. (n.d.). NMR Sample Preparation. Available at: [Link]

  • CHM4930 2D NMR. (2020). Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. YouTube. Available at: [Link]

  • University of Wisconsin-Madison, Chemistry Department. (n.d.). NMR Sample Preparation. Available at: [Link]

  • University of California, San Diego, Skaggs School of Pharmacy. (n.d.). Sample Preparation. Available at: [Link]

  • San Diego State University, NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • Trade Science Inc. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). 2D NMR. Available at: [Link]

  • University of the Basque Country. (n.d.). Basic 2D NMR experiments. Available at: [Link]

  • Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Available at: [Link]

  • Sathis Kumar, D. et al. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview.
  • University of Ottawa, NMR Facility. (n.d.). How to make an NMR sample. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments. Available at: [Link]

  • Epistemeo. (2013). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. YouTube. Available at: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Analysis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analysis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). We delve into the rationale behind method development, from sample preparation to data interpretation, offering field-proven insights to ensure robust and reliable characterization. The protocols outlined herein are designed to be self-validating, empowering researchers to achieve accurate mass determination, elucidate fragmentation pathways, and confidently identify the target analyte in complex matrices.

Introduction: The Significance of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a key chemical entity, recognized for its structural relationship to pharmacologically active agents. As an intermediate or impurity in drug synthesis, its precise identification and quantification are paramount to ensuring the safety and efficacy of final pharmaceutical products.[1][2] Mass spectrometry, with its inherent sensitivity and specificity, stands as the premier analytical technique for this purpose.[3][4] This application note will explore the nuances of developing a robust LC-MS/MS method for this specific molecule.

The molecule itself is a composite of a tetrahydroquinoline core and a sulfonamide group. Understanding the mass spectrometric behavior of these individual moieties provides a predictive framework for the fragmentation of the entire molecule. Tetrahydroquinolines are known to undergo characteristic fragmentation patterns, and the presence of a methyl group at the 3-position is expected to influence these pathways.[5] Similarly, aromatic sulfonamides exhibit predictable fragmentation, often involving the loss of sulfur dioxide (SO₂).[6]

Foundational Principles: Experimental Design

A successful mass spectrometry analysis is contingent upon a well-conceived experimental design. The choices made in sample preparation, chromatography, and mass spectrometer settings are interconnected and directly impact the quality of the data obtained.

Sample Preparation: The Cornerstone of Quality Data

The primary objective of sample preparation is to present the analyte to the instrument in a state that is free from interfering matrix components and compatible with the ionization source.[7][8][9] For 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, which is often synthesized or formulated with other components, a diligent sample preparation protocol is crucial.

Protocol: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol is designed for the extraction of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide from a complex matrix, such as a reaction mixture or biological fluid.

  • Sample Pre-treatment:

    • Acidify the sample with 0.1% formic acid in water. This ensures the protonation of the tetrahydroquinoline nitrogen, making it amenable to cation-exchange SPE.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation-exchange SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 0.1% formic acid in water to remove hydrophilic impurities.

    • Follow with a wash of 3 mL of methanol to remove non-polar, non-basic impurities.

  • Elution:

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol. The basic nature of the eluent neutralizes the charge on the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a mobile phase-compatible solvent (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS analysis.

Liquid Chromatography: Achieving Optimal Separation

The goal of liquid chromatography in this context is to separate the target analyte from any remaining matrix components and isomers, delivering a pure band of molecules to the mass spectrometer.[3][10] A reversed-phase C18 column is a robust starting point for a molecule with the polarity of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

Table 1: Optimized Liquid Chromatography Parameters

ParameterValueRationale
Column C18, 2.1 x 100 mm, 1.9 µmProvides excellent resolving power and is suitable for a wide range of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte, enhancing ESI efficiency and chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and elution strength.
Gradient 5% to 95% B over 10 minutesA broad gradient ensures the elution of compounds with a range of polarities.
Flow Rate 0.3 mL/minCompatible with standard ESI sources and provides good chromatographic efficiency.[11]
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential column overload and matrix effects.

Mass Spectrometry: Unveiling the Molecular Identity

High-resolution mass spectrometry provides the accuracy required for confident formula determination and the resolving power to separate the analyte from isobaric interferences.[4] Electrospray ionization (ESI) in positive ion mode is the preferred technique for this molecule due to the presence of the basic nitrogen atom in the tetrahydroquinoline ring, which is readily protonated.[12][13]

Full Scan MS: Accurate Mass and Isotopic Pattern

The initial step in the mass spectrometric analysis is to acquire a full scan spectrum to determine the accurate mass of the protonated molecule, [M+H]⁺.

Expected m/z for [C₁₀H₁₃NO₃S + H]⁺: 228.0743

The high-resolution mass spectrometer should be calibrated to provide mass accuracy within 5 ppm. The observed isotopic pattern should also match the theoretical distribution for the elemental composition C₁₀H₁₄NO₃S⁺.

Tandem MS (MS/MS): Elucidating the Fragmentation Pathway

Collision-induced dissociation (CID) of the precursor ion ([M+H]⁺) will provide structural information through the analysis of the resulting product ions. Based on the known fragmentation of tetrahydroquinolines and sulfonamides, a predicted fragmentation pathway can be proposed.[5][6]

Diagram: Predicted Fragmentation Pathway

fragmentation M [M+H]⁺ m/z 228.0743 frag1 Loss of SO₂ (-64 Da) m/z 164.0862 M->frag1 -SO₂ frag2 Loss of C₂H₅ (-29 Da) m/z 199.0481 M->frag2 -C₂H₅ frag3 Further Fragmentation frag1->frag3 frag2->frag3

Caption: Predicted fragmentation of protonated 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

Key Predicted Fragment Ions:

  • Loss of SO₂ (m/z 164.0862): A characteristic fragmentation of aromatic sulfonamides.[6] This is often a prominent fragment and a strong diagnostic indicator.

  • Loss of C₂H₅ (m/z 199.0481): The methyl group at the 3-position can lead to the loss of an ethyl radical (M-29) from the tetrahydroquinoline ring, a known fragmentation pathway for 3-substituted tetrahydroquinolines.[5]

Protocol: Tandem Mass Spectrometry (MS/MS) Analysis

  • Instrument Mode: Set the mass spectrometer to Product Ion Scan mode.

  • Precursor Ion Selection: Select the [M+H]⁺ ion (m/z 228.0743) in the first quadrupole.

  • Collision Energy Optimization: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation in the collision cell. This allows for the observation of both primary and secondary fragments.

  • Product Ion Detection: Scan the third quadrupole or TOF analyzer to detect the resulting fragment ions.

  • Data Interpretation: Analyze the resulting spectrum to identify the key fragment ions and confirm the proposed fragmentation pathway.

Data Presentation and Interpretation

A systematic presentation of the acquired data is crucial for clear communication and robust interpretation.

Table 2: Summary of Expected Mass Spectrometric Data

IonFormulaCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺ C₁₀H₁₄NO₃S⁺228.0743To be determined< 5
[M+H - SO₂]⁺ C₁₀H₁₄N⁺164.0862To be determined< 5
[M+H - C₂H₅]⁺ C₈H₉NO₃S⁺199.0481To be determined< 5

Workflow Visualization

A visual representation of the entire analytical workflow can aid in understanding the logical flow of the process.

Diagram: Analytical Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Sample Sample in Matrix SPE Solid-Phase Extraction Sample->SPE LC Liquid Chromatography SPE->LC MS Full Scan MS LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Identification Compound Identification MSMS->Identification Fragmentation Fragmentation Analysis MSMS->Fragmentation

Caption: Overall workflow for the analysis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

Conclusion

The methodologies presented in this application note provide a robust framework for the confident analysis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide by LC-HRMS. By understanding the underlying principles of sample preparation, chromatographic separation, and mass spectrometric fragmentation, researchers can develop and validate methods that are both sensitive and specific. The predictive approach to fragmentation, based on the well-documented behavior of its constituent chemical moieties, offers a powerful starting point for the structural elucidation of this and other related compounds in the field of drug development and quality control.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Canadian Science Publishing. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46, 1499. Retrieved from [Link]

  • PubMed. (1993). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography, 643(1-2), 359-368. Retrieved from [Link]

  • Wiley Online Library. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science, 85(9), 2963-2971. Retrieved from [Link]

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 23(3). Retrieved from [Link]

  • PubMed Central (PMC). (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. Retrieved from [Link]

  • PubMed Central (PMC). (2011). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 46(11), 1149-1156. Retrieved from [Link]

  • RSC Publishing. (2021). Understanding of TEMPO-electrocatalyzed acceptorless dehydrogenation of tetrahydroquinoline by in situ extractive electrospray ionization mass spectrometry. Analyst, 146(5), 1568-1572. Retrieved from [Link]

  • American Laboratory. (2012). Sample Preparation for Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(16), 4947. Retrieved from [Link]

  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 28(14), 5483. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150363. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • PubMed. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519-1527. Retrieved from [Link]

  • Springer. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(23), 7141-7152. Retrieved from [Link]

  • Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Retrieved from [Link]

  • ACS Publications. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Analytical Chemistry, 93(42), 14197-14204. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1545-1552. Retrieved from [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid. Retrieved from [Link]

  • PubMed. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid Communications in Mass Spectrometry, 22(6), 819-833. Retrieved from [Link]

  • MDPI. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(13), 5092. Retrieved from [Link]

  • ResearchGate. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (2R,4R)-1-((S)-5-(diaminomethyleneamino)-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid Hydrochloride. Retrieved from [Link]

  • PubMed. (2008). Simultaneous analysis of 16 sulfonamide and trimethoprim antibiotics in environmental waters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1190(1-2), 390-393. Retrieved from [Link]

  • ChemRxiv. (2020). Qualitative Analysis of Real Drug Evidence using DART-MS and the Inverted Library Search Algorithm. Retrieved from [Link]

  • HMDB. (2021). Showing metabocard for 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide (HMDB0244118). Retrieved from [Link]

Sources

developing in vitro assays for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development of In Vitro Assays for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the biological activity of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. This compound incorporates two privileged chemical scaffolds: the tetrahydroquinoline core, known for a wide array of pharmacological activities, and the sulfonamide moiety, a cornerstone in medicinal chemistry.[1][2] Given the absence of a defined biological target for this specific molecule, this guide presents a systematic, tiered approach, beginning with broad target-class screening and progressing to hypothesis-driven, target-specific assays. We provide detailed, self-validating protocols, with a special focus on a plausible target class—DNA repair enzymes—based on recent literature for structurally related compounds.[3]

Introduction: A Compound of Pharmacological Interest

The 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide molecule is an intriguing subject for discovery biology. Its constituent parts suggest a high potential for biological activity.

  • The Tetrahydroquinoline Scaffold: This structural motif is present in numerous pharmacologically active agents, demonstrating effects as anticancer, anti-inflammatory, and cardiovascular agents, as well as ligands for G-Protein Coupled Receptors (GPCRs) and N-methyl-D-aspartate (NMDA) receptors.[1] Some derivatives have also been identified as potent inhibitors of the mTOR signaling pathway.[4]

  • The Sulfonamide Group: Since the discovery of prontosil, sulfonamides have been a mainstay in drug development.[2][5] Beyond their classic antibacterial role as inhibitors of dihydropteroate synthase, they are found in drugs targeting a wide range of enzymes and receptors, including carbonic anhydrases, proteases, and kinases.[6][7]

The combination of these two scaffolds has produced compounds with demonstrated antitumor activity and, notably, inhibitory activity against human 8-oxoguanine DNA glycosylase (OGG1), a key enzyme in the base excision repair (BER) pathway for oxidative DNA damage.[3][8] This precedent makes OGG1 a prime hypothetical target for our subject compound.

This guide is therefore structured to systematically de-orphanize the compound, moving from broad screening to specific, high-fidelity characterization.

Part 1: A Tiered Strategy for Target Identification

A hierarchical screening approach is the most efficient method to identify the primary biological target(s) of a novel compound. The strategy begins with broad, high-throughput screens against major drug target families to generate initial hypotheses, which are then pursued with more specific, rigorous assays.

G cluster_tier1 Tier 1: Broad Target Class Screening cluster_tier2 Tier 2: Hypothesis-Driven Primary Assays cluster_tier3 Tier 3: Selectivity & Safety Profiling Compound Test Compound: 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide Kinase Kinase Panel Screen (e.g., 96-well format) Compound->Kinase Initial Profiling GPCR GPCR Assays (cAMP & Ca2+ Flux) Compound->GPCR Initial Profiling NR Nuclear Receptor Binding Panel Compound->NR Initial Profiling Cyto General Cytotoxicity (e.g., MTS Assay) Compound->Cyto Initial Profiling OGG1 OGG1 Inhibition Assay (Fluorescence-based) Kinase->OGG1 Hypothesis Generation (Based on literature [40]) GPCR->OGG1 Hypothesis Generation (Based on literature [40]) NR->OGG1 Hypothesis Generation (Based on literature [40]) Cyto->OGG1 Hypothesis Generation (Based on literature [40]) Ortho Orthogonal OGG1 Assay (e.g., MS-based) OGG1->Ortho Hit Confirmation & Profiling Select Selectivity vs. other DNA Glycosylases OGG1->Select Hit Confirmation & Profiling hERG hERG Safety Assay (Patch Clamp) OGG1->hERG Hit Confirmation & Profiling

Caption: Tiered assay cascade for target identification and characterization.

Part 2: Hypothesis-Driven Primary Assay Development: OGG1 Inhibition

Based on published data showing that tetrahydroquinoline sulfonamide derivatives can inhibit OGG1, developing a specific assay for this target is a logical and evidence-based starting point.[3] OGG1 is the primary enzyme responsible for recognizing and excising the mutagenic DNA lesion 8-oxoguanine (8-oxoG), making it a compelling target in oncology to enhance the efficacy of DNA-damaging therapies.[3]

Principle of the OGG1 Inhibition Assay

The protocol below utilizes a fluorescence-based method. A synthetic DNA oligonucleotide duplex contains an 8-oxoG lesion. One strand is labeled with a fluorophore (e.g., FAM) and the other with a quencher (e.g., DABCYL) in close proximity. When OGG1 excises the 8-oxoG base and the associated AP lyase activity cleaves the DNA backbone, the fluorophore-containing fragment is released, leading to an increase in fluorescence signal. An inhibitor will prevent this process, resulting in a lower signal.

G cluster_prep A. Preparation cluster_reaction B. Reaction cluster_readout C. Readout & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, Test Compound Plate Plate Compound Dilutions (e.g., 11-point curve) Reagents->Plate AddEnzyme Add OGG1 Enzyme to Compound Plate->AddEnzyme Incubate1 Pre-incubate (15 min, RT) AddEnzyme->Incubate1 AddSubstrate Initiate reaction with DNA Substrate Incubate1->AddSubstrate Incubate2 Incubate (e.g., 60 min, 37°C) AddSubstrate->Incubate2 Read Read Fluorescence (e.g., Ex:485nm, Em:520nm) Incubate2->Read Analyze Normalize Data & Fit IC50 Curve Read->Analyze

Caption: Workflow for the fluorescence-based OGG1 inhibition assay.

Protocol 1: OGG1 Glycosylase Activity Inhibition Assay

A. Materials and Reagents

Reagent/MaterialSuggested SupplierPurpose
Recombinant Human OGG1NEB, TrevigenEnzyme Source
8-oxoG DNA Substrate (FAM/DABCYL)Integrated DNA TechnologiesFluorescent Substrate
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 1 mM EDTA, 0.1 mg/mL BSA)Sigma-AldrichReaction Medium
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamideSanta Cruz Biotechnology[9]Test Compound
Known OGG1 Inhibitor (e.g., SU0268)Tocris, MedChemExpressPositive Control
DMSO, Molecular Biology GradeSigma-AldrichCompound Solvent
384-well black, flat-bottom platesCorning, GreinerAssay Plates
Fluorescence Plate ReaderMolecular Devices, BMG LabtechSignal Detection

B. Detailed Step-by-Step Methodology

  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of the test compound and controls in 100% DMSO.

    • Perform a serial dilution series in DMSO to create concentrations for an 11-point dose-response curve (e.g., starting at 1 mM, 1:3 dilution).

    • Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 250 nL) of the DMSO dilutions to a 384-well assay plate. This will result in a final top concentration of 50 µM in a 50 µL final assay volume, with 0.5% DMSO.

  • Reagent Preparation:

    • Prepare fresh 1X Assay Buffer.

    • Dilute OGG1 enzyme in Assay Buffer to a 2X working concentration (e.g., 0.2 nM). The optimal concentration should be determined empirically to yield a robust signal-to-background ratio within the linear range of the reaction.

    • Dilute the 8-oxoG DNA substrate in Assay Buffer to a 2X working concentration (e.g., 50 nM). The optimal concentration should be near the enzyme's Km for the substrate.

  • Assay Execution:

    • Enzyme Addition: Add 25 µL of the 2X OGG1 enzyme solution to each well of the compound plate. The wells for the "No Enzyme" control should receive 25 µL of Assay Buffer alone.

    • Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Reaction Initiation: Add 25 µL of the 2X DNA substrate solution to all wells to start the reaction.

    • Reaction Incubation: Centrifuge the plate again. Incubate for 60 minutes at 37°C. Protect the plate from light. The incubation time should be optimized to ensure the "No Inhibitor" control reaction does not exceed ~80% completion.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.

    • Data Normalization:

      • The "No Inhibitor" control (enzyme + substrate + DMSO) represents 0% inhibition.

      • The "No Enzyme" control (substrate + DMSO) represents 100% inhibition.

      • Calculate the percent inhibition for each test well using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

    • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 3: Secondary Assays for Hit Validation and Safety

A positive result from a primary screen requires confirmation through orthogonal assays and an initial assessment of selectivity and safety liabilities.

Protocol 2: Orthogonal OGG1 Assay (Mass Spectrometry-based)

Rationale: An orthogonal assay uses a different detection technology to confirm the inhibitory activity and rule out artifacts from the primary assay (e.g., fluorescence interference). This protocol measures the direct formation of the excised 8-oxoG base.[3]

  • Reaction Setup: Perform the enzymatic reaction as described in Protocol 1, but in larger volumes (e.g., 100 µL) and using an unlabeled DNA substrate.

  • Sample Preparation: Stop the reaction and digest the remaining DNA using a nuclease cocktail (e.g., nuclease P1, phosphodiesterase I, alkaline phosphatase).

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Quantification: Quantify the amount of free 8-oxoG base released, using an isotope-labeled internal standard for accuracy.

  • Data Analysis: Compare the amount of 8-oxoG released in the presence of the inhibitor to the no-inhibitor control to calculate percent inhibition and IC₅₀.

Protocol 3: hERG Channel Safety Assay (Automated Patch Clamp)

Rationale: Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia.[10] Early assessment of hERG liability is a critical step in drug development for any new chemical entity.[11][12]

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Platform: Employ an automated patch-clamp platform (e.g., QPatch, Patchliner).

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit hERG tail currents.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Data Acquisition: Measure the hERG tail current at each concentration.

  • Data Analysis: Calculate the percent inhibition of the hERG current and determine the IC₅₀ value. An IC₅₀ < 10 µM is often considered a potential liability.

Part 4: Data Interpretation

The collected data from the assay cascade allows for a comprehensive initial profile of the compound.

Assay TypeParameterHypothetical ResultInterpretation
Primary Screen
OGG1 Inhibition (Fluorescence)IC₅₀1.2 µMPotent primary hit against the hypothesized target.
Hit Validation
OGG1 Inhibition (LC-MS/MS)IC₅₀1.5 µMActivity is confirmed in an orthogonal assay, reducing the likelihood of artifacts.
Selectivity & Safety
NTHL1 Glycosylase AssayIC₅₀> 50 µMCompound is selective for OGG1 over other related DNA glycosylases.
hERG Patch Clamp AssayIC₅₀25 µMA therapeutic window of >20-fold suggests a lower risk of cardiac liability.
General Cytotoxicity (MTS)CC₅₀> 50 µMThe compound's activity is not due to non-specific cytotoxicity at the effective concentrations.

Based on these hypothetical results, 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a potent and selective inhibitor of OGG1 with a promising initial safety profile. This data provides a strong foundation for subsequent studies, including:

  • Mechanism of Action Studies: Determining if the inhibition is competitive, non-competitive, or uncompetitive.

  • Cell-based Target Engagement Assays: Confirming that the compound can inhibit OGG1 activity within a cellular context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and drug-like properties.[8]

This systematic approach provides a clear and robust pathway from an uncharacterized molecule to a well-defined lead compound with a clear biological rationale for further development.

References

  • Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Research Journal of Pharmacy and Technology. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. [Link]

  • Luo, J., & He, C. (2022). Recent progress in assays for GPCR drug discovery. Acta Materia Medica. [Link]

  • Pang, L., et al. (2015). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. NIH. [Link]

  • Gaur, R., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. [Link]

  • IonsGate. (n.d.). Ion Channel Screening & Assay Development. [Link]

  • Al-Harrasi, A., et al. (2021). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. [Link]

  • LeCluyse, E. L. (2001). Current in vitro high throughput screening approaches to assess nuclear receptor activation. PubMed. [Link]

  • Luo, J., & He, C. (2022). Recent progress in assays for GPCR drug discovery. PubMed. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. [Link]

  • ApconiX. (2024). ION Channel Screening. [Link]

  • Metrion Biosciences. (n.d.). New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. [Link]

  • Rajdeep, P., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Kanno, Y., et al. (2021). Chemical Screening of Nuclear Receptor Modulators. MDPI. [Link]

  • Liu, M., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • FDA. (2024). Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. [Link]

  • G. Redzic, et al. (2005). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Die Pharmazie. [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. [Link]

  • Singh, A., & Kumar, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. [Link]

  • Hurley, T. D., et al. (2013). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. Journal of Molecular Biology. [Link]

  • Ramsay, R. R., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • Khan, S., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules. [Link]

  • Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. [Link]

  • Wani, T. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed. [Link]

  • Wujec, M., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • Alqasoumi, S. I., et al. (2010). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., & Mousseau, J. J. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Al-Mohammadi, A. M. (2021). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid Hydrochloride. [Link]

  • Manolov, S. P., et al. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society. [Link]

  • Rennison, D., et al. (2021). C-2 derivatized 8-sulfonamidoquinolines as antibacterial compounds. Bioorganic & Medicinal Chemistry. [Link]

  • Dizdaroglu, M., et al. (2021). Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively-induced DNA Base Lesions. ACS Chemical Biology. [Link]

Sources

Application Notes and Protocols for In Vivo Studies with 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Tetrahydroquinoline-Sulfonamide Conjugate

The compound 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide represents a compelling molecular architecture for therapeutic drug development. It synergistically combines two pharmacologically significant moieties: a tetrahydroquinoline core and a sulfonamide group. Tetrahydroquinolines are prevalent structural motifs in numerous natural and synthetic compounds, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, and anti-HIV properties.[1][2] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, renowned for its antibacterial, anti-inflammatory, and antitumor applications.[3][4][5][6]

Given the established therapeutic relevance of its constituent parts, 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a prime candidate for in vivo evaluation in various disease models. These application notes provide a comprehensive framework for researchers to design and execute robust preclinical in vivo studies to elucidate the pharmacokinetic, pharmacodynamic, and toxicological profile of this novel compound. The following protocols are designed to be adaptable to specific research questions, primarily focusing on oncological and infectious disease models, where both tetrahydroquinolines and sulfonamides have demonstrated significant promise.[7][8][9][10]

Part 1: Foundational Principles of In Vivo Experimental Design

Before embarking on specific in vivo experiments, it is crucial to establish a solid study design that ensures scientific rigor, ethical conduct, and reproducible results.[11][12][13] The following principles should guide all in vivo research with 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

Ethical Considerations and Animal Welfare

All animal studies must be conducted in strict accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Key ethical principles, often referred to as the "3Rs," should be implemented:

  • Replacement: Whenever possible, non-animal methods (e.g., in vitro assays, computational modeling) should be used to answer research questions.[14]

  • Reduction: The number of animals used should be minimized to the amount necessary to obtain statistically significant data.[14]

  • Refinement: Experimental procedures should be optimized to minimize animal pain, suffering, and distress.[14]

Animal Model Selection

The choice of animal model is critical for the clinical relevance of the study.[7][8] The selection should be based on the specific disease being investigated and the known or hypothesized mechanism of action of the test compound. For instance:

  • Oncology: Xenograft models, where human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice), are commonly used to assess antitumor efficacy.[15] Syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same strain, are valuable for studying the interplay between the compound and the immune system.

  • Infectious Disease: Murine models of bacterial infection are well-established for evaluating the efficacy of new antimicrobial agents.[7][8] The choice of bacterial strain and route of infection should mimic the human disease as closely as possible.

Experimental Workflow: A Phased Approach

A well-structured in vivo study can be conceptualized in three key phases: the research phase, the pre-procedural planning phase, and the experimental phase.[12][13]

G cluster_0 Phase 1: Research cluster_1 Phase 2: Pre-procedural Planning cluster_2 Phase 3: Experimental Execution a Literature Review b Hypothesis Formulation a->b c Animal Model Selection b->c d Protocol Development & IACUC Approval c->d e Sample Size Calculation d->e f Endpoint Determination e->f g Dosing & Monitoring f->g h Data Collection g->h i Necropsy & Tissue Harvest h->i j Data Analysis i->j

Caption: Phased approach to in vivo experimental design.

Part 2: Core Experimental Protocols

The following sections provide detailed, step-by-step protocols for the initial in vivo characterization of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

Protocol: Maximum Tolerated Dose (MTD) and Acute Toxicity Study

Objective: To determine the highest dose of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide that can be administered without causing unacceptable toxicity and to identify potential target organs of toxicity.[16]

Materials:

  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

  • Vehicle (e.g., sterile saline, DMSO/Cremophor EL/saline mixture)

  • Healthy, young adult mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old, mixed-sex

  • Standard laboratory animal housing and husbandry equipment

  • Calibrated balance, syringes, and gavage needles

Methodology:

  • Dose Formulation: Prepare a stock solution of the test compound in the chosen vehicle. Ensure complete dissolution. Prepare serial dilutions to achieve the desired dose concentrations.

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly assign animals to dose groups (n=3-5 per group, including a vehicle control group).

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

    • Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Clinical Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing, then at 24, 48, and 72 hours, and daily thereafter for 14 days.

    • Record clinical signs of toxicity, including changes in appearance, behavior, and body weight.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological analysis.

Data Presentation:

Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle Control50/5+5%None observed
1050/5+4%None observed
3050/5+2%Mild lethargy at 4h
10051/5-15%Piloerection, significant lethargy
30054/5-25%Severe lethargy, ataxia
Protocol: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.[16][17]

Materials:

  • Test compound and vehicle

  • Healthy, young adult mice or rats with jugular vein cannulation

  • Blood collection tubes (e.g., heparinized or EDTA-coated)

  • Centrifuge

  • LC-MS/MS or other validated analytical method for quantifying the compound in plasma

Methodology:

  • Dose Administration: Administer a single, non-toxic dose of the compound (below the MTD) via both intravenous (IV) and oral (PO) routes to separate groups of animals (n=3-5 per group).

  • Blood Sampling:

    • Collect blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Plasma Analysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key PK parameters.

    • For IV administration: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Area under the curve (AUC).

    • For PO administration: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC, and Oral bioavailability (F%).

Data Presentation:

PK ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)1030
Cmax (ng/mL)N/A1500 ± 250
Tmax (h)N/A1.0 ± 0.2
AUC (0-inf) (ng*h/mL)3500 ± 4007000 ± 800
t½ (h)2.5 ± 0.53.0 ± 0.6
CL (L/h/kg)2.8 ± 0.3N/A
Vd (L/kg)10 ± 1.5N/A
Oral Bioavailability (F%)N/A67%
Protocol: In Vivo Efficacy Study (Xenograft Tumor Model)

Objective: To evaluate the antitumor activity of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide in a human cancer xenograft model.[10][15]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Matrigel (optional, for enhancing tumor take rate)

  • Test compound, vehicle, and a positive control (e.g., a standard-of-care chemotherapy agent)

  • Calipers for tumor measurement

Methodology:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Group Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Test compound (e.g., at MTD or a fraction thereof)

    • Group 3: Positive control

  • Treatment Administration:

    • Administer the treatments according to a predetermined schedule (e.g., daily, once every three days) and route (e.g., oral gavage).

  • Efficacy Endpoints:

    • Continue treatment for a specified duration (e.g., 21-28 days).

    • Primary endpoint: Tumor growth inhibition (TGI).

    • Secondary endpoints: Body weight, clinical signs of toxicity, and survival.

  • Terminal Procedures: At the end of the study, euthanize the animals, excise the tumors, and record their final weights. Collect tumors and major organs for further analysis (e.g., histology, biomarker analysis).

Part 3: Mechanistic Insights and Pathway Analysis

The sulfonamide moiety is a well-known inhibitor of dihydropteroate synthase (DHPS) in bacteria, a key enzyme in the folate synthesis pathway.[3][5][18][] This pathway is essential for the synthesis of nucleotides and, consequently, DNA replication. While this is a primary mechanism for antibacterial sulfonamides, tetrahydroquinoline-sulfonamide conjugates may exhibit different or additional mechanisms of action, particularly in cancer. For example, some quinoline-8-sulfonamides have been investigated as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[20]

G cluster_0 Bacterial Folate Synthesis Pathway cluster_1 Inhibition by Sulfonamide PABA p-Aminobenzoic acid (PABA) DHP Dihydropteroate PABA->DHP DHPS DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate DHF->THF DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides DHPS Dihydropteroate Synthase DHFR Dihydrofolate Reductase Compound 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide Compound->DHPS Competitive Inhibition

Caption: Potential mechanism of action via inhibition of bacterial folate synthesis.

Conclusion

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a promising scaffold for the development of new therapeutics. The experimental framework provided in these application notes offers a systematic approach to its in vivo evaluation. By carefully considering the principles of experimental design and employing robust protocols for assessing toxicity, pharmacokinetics, and efficacy, researchers can effectively characterize the therapeutic potential of this novel compound and pave the way for its further development.

References

  • Use of animal models in evaluation of the quinolones. PubMed. Available at: [Link]

  • Evaluation of quinolones in experimental animal models of infections. PubMed. Available at: [Link]

  • General Principles of Preclinical Study Design. PMC - NIH. Available at: [Link]

  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. Preprints.org. Available at: [Link]

  • Best Practices For Preclinical Animal Testing. BioBoston Consulting. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • Discovery of Novel Sulfonamides as Potent and Selective Inhibitors Against Human and Mouse 11β-hydroxysteroid Dehydrogenase Type 1. PubMed. Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Available at: [Link]

  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. PubMed. Available at: [Link]

  • Mechanism of action. Lejan Team. Available at: [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. ACS Publications. Available at: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]

  • Quipazine. Wikipedia. Available at: [Link]

  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid Hydrochloride. Pharmaffiliates. Available at: [Link]

  • Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. ResearchGate. Available at: [Link]

  • Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. PubMed. Available at: [Link]

  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid. Pharmaffiliates. Available at: [Link]

  • Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Sciforschen. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Science. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central. Available at: [Link]

  • (2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic Acid. Pharmaffiliates. Available at: [Link]

  • 2-Hydroxypropyl 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonate. Pharmaffiliates. Available at: [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][7][8][11][12]tetrazine-8-carboxylates and -carboxamides. PMC - NIH. Available at: [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. Available at: [Link]

Sources

Application Notes and Protocols for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide: A Versatile Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Tetrahydroquinoline Sulfonamide Scaffold

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a synthetic small molecule belonging to a class of compounds recognized for their diverse biological activities. The tetrahydroquinoline core, a semi-hydrogenated derivative of quinoline, is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1] The addition of a sulfonamide group at the 8-position further imparts functionality, as sulfonamides are a well-established pharmacophore known for a wide range of therapeutic effects, including antimicrobial, antiviral, and anticancer properties.[2][3][4]

Initial research into related tetrahydroquinoline sulfonamide derivatives has highlighted their potential as potent antitumor agents.[5] This has spurred further investigation into their specific molecular targets. This guide provides a comprehensive overview of the known applications of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide and its close analogs as research tools, with a primary focus on its validated role as an inhibitor of 8-oxoguanine DNA glycosylase (OGG1) and its potential as a modulator of Monopolar Spindle 1 (Mps1) kinase, a key regulator of mitosis.

Part 1: Inhibition of 8-Oxoguanine DNA Glycosylase (OGG1)

Scientific Background: Targeting DNA Repair in Disease

8-oxoguanine (8-oxoG) is one of the most common mutagenic DNA lesions induced by reactive oxygen species (ROS).[2] If not repaired, 8-oxoG can lead to G:C to T:A transversions during DNA replication, contributing to genomic instability, a hallmark of cancer. The primary enzyme responsible for recognizing and excising 8-oxoG from DNA is the 8-oxoguanine DNA glycosylase 1 (OGG1), initiating the base excision repair (BER) pathway.[6][7]

Inhibition of OGG1 is a promising therapeutic strategy. By preventing the repair of 8-oxoG, cancer cells, which often have higher levels of oxidative stress, may accumulate toxic levels of DNA damage, leading to cell death.[6] Furthermore, OGG1 has been implicated in inflammatory processes, making its inhibitors valuable tools for studying inflammation-related diseases.[8]

A structurally related compound, SU0268 (4'-(N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamide) , which shares the acyl tetrahydroquinoline sulfonamide skeleton with 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, has been identified as a potent and selective OGG1 inhibitor.[9][10]

Quantitative Data: Inhibitory Potency

The following table summarizes the inhibitory activity of the reference compound SU0268 against human OGG1. Researchers can use this as a benchmark when evaluating 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

CompoundTargetIC50 (µM)Assay TypeReference
SU0268 human OGG10.059Fluorogenic 8-oxoG Excision Assay[9][11][12]
Mechanism of Action: OGG1 Inhibition Pathway

The proposed mechanism of action for tetrahydroquinoline sulfonamide-based inhibitors involves non-covalent binding to the OGG1 enzyme, which blocks its interaction with the 8-oxoG lesion in the DNA. This leads to the accumulation of oxidative DNA damage within the cell.

OGG1_Inhibition ROS Reactive Oxygen Species (ROS) DNA_G Guanine in DNA ROS->DNA_G Oxidation DNA_8oxoG 8-oxoGuanine (Oxidative Damage) OGG1 OGG1 Enzyme DNA_8oxoG->OGG1 Recognition & Excision Accumulation Accumulation of 8-oxoG DNA_8oxoG->Accumulation If OGG1 is inhibited BER Base Excision Repair (BER) OGG1->BER Inhibitor 3-Methyl-1,2,3,4-tetrahydroquinoline -8-sulfonamide (Analog) Inhibitor->OGG1 Inhibition Apoptosis Cell Cycle Arrest / Apoptosis Accumulation->Apoptosis

Caption: Mechanism of OGG1 inhibition leading to accumulation of oxidative DNA damage.

Experimental Protocols

This protocol is adapted from the screening assay used to identify SU0268 and is designed to measure the direct inhibitory effect of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide on OGG1 enzymatic activity.[9]

Principle: A dual-labeled oligonucleotide probe containing a single 8-oxoG lesion and a fluorophore/quencher pair is used. When intact, the quencher suppresses the fluorophore's signal. Upon cleavage of the 8-oxoG by OGG1, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant human OGG1 protein

  • Fluorogenic 8-oxoG substrate probe (e.g., a DNA duplex with 8-oxoG opposite a cytosine, with a fluorophore and quencher on opposite sides of the lesion)

  • Assay Buffer: 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 1 mM DTT

  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (dissolved in DMSO)

  • Positive control inhibitor (e.g., SU0268, if available)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide in DMSO. A typical starting concentration range for an unknown inhibitor would be from 100 µM down to 1 nM.

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • Assay Buffer.

    • Diluted compound or DMSO vehicle control (final DMSO concentration should be ≤1%).

    • Recombinant human OGG1 enzyme (pre-determine the optimal concentration for a robust signal window).

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic 8-oxoG substrate probe to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the positive control (enzyme with DMSO, 100% activity) and negative control (no enzyme, 0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

This protocol determines the ability of the compound to inhibit OGG1 within a cellular context by measuring the accumulation of 8-oxoG after inducing oxidative stress.[7][9]

Principle: Cells are treated with an oxidizing agent to induce 8-oxoG lesions. In the presence of an OGG1 inhibitor, the repair of these lesions is blocked, leading to a higher level of 8-oxoG in the genomic DNA, which can be quantified.

Materials:

  • Human cell line (e.g., HeLa, U2OS, A549)

  • Cell culture medium and supplements

  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

  • Oxidizing agent (e.g., H₂O₂ or KBrO₃)

  • Genomic DNA isolation kit

  • 8-oxoG quantification method (e.g., ELISA-based kit, LC-MS/MS, or immunofluorescence staining with an anti-8-oxoG antibody)

Procedure:

  • Cell Culture: Seed cells in appropriate culture plates and allow them to adhere and grow to ~80% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (e.g., 0.1 µM to 10 µM) or DMSO vehicle for 4-8 hours.

  • Induce Oxidative Stress: Add the oxidizing agent (e.g., 200 µM H₂O₂) to the media and incubate for a short period (e.g., 1 hour).

  • Recovery: Remove the media containing the oxidizing agent and inhibitor, and replace it with fresh complete media. Allow the cells to recover for 1-2 hours to permit DNA repair in the control group.

  • Harvest and Isolate DNA: Harvest the cells and isolate genomic DNA using a commercial kit, following the manufacturer's instructions.

  • Quantify 8-oxoG: Measure the levels of 8-oxoG in the isolated DNA using your chosen method.

  • Data Analysis: Compare the levels of 8-oxoG in inhibitor-treated cells to the vehicle-treated control. A dose-dependent increase in 8-oxoG levels indicates cellular OGG1 inhibition.

Part 2: Potential as a Monopolar Spindle 1 (Mps1) Kinase Inhibitor

Scientific Background: Targeting Mitotic Checkpoints in Cancer

Monopolar Spindle 1 (Mps1, also known as TTK) is a dual-specificity serine/threonine kinase that is a master regulator of the Spindle Assembly Checkpoint (SAC).[13][14] The SAC is a crucial surveillance mechanism that ensures the high fidelity of chromosome segregation during mitosis by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[15]

Many cancer cells are aneuploid and exhibit chromosomal instability, making them highly dependent on a functional SAC for survival.[16] Mps1 is frequently overexpressed in various human tumors.[17] Therefore, inhibiting Mps1 kinase activity is an attractive anticancer strategy. Mps1 inhibition forces cells to exit mitosis prematurely, even with misaligned chromosomes, leading to severe chromosome missegregation and ultimately cell death via mitotic catastrophe.[15]

While 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide has not been explicitly characterized as an Mps1 inhibitor, its structural class is of interest for kinase inhibition. The following protocols provide a framework for evaluating its potential activity against Mps1.

Mechanism of Action: Mps1 Inhibition and Mitotic Catastrophe

An inhibitor of Mps1 would act as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of its downstream substrates. This inactivates the SAC, leading to the consequences outlined below.

Caption: Hypothetical workflow of Mps1 inhibition leading to mitotic catastrophe.

Experimental Protocols

This protocol outlines a general method for testing the direct inhibitory activity of the compound against recombinant Mps1 kinase. A variety of formats can be used, such as those based on radioactive ATP, fluorescence polarization (FP), or time-resolved fluorescence resonance energy transfer (TR-FRET, e.g., Lanthascreen).[18][19]

Principle (FP-based assay): A fluorescently labeled peptide substrate is phosphorylated by Mps1. A phosphopeptide-binding antibody, also labeled, binds to the phosphorylated product. This large complex tumbles slowly in solution, resulting in high fluorescence polarization. An inhibitor prevents phosphorylation, leaving the small, rapidly tumbling fluorescent peptide unbound, resulting in low polarization.

Materials:

  • Recombinant full-length human Mps1 kinase

  • Fluorescently labeled Mps1 substrate peptide (e.g., derived from KNL1)[18]

  • Phospho-specific binding protein/antibody

  • ATP

  • Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 4 mM MgCl₂, 1 mM DTT, 0.05% Tween 20

  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (in DMSO)

  • Known Mps1 inhibitor as positive control (e.g., BAY 1217389, Reversine)[16][20]

  • 384-well black assay plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and controls in DMSO and add to the assay plate.

  • Enzyme/Substrate Addition: Add a mix of Mps1 kinase and the fluorescent peptide substrate to each well.

  • Incubation: Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near its Km for the enzyme.

  • Reaction Incubation: Incubate for 60-90 minutes at 30°C.

  • Detection: Add the detection reagent (phospho-specific antibody) and incubate for 60 minutes at room temperature to allow for binding to the phosphorylated product.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

This assay assesses the ability of an Mps1 inhibitor to override the SAC in cells arrested in mitosis.

Principle: Cells are first treated with a microtubule-depolymerizing agent like nocodazole, which activates the SAC and causes cells to arrest in mitosis. Subsequent treatment with an Mps1 inhibitor will inactivate the SAC, forcing the cells to exit mitosis prematurely ("mitotic breakthrough") without proper chromosome segregation. Mitotic exit can be monitored by observing changes in cell morphology or by measuring the dephosphorylation of a mitotic marker like Histone H3 (Ser10).[21]

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium

  • Nocodazole

  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Primary antibody: anti-phospho-Histone H3 (Ser10)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells on coverslips or in imaging-compatible plates.

  • Mitotic Arrest: Treat cells with nocodazole (e.g., 100-300 nM) for 16-18 hours to enrich for a population of mitotically arrested cells.

  • Inhibitor Treatment: Add serial dilutions of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide to the nocodazole-arrested cells. Include a vehicle control (DMSO).

  • Incubation: Incubate for an additional 2-4 hours.

  • Fix and Stain:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells.

    • Block with an appropriate blocking buffer.

    • Incubate with the primary antibody against phospho-Histone H3 (Ser10).

    • Wash and incubate with the fluorescent secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a microscope.

    • Quantify the percentage of phospho-Histone H3 positive cells. A potent Mps1 inhibitor will cause a dose-dependent decrease in the percentage of p-H3(S10) positive cells, indicating mitotic exit.

    • Observe nuclear morphology. Inhibitor-treated cells often exhibit multinucleation or micronuclei formation as a result of aberrant mitosis.

Conclusion and Future Directions

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide and its analogs represent a promising chemical scaffold for the development of targeted therapeutics. Its validated activity as an OGG1 inhibitor provides a powerful tool for researchers studying DNA repair, oxidative stress, and inflammation. The protocols provided herein offer a robust framework for characterizing its effects both in vitro and in cellular models.

Furthermore, the potential for this scaffold to inhibit protein kinases like Mps1 warrants investigation. The provided protocols for Mps1 inhibition assays can be used to explore this hypothesis. Successful inhibition of Mps1 would significantly broaden the utility of this compound as a research tool in cancer biology, particularly in the study of mitotic checkpoints and chromosomal instability. Future studies should focus on comprehensive kinase profiling to determine the selectivity of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide and on in vivo studies to assess its efficacy and tolerability in preclinical models.

References

  • Tahara, Y. K., Auld, D. S., Ji, D., Beharry, A. A., Kietrys, A. M., Wilson, D. L., ... & Kool, E. T. (2018). Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase. Journal of the American Chemical Society, 140(6), 2105-2114. [Link][9][12]

  • Li, H., Li, J., Li, Y., Wang, P., Wang, Y., & Jin, Y. (2021). Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection. Frontiers in Immunology, 12, 731518. [Link][8]

  • Yap, T. A., et al. (2020). A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation. Clinical Cancer Research, 26(12), 2829-2838. [Link][13]

  • Tahara, Y. K., et al. (2018). Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase. Journal of the American Chemical Society. [Link][12]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Mps1 inhibitor BAY 1217389. Retrieved from [Link][14]

  • Vartanian, V., & Wells, P. G. (2019). Quantifying Activity for Repair of the DNA Lesion 8-Oxoguanine by Oxoguanine Glycosylase 1 (OGG1) in Mouse Adult and Fetal Brain Nuclear Extracts Using Biotin-Labeled DNA. Methods in Molecular Biology, 1965, 307-321. [Link]

  • Jelluma, N., et al. (2008). Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures. The Journal of biological chemistry, 283(46), 31587–31595. [Link][18]

  • Hamann, I., et al. (2021). Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts. Journal of Visualized Experiments, (169). [Link][2]

  • Wang, S., et al. (2021). Simple Mix-and-Read Assay with Multiple Cyclic Enzymatic Repairing Amplification for Rapid and Sensitive Detection of DNA Glycosylase. Analytical Chemistry, 93(18), 7113-7120. [Link]

  • Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS ONE, 5(9), e12823. [Link][19]

  • Dizdar, M., et al. (2021). Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively-induced DNA Base Lesions. ACS Chemical Biology, 16(1), 45-51. [Link][10]

  • Santaguida, S., et al. (2010). Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. Journal of Cell Biology, 190(1), 73-87. [Link]

  • Galluzzi, L., et al. (2013). Characterization of novel MPS1 inhibitors with preclinical anticancer activity. Cell Death & Disease, 4, e745. [Link][21]

  • Dizdar, M., et al. (2021). Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively-induced DNA Base Lesions. National Institute of Standards and Technology. [Link][6]

  • Baquero, J. M., et al. (2021). Small molecule inhibitor of OGG1 blocks oxidative DNA damage repair at telomeres and potentiates methotrexate anticancer effects. Communications Biology, 4(1), 1-15. [Link][7]

  • Dizdar, M., et al. (2021). Inhibition by Tetrahydroquinoline Sulfonamide Derivatives of the Activity of Human 8-Oxoguanine DNA Glycosylase (OGG1) for Several Products of Oxidatively induced DNA Base Lesions. ACS Chemical Biology. [Link]

  • Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link][1]

  • Ghorab, M. M., et al. (2014). Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 848-854. [Link][3]

  • Chiu, T. L., et al. (2010). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Biochemistry, 49(5), 994-1003. [Link]

  • Marciniec, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. International Journal of Molecular Sciences, 24(6), 5285. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic & Medicinal Chemistry, 96, 117523. [Link][4]

  • Alqasoumi, S. I., et al. (2010). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. European Journal of Medicinal Chemistry, 45(5), 1849-1853. [Link][5]

  • Pharmaffiliates. (n.d.). 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid Hydrochloride. Retrieved from [Link]

  • Ghorab, M. M., et al. (2014). Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 848-854. [Link]

  • Salvesen, M. F., et al. (2022). Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. International Journal of Molecular Sciences, 23(22), 14228. [Link]

  • Salvesen, M. F., et al. (2022). Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer. International Journal of Molecular Sciences, 23(22), 14228. [Link][17]

  • Global Substance Registration System. (n.d.). L-ARGINYL)-4-METHYLPIPERIDINE-2-CARBOXYLIC ACID, (2R,4R)-. Retrieved from [Link]

Sources

Formulation of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Formulation of a Novel Tetrahydroquinoline-Sulfonamide Analog

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a compound of interest for researchers in drug discovery and development, belonging to the versatile classes of tetrahydroquinolines and sulfonamides. The efficacy and reproducibility of preclinical experiments involving this and similar molecules are critically dependent on the successful and consistent formulation of the compound. This guide provides a comprehensive framework for the preparation of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide solutions for both in vitro and in vivo applications. As specific physicochemical data for this compound is not widely published, this document emphasizes the importance of preliminary solubility and stability assessments, providing protocols to empower researchers to develop a robust formulation strategy.

The core challenge in working with novel compounds is often their poor aqueous solubility. This guide will address this by outlining systematic approaches to solvent selection, the use of co-solvents and excipients, and the preparation of stable stock solutions and final dosing vehicles. The principles and protocols detailed herein are designed to be broadly applicable to other poorly soluble research compounds.

Part 1: Foundational Physicochemical Characterization

Before embarking on formulation development, it is crucial to gather as much information as possible about the physicochemical properties of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. If a Certificate of Analysis (CoA) is available from the supplier, it should be the first point of reference. Key parameters to note are:

  • Molecular Weight (MW): Essential for calculating molar concentrations.

  • Purity: To ensure accurate dosing.

  • Appearance: Physical state (e.g., crystalline solid, amorphous powder).

  • Melting Point: Provides an indication of purity and stability.

  • Solubility: Often, preliminary solubility information in common solvents like DMSO is provided.

In the absence of detailed solubility data, a preliminary solubility assessment is the first experimental step.

Protocol 1: Preliminary "Quick" Solubility Assessment

This protocol provides a rapid method to estimate the solubility of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide in a range of common laboratory solvents.

Materials:

  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide powder

  • A selection of solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG400)

    • Deionized water

    • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Small glass vials

Procedure:

  • Weigh out a small, known amount of the compound (e.g., 1-2 mg) into separate vials.

  • Add a measured volume of the first solvent (e.g., 100 µL) to the first vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound dissolves, add another equivalent of the compound and repeat until a saturated solution is achieved.

  • If the compound does not dissolve, incrementally add more solvent and vortex until dissolution is achieved or it becomes apparent that the compound is poorly soluble in that solvent.

  • Repeat for each solvent to be tested.

  • Record the approximate solubility in mg/mL for each solvent.

This initial screen will guide the selection of an appropriate solvent for stock solution preparation. For many organic compounds, DMSO is a good starting point due to its strong solubilizing power.[1][2]

Part 2: Preparation of Stock Solutions for In Vitro Experiments

For most cell-based assays and other in vitro experiments, a concentrated stock solution is prepared in an organic solvent, which is then diluted to the final working concentration in the aqueous assay medium.[3][4]

The Central Role of DMSO in Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used for preparing stock solutions of research compounds due to its ability to dissolve a vast range of organic molecules.[1][2]

Causality Behind Using DMSO:

  • High Solubilizing Capacity: DMSO can often dissolve compounds that are poorly soluble in aqueous solutions and other organic solvents.

  • Miscibility with Water: DMSO is miscible with water, which allows for the dilution of the stock solution into aqueous cell culture media or buffers.[2]

  • Stability: DMSO is a thermally stable solvent, and many compounds are stable for extended periods when stored in DMSO at low temperatures.[1]

Important Consideration: While DMSO is an excellent solvent, it can exhibit cellular toxicity at higher concentrations. It is a standard practice to keep the final concentration of DMSO in in vitro assays below 0.5%, and ideally below 0.1%, to minimize its effects on experimental outcomes.[5]

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask

  • Sterile, amber or light-blocking microcentrifuge tubes or vials

Procedure:

  • Calculation: Determine the mass of the compound required to make the desired volume and concentration of the stock solution. The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated amount of the compound.

  • Dissolution: Add the weighed compound to the volumetric flask. Add a portion of the DMSO (approximately half of the final volume) and swirl to dissolve. A vortex mixer or gentle warming in a water bath can be used to aid dissolution.

  • Final Volume: Once the compound is completely dissolved, add DMSO to the final desired volume.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-blocking vials to avoid repeated freeze-thaw cycles.[5]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[5]

G cluster_workflow In Vitro Stock Solution Workflow A Weigh Compound B Dissolve in DMSO A->B C Bring to Final Volume B->C D Aliquot into Single-Use Vials C->D E Store at -20°C or -80°C D->E F Dilute in Aqueous Medium for Assay E->F G cluster_workflow In Vivo Formulation Screening A Determine Target Concentration B Prepare Test Vehicles (Co-solvents, Surfactants, etc.) A->B C Add Compound Stock Solution B->C D Mix and Observe for Precipitation C->D E Select Optimal Vehicle D->E

Sources

Application Note & Protocols: High-Throughput Screening of Quinoline Sulfonamides Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Sulfonamides

The quinoline sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. These molecules have garnered significant attention for their potential as therapeutic agents, particularly in oncology. Their mechanism of action often involves the targeted inhibition of key cellular signaling pathways that are dysregulated in cancer, such as cell survival and proliferation cascades.

This guide provides a comprehensive framework for the design and implementation of robust cell-based assay platforms for screening quinoline sulfonamide libraries. We will move beyond simple procedural lists to explore the rationale behind specific experimental choices, ensuring that the generated data is both accurate and actionable. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, providing a solid foundation for any drug discovery campaign targeting this promising class of molecules.

Core Principle: Targeting Dysregulated Survival Pathways

A significant number of quinoline sulfonamides function by inhibiting protein kinases, enzymes that play a critical role in signal transduction. One of the most frequently dysregulated pathways in human cancers is the PI3K/Akt signaling cascade, which is a central regulator of cell survival, proliferation, and apoptosis. The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in this pathway. Its over-activation, a common event in many tumors, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins.

Consequently, identifying quinoline sulfonamides that inhibit Akt signaling is a promising strategy for developing new anticancer therapeutics. A well-designed screening cascade will first identify cytotoxic compounds and then delineate their specific mechanism of action.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt_A Akt (Active) PDK1->Akt_A Phosphorylates Akt Akt (Inactive) Pro_Survival Cell Survival & Proliferation Akt_A->Pro_Survival Promotes Apoptosis Apoptosis Akt_A->Apoptosis Inhibits QS Quinoline Sulfonamide QS->Akt_A Inhibition

Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.

Experimental Workflow: A Two-Stage Screening Cascade

A robust screening strategy involves a multi-tiered approach. The primary screen should be a high-throughput method to broadly assess the impact of the compounds on cell viability. Hits from this initial screen are then advanced to secondary, more mechanistic assays to confirm their mode of action.

Screening_Workflow Start Quinoline Sulfonamide Library Primary Primary Screen: Cell Viability Assay (e.g., MTT) Start->Primary Primary_Data Identify 'Hits' (Compounds reducing viability) Primary->Primary_Data Secondary Secondary Screen: Target Engagement Assay (e.g., In-Cell Western) Primary_Data->Secondary Advance Hits Secondary_Data Confirm Mechanism (e.g., Reduced p-Akt levels) Secondary->Secondary_Data End Lead Compound Identification Secondary_Data->End

Caption: Two-stage workflow for screening quinoline sulfonamides.

Protocol 1: Primary Screening - Cell Viability (MTT Assay)

A. Principle

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, which are indicative of a metabolically active cell, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of these crystals, which are solubilized for measurement, is directly proportional to the number of viable (metabolically active) cells in the well. A decrease in signal upon treatment with a quinoline sulfonamide indicates cytotoxicity or a reduction in cell proliferation.

B. Materials

  • Cancer cell line with active Akt signaling (e.g., PC-3, A549)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Quinoline sulfonamide library (dissolved in DMSO, typically at 10 mM stock concentration)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

C. Step-by-Step Protocol

  • Cell Seeding:

    • Trypsinize and count cells. Ensure cell viability is >95% using a method like Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Rationale: Optimal seeding density is crucial. Too few cells will result in a low signal-to-noise ratio, while too many will lead to overgrowth and non-linear assay response.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline sulfonamide compounds in complete growth medium. A typical screening concentration might be 10 µM. Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine).

      • Blank: Wells with medium only (no cells).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Rationale: This incubation period allows for sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals at the bottom.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

D. Data Analysis

Calculate the percentage of cell viability for each treatment using the following formula:

% Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., <50%) at the screening concentration.

Protocol 2: Secondary Screening - In-Cell Western™ for Akt Phosphorylation

A. Principle

The In-Cell Western™ (ICW) assay is an immunocytochemical method performed in microplates for quantifying protein levels and post-translational modifications directly in fixed cells. For this application, we will quantify the levels of phosphorylated Akt (p-Akt) at a key activation site (e.g., Ser473) relative to the total Akt protein level. A potent quinoline sulfonamide inhibitor of the Akt pathway will cause a dose-dependent decrease in the p-Akt/Total Akt ratio, confirming its mechanism of action.

B. Materials

  • Cancer cell line (as above)

  • Complete growth medium and serum-free medium

  • Quinoline sulfonamide "hits" from the primary screen

  • Sterile 96-well or 384-well black-walled imaging plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., LI-COR® Odyssey® Blocking Buffer or 5% BSA in PBS)

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473)

    • Mouse anti-Total Akt

  • Secondary Antibodies (infrared dye-conjugated):

    • IRDye® 800CW Goat anti-Rabbit IgG

    • IRDye® 680RD Goat anti-Mouse IgG

  • Infrared imaging system (e.g., LI-COR® Odyssey® CLx)

C. Step-by-Step Protocol

  • Cell Seeding and Treatment:

    • Seed cells in a black-walled 96-well plate and allow them to attach overnight, as described in Protocol 1.

    • Starve the cells by replacing the complete medium with serum-free medium for 4-6 hours.

    • Rationale: Serum starvation synchronizes the cells and reduces basal Akt phosphorylation, creating a larger dynamic range for observing inhibition.

    • Pre-treat cells with various concentrations of the hit quinoline sulfonamide (or vehicle) for 1-2 hours.

    • Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 20-30 minutes. A non-stimulated control should be included.

  • Cell Fixation and Permeabilization:

    • Remove the medium and immediately add 150 µL of 4% PFA to each well. Fix for 20 minutes at room temperature (RT).

    • Wash the wells 3 times with 200 µL of PBS.

    • Add 150 µL of Permeabilization Buffer and incubate for 20 minutes at RT.

    • Rationale: Fixation crosslinks proteins, preserving the cellular architecture and antigenicity. Permeabilization creates pores in the cell membrane, allowing antibodies to access intracellular targets.

  • Blocking and Antibody Incubation:

    • Wash 3 times with PBS.

    • Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at RT to prevent non-specific antibody binding.

    • Prepare the primary antibody solution in Blocking Buffer containing both anti-p-Akt and anti-Total Akt antibodies at their optimal dilutions.

    • Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation and Imaging:

    • Wash the wells 4 times with PBS containing 0.1% Tween-20.

    • Prepare the secondary antibody solution in Blocking Buffer containing both IRDye® 800CW and IRDye® 680RD antibodies. Protect from light.

    • Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at RT, protected from light.

    • Wash 4 times with PBS-Tween.

    • Scan the plate using an infrared imaging system in both the 700 nm (Total Akt) and 800 nm (p-Akt) channels.

D. Data Analysis and Presentation

The output will be fluorescence intensity units for each channel. The analysis involves normalizing the target signal (p-Akt) to a housekeeping signal (Total Akt).

  • Normalization: For each well, calculate the ratio of (800 nm signal / 700 nm signal).

  • Relative Inhibition: Express the normalized signal as a percentage of the stimulated vehicle control.

The results can be summarized in a table and used to generate dose-response curves to determine the IC₅₀ value (the concentration of inhibitor required to reduce the p-Akt signal by 50%).

Table 1: Representative Data Summary for a Hit Compound

Compound IDPrimary Screen (% Viability @ 10 µM)Secondary Screen (IC₅₀ for p-Akt Inhibition)Notes
QS-0018.5%0.25 µMPotent inhibitor, candidate for lead optimization.
QS-00275.2%> 50 µMNot active in primary screen.
QS-00345.1%15.8 µMModerate activity, may require structural modification.
Staurosporine5.0%0.01 µMPositive Control

Trustworthiness: Self-Validating Systems

To ensure the trustworthiness of your screening data, each assay must be a self-validating system.

  • For the MTT Assay: The inclusion of a potent positive control (like Staurosporine) confirms that the assay system can detect cytotoxicity. The vehicle control sets the baseline for 100% viability. A Z'-factor calculation using these controls is highly recommended for validating assay quality in a high-throughput setting.

  • For the In-Cell Western: The inclusion of both stimulated and non-stimulated controls is critical. The stimulated control confirms the pathway is active and responsive, while the non-stimulated control defines the basal level of phosphorylation. Normalizing to total protein (Total Akt) accounts for any well-to-well variations in cell number, ensuring that a decrease in the p-Akt signal is due to specific inhibition, not cell death.

By integrating these controls and normalization strategies, the protocols are designed to produce reliable and reproducible data, forming a solid foundation for critical drug discovery decisions.

References

  • Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381–405. [Link]

  • Revathidevi, S., & Munirajan, A. K. (2019). Akt in cancer: Mediator and more. Seminars in Cancer Biology, 59, 80–91. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

  • Stark, D. (2011). Quantification of protein phosphorylation. Methods in Molecular Biology, 717, 43-56. [Link]

Application Notes & Protocols: Characterizing 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide for Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Roadmap for Novel Probe Discovery

The identification of protein targets for novel small molecules is a cornerstone of modern drug discovery and chemical biology. The compound 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (hereafter referred to as THQ-8S) presents an intriguing scaffold for proteomics applications. While direct, extensive research on this specific molecule in proteomics is emerging, its structure, featuring a sulfonamide moiety, suggests a strong potential for interaction with specific classes of proteins. The sulfonamide group is a well-established pharmacophore known to target metalloenzymes, making THQ-8S a promising candidate for development as a chemical probe.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals who possess novel compounds like THQ-8S and wish to elucidate their protein interaction landscape. We provide a strategic framework and detailed protocols based on established chemical proteomics principles, using THQ-8S as a model candidate. The methodologies outlined here will enable the systematic identification of its protein targets, validation of its mechanism of action, and assessment of its selectivity within the complex environment of the human proteome.

Part 1: Hypothesized Mechanism of Action - The Sulfonamide Warhead

The sulfonamide functional group (-SO₂NH₂) is a privileged motif in medicinal chemistry, renowned for its ability to act as a zinc-binding group (ZBG).[4] Many enzymes, including carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs), utilize a zinc ion within their active site for catalysis.[5][6] The deprotonated sulfonamide (SO₂NH⁻) can coordinate with the active site Zn²⁺ ion, often displacing a zinc-bound water molecule or hydroxide ion, leading to potent and often selective inhibition.[5]

Therefore, the primary hypothesis for THQ-8S's mechanism of action is its ability to target and bind to the active sites of zinc-dependent metalloenzymes. The tetrahydroquinoline core provides a rigid scaffold that can be further functionalized to enhance binding affinity and selectivity for the pockets surrounding the enzyme's active site.

cluster_Enzyme Enzyme Active Site cluster_Complex Enzyme-Inhibitor Complex Zn Zn²⁺ THQS THQ-8S (-SO₂NH⁻) Zn_bound Zn²⁺ Zn->Zn_bound  Binding & Displacement   His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn H2O H₂O H2O->Zn Catalytic Water THQS_bound THQ-8S (-SO₂NH⁻) His1_b His His1_b->Zn_bound His2_b His His2_b->Zn_bound His3_b His His3_b->Zn_bound THQS_bound->Zn_bound Coordination Bond

Caption: Hypothesized binding of THQ-8S to a zinc metalloenzyme active site.

Part 2: Application - Target Identification via Chemical Proteomics

To identify the protein targets of THQ-8S, we will employ an Activity-Based Protein Profiling (ABPP) approach.[7][8] ABPP is a powerful chemical proteomics strategy that uses active site-directed chemical probes to assess the functional state of enzymes in complex proteomes.[9] This requires a modified version of THQ-8S that incorporates a bioorthogonal handle, such as a terminal alkyne, for subsequent detection and enrichment.[10]

Experimental Workflow Overview

The workflow involves synthesizing an alkyne-modified probe (THQ-8S-alkyne), labeling proteins in a biological sample, using copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to attach a biotin tag, enriching the biotinylated proteins, and finally identifying them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][10]

Probe 1. Synthesize Probe (THQ-8S-Alkyne) Label 2. Label Proteome (Cell Lysate or Intact Cells) Probe->Label Click 3. Click Chemistry (Attach Biotin-Azide) Label->Click Enrich 4. Enrichment (Streptavidin Beads) Click->Enrich Digest 5. On-Bead Digestion (Trypsin) Enrich->Digest LCMS 6. LC-MS/MS Analysis Digest->LCMS Data 7. Data Analysis (Identify & Quantify Proteins) LCMS->Data

Caption: Activity-Based Protein Profiling (ABPP) workflow for target ID.

Protocol 1: ABPP for Target Discovery of THQ-8S-Alkyne

This protocol outlines the procedure for identifying protein targets of THQ-8S-alkyne in a cell lysate.

A. Materials & Reagents

  • Cell Culture: HEK293T cells (or other relevant cell line)

  • Lysis Buffer: PBS, pH 7.4, with 0.1% NP-40 and protease inhibitors

  • Probe: THQ-8S-alkyne (1 mM stock in DMSO)

  • Click Chemistry Reagents: Biotin-Azide (10 mM in DMSO), Tris(2-carboxyethyl)phosphine (TCEP, 50 mM in water), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 1.7 mM in 1:4 DMSO/t-butanol), Copper(II) Sulfate (CuSO₄, 50 mM in water)

  • Enrichment: High-capacity streptavidin agarose beads

  • Wash Buffers: 1% SDS in PBS, 8 M Urea in 100 mM Tris-HCl pH 8.0, PBS

  • Digestion: Sequencing-grade trypsin, Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Mass Spectrometry: High-resolution Orbitrap mass spectrometer

B. Procedure

  • Proteome Preparation:

    • Harvest cultured cells and wash twice with cold PBS.

    • Lyse cells in Lysis Buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Determine protein concentration of the supernatant (e.g., using a BCA assay). Adjust concentration to 2 mg/mL with Lysis Buffer.

  • Probe Labeling:

    • To 1 mL of the cell lysate (2 mg protein), add THQ-8S-alkyne to a final concentration of 1-10 µM.

    • For a negative control, add an equivalent volume of DMSO.

    • Incubate for 1 hour at 37°C with gentle agitation.

  • Click Chemistry (CuAAC):

    • To the labeled lysate, add the following reagents in order, vortexing gently after each addition:

      • Biotin-Azide (100 µM final concentration)

      • TCEP (1 mM final concentration)

      • TBTA (100 µM final concentration)

      • CuSO₄ (1 mM final concentration)

    • Incubate for 1 hour at room temperature.

  • Protein Enrichment:

    • Pre-wash 50 µL of streptavidin agarose bead slurry three times with PBS.

    • Add the click-reacted lysate to the beads.

    • Incubate overnight at 4°C on a rotator.

    • Pellet the beads by centrifugation (1500 x g, 2 min) and discard the supernatant.

    • Wash the beads sequentially: 2x with 1% SDS in PBS, 2x with 8 M Urea, and 3x with PBS to remove non-specifically bound proteins.

  • On-Bead Tryptic Digestion:

    • Resuspend the beads in 200 µL of 100 mM ammonium bicarbonate.

    • Reduce proteins by adding DTT to 10 mM and incubating at 56°C for 30 min.

    • Cool to room temperature. Alkylate cysteines by adding IAA to 25 mM and incubating in the dark for 30 min.

    • Add trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.

    • Collect the supernatant containing the peptides. Elute remaining peptides from the beads with 50% acetonitrile/0.1% formic acid. Pool the supernatants and dry in a vacuum centrifuge.

  • LC-MS/MS Analysis and Data Processing:

    • Resuspend peptides in 0.1% formic acid for LC-MS/MS analysis.

    • Analyze peptides on a high-resolution mass spectrometer.

    • Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Search against a human protein database to identify and quantify proteins.

    • Potential targets are proteins that are significantly enriched in the THQ-8S-alkyne sample compared to the DMSO control.

Part 3: Application - Target Engagement & Selectivity Profiling

After identifying potential targets, it is crucial to validate them and assess the probe's selectivity. This is achieved through a competitive profiling experiment.[9][10] In this setup, the proteome is pre-incubated with the parent compound (THQ-8S, without the alkyne handle) before labeling with the alkyne probe (THQ-8S-alkyne). True targets of THQ-8S will show reduced labeling by the probe, which can be quantified by mass spectrometry.

Protocol 2: Competitive Profiling to Validate Targets

A. Procedure

  • Proteome Preparation: Prepare cell lysate as described in Protocol 1, Step 1.

  • Competitive Incubation:

    • Aliquot 1 mL of lysate into several tubes.

    • Add the parent compound, THQ-8S, at increasing concentrations (e.g., 0, 0.1, 1, 10, 100 µM).

    • Incubate for 30 minutes at 37°C.

  • Probe Labeling:

    • To each tube, add THQ-8S-alkyne to a final concentration of 1 µM.

    • Incubate for 30 minutes at 37°C.

  • Downstream Processing: Proceed with Click Chemistry, Enrichment, Digestion, and LC-MS/MS analysis as detailed in Protocol 1, Steps 3-6.

  • Data Analysis:

    • Quantify the relative abundance of each identified protein across the different concentrations of the competitor (THQ-8S).

    • True targets will show a dose-dependent decrease in enrichment as the concentration of the THQ-8S competitor increases. Calculate IC₅₀ values for target engagement.

Data Presentation: Interpreting Quantitative Results

The results from a competitive profiling experiment can be summarized to highlight high-confidence targets. Proteins that show a significant, dose-dependent reduction in signal are considered bona fide targets of the compound.

Protein IDGene NameFold Change (Probe vs DMSO)p-valueIC₅₀ (µM)Putative Function
P00918CA225.41.2e-80.85pH regulation
P08253MMP115.13.5e-62.1ECM remodeling
P00915CA112.89.1e-63.5pH regulation
Q9Y6K1CA99.71.4e-51.5Tumor-associated
P14735MMP28.24.0e-56.8ECM remodeling
Q8N135ACTG11.10.85>100Non-specific binder

Table 1: Hypothetical quantitative proteomics data from a competitive profiling experiment with THQ-8S. High fold-change and low p-values in the initial screen, combined with low IC₅₀ values from the competition assay, indicate high-confidence targets like Carbonic Anhydrase 2 (CA2) and Matrix Metalloproteinase 1 (MMP1).

Conclusion and Future Directions

This application note provides a comprehensive framework for elucidating the proteomic targets of the novel compound 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. By leveraging its sulfonamide chemistry and employing established activity-based protein profiling techniques, researchers can systematically identify and validate its protein interactors. The identification of specific targets, such as carbonic anhydrases or matrix metalloproteinases, would open avenues for developing THQ-8S as a selective inhibitor for therapeutic or research applications. Further studies should include validating target engagement in living cells and exploring the downstream biological consequences of target inhibition.

References

  • Claudiu T. Supuran. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.Nature Reviews Drug Discovery. [URL: https://www.
  • Wright, M. H., & Cravatt, B. F. (2007). Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo.Chemistry & biology. [URL: https://www.cell.com/chemistry-biology/fulltext/S1074-5521(07)00305-6]
  • Chen, X., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.Natural Product Reports. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/np/c6np00021e]
  • Piazza, I., et al. (2018). A machine learning-based framework to increase confidence in thermal proteome profiling for drug target identification.Molecular & Cellular Proteomics. [URL: https://www.mcponline.org/article/S1535-9476(20)33302-6/fulltext]
  • Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics.ChemBioChem. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/cbic.200400125]
  • van der Vlag, R., et al. (2021). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study.ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00244]
  • Chen, W. T., et al. (2000). Role of the sulfonamide group in matrix metalloproteinase inhibitors.Bioorganic & medicinal chemistry letters. [URL: https://pubmed.ncbi.nlm.nih.gov/10894302/]
  • Barglow, K. T., & Cravatt, B. F. (2007). Activity-based protein profiling for the functional annotation of enzymes.Nature methods. [URL: https://www.
  • Scozzafava, A., et al. (2002). Sulphonamides: a deserving class as MMP inhibitors?Current medicinal chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/11899238/]
  • Maciag, G., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold.Journal of medicinal chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm400446a]
  • Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase.Pharmacology & therapeutics. [URL: https://www.sciencedirect.com/science/article/abs/pii/S016372589700028X]
  • Ghorab, M. M., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues.JACS Au. [URL: https://pubs.acs.org/doi/10.1021/jacsau.3c00327]
  • Kumar, R., & Chapagain, P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.Physical Chemistry Chemical Physics. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cp/d1cp00831a]
  • Whittaker, M., et al. (1998). Pyran-containing sulfonamide hydroxamic acids: potent MMP inhibitors that spare MMP-1.Bioorganic & medicinal chemistry letters. [URL: https://pubmed.ncbi.nlm.nih.gov/9873491/]
  • Brown, K. C., & Wiemer, A. J. (2015). Mechanism and mode of action of sulfonamides.Antibiotics. [URL: https://www.mdpi.com/2079-6382/4/3/419]
  • Tallant, C., et al. (2010). Challenges in Matrix Metalloproteinases Inhibition.Molecules. [URL: https://www.mdpi.com/1420-3049/15/11/7941]
  • Lejan, A. M. (n.d.). Mechanism of action.Lejan Team. [URL: https://lejanteam.weebly.com/uploads/2/6/2/1/26218942/mechanism_of_action.pdf]
  • Lomelino, C. L., et al. (2017). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.Catalysts. [URL: https://www.mdpi.com/2073-4344/7/1/25]
  • Castillo, J. (2019). Carbonic Anhydrase Activity Assay.protocols.io. [URL: https://www.protocols.io/view/carbonic-anhydrase-activity-assay-xufifwn]
  • Krishnamurthy, V. M., et al. (2008). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding.Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr000423x]
  • Alqasoumi, S. I., et al. (2010). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents.European journal of medicinal chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/20149941/]
  • Poultrymed. (n.d.). Sulfonamides.Drugs | Various. [URL: https://www.poultrymed.com/files/PM_Antibiotics_Sulfonamides.pdf]
  • Ghorab, M. M., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues.ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/jacsau.3c00327]
  • Ward, C. C., et al. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells.Cell Chemical Biology. [URL: https://www.cell.com/cell-chemical-biology/fulltext/S2451-9456(23)00153-9]
  • Chen, Y. J., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes.Molecules. [URL: https://www.mdpi.com/1420-3049/29/12/2836]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals. Here, we provide troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you improve the yield and purity of your synthesis.

The synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a multi-step process that requires careful control of reaction conditions to achieve high yields and avoid the formation of impurities. This guide will walk you through a proposed synthetic route, highlighting common challenges and their solutions at each stage.

Proposed Synthetic Pathway

The synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide can be approached in four main stages:

  • Skraup-Doebner-von Miller Reaction: Synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline from o-nitroaniline and crotonaldehyde.

  • Reduction of the Nitro Group: Conversion of the nitro-substituted tetrahydroquinoline to the corresponding amino-substituted tetrahydroquinoline.

  • Diazotization and Sandmeyer Reaction: Conversion of the amino group to a sulfonyl chloride.

  • Amination: Reaction of the sulfonyl chloride with ammonia to form the final sulfonamide product.

Below is a visual representation of this proposed workflow:

A o-Nitroaniline + Crotonaldehyde B Skraup-Doebner-von Miller Reaction A->B  Acid catalyst (e.g., H2SO4) C 3-Methyl-8-nitro-1,2,3,4-tetrahydroquinoline B->C D Reduction (e.g., H2/Pd-C) C->D E 8-Amino-3-methyl-1,2,3,4-tetrahydroquinoline D->E F Diazotization & Sandmeyer Reaction E->F  NaNO2, HCl, SO2, CuCl2 G 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride F->G H Amination (NH3) G->H I 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide H->I

Caption: Proposed synthetic workflow for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

Part 1: Synthesis of the Tetrahydroquinoline Core

The formation of the 3-methyl-1,2,3,4-tetrahydroquinoline ring is the foundational step of this synthesis. The Skraup-Doebner-von Miller reaction is a classic and effective method for this transformation.

Troubleshooting the Skraup-Doebner-von Miller Reaction

Question: My yield of 3-Methyl-8-nitro-1,2,3,4-tetrahydroquinoline is consistently low. What are the most likely causes?

Answer: Low yields in this reaction are often traced back to several key factors:

  • Temperature Control: This reaction is highly exothermic. A runaway reaction can lead to polymerization of the crotonaldehyde and the formation of tar-like byproducts. It is crucial to add the reagents slowly and maintain the reaction temperature within the optimal range, typically between 100-120°C.

  • Acid Catalyst Concentration: The concentration of the acid catalyst (commonly sulfuric acid) is critical. Too little acid will result in an incomplete reaction, while too much can promote side reactions. The optimal concentration should be determined empirically, but a good starting point is to use a 1:1 molar ratio of sulfuric acid to o-nitroaniline.

  • Purity of Reagents: The purity of the starting materials, especially the crotonaldehyde, is paramount. Crotonaldehyde can easily oxidize or polymerize upon storage. It is recommended to use freshly distilled crotonaldehyde for the best results.

Question: I am observing a significant amount of a dark, tarry byproduct. How can I minimize its formation?

Answer: Tar formation is a common issue in Skraup-Doebner-von Miller reactions. Here are some strategies to mitigate it:

  • Use of an Oxidizing Agent: The addition of a mild oxidizing agent, such as arsenic pentoxide or ferric chloride, can help to control the reaction and prevent the formation of unwanted reduction byproducts that can lead to tar.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that contribute to tar formation.

  • Solvent Choice: While often run neat, the use of a high-boiling solvent such as nitrobenzene can help to moderate the reaction temperature and improve solubility, thereby reducing tar formation.

Detailed Protocol: Skraup-Doebner-von Miller Reaction
ReagentMolar Eq.MW ( g/mol )Amount
o-Nitroaniline1.0138.1213.8 g
Crotonaldehyde1.270.098.4 g
Sulfuric Acid (conc.)1.098.089.8 g
Ferric Chloride0.1162.201.6 g

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add the o-nitroaniline and ferric chloride.

  • Slowly add the concentrated sulfuric acid with stirring, ensuring the temperature does not exceed 60°C.

  • Heat the mixture to 100°C.

  • Add the crotonaldehyde dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature between 100-110°C.

  • After the addition is complete, continue to heat the mixture at 110°C for an additional 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium carbonate until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Part 2: Reduction and Functionalization

With the tetrahydroquinoline core synthesized, the next steps involve the reduction of the nitro group and the introduction of the sulfonamide functionality.

Troubleshooting the Reduction and Sandmeyer Reaction

Question: My reduction of the nitro group is incomplete or resulting in over-reduction of the aromatic ring. What can I do?

Answer: The choice of reducing agent and reaction conditions is critical for the selective reduction of the nitro group.

  • Catalytic Hydrogenation: The use of palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method. To avoid over-reduction, it is important to use a low to moderate pressure of hydrogen (1-3 atm) and monitor the reaction closely by TLC.

  • Chemical Reduction: If catalytic hydrogenation is not feasible, chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid can be used. However, this method can be less clean and may require a more rigorous workup to remove the tin salts.

Question: The yield of my Sandmeyer reaction to form the sulfonyl chloride is poor. What are the common pitfalls?

Answer: The Sandmeyer reaction is a powerful but sensitive transformation. Success hinges on careful control of the diazotization and subsequent reaction with the sulfur dioxide/copper(II) chloride.

  • Temperature of Diazotization: The formation of the diazonium salt must be carried out at low temperatures (0-5°C) to prevent its decomposition.

  • Purity of the Diazonium Salt: It is crucial to use the diazonium salt solution immediately after its preparation, as it is unstable and can decompose over time.

  • Copper Catalyst: The copper(II) chloride catalyst must be of high purity and used in the correct stoichiometric amount.

Detailed Protocol: Reduction, Diazotization, and Amination

Reduction:

  • Dissolve the 3-Methyl-8-nitro-1,2,3,4-tetrahydroquinoline in ethanol in a Parr shaker vessel.

  • Add 5 mol% of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas to 3 atm.

  • Shake the mixture at room temperature until the hydrogen uptake ceases (typically 4-6 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the 8-amino-3-methyl-1,2,3,4-tetrahydroquinoline.

Sandmeyer Reaction and Amination:

  • Suspend the 8-amino-3-methyl-1,2,3,4-tetrahydroquinoline in a mixture of concentrated hydrochloric acid and glacial acetic acid at 0°C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

  • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(II) chloride.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(II) chloride solution, maintaining the temperature at 10-15°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture onto ice and extract the sulfonyl chloride with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and dissolve the crude sulfonyl chloride in THF.

  • Bubble ammonia gas through the solution at 0°C for 1 hour.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the final product by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material for the Skraup-Doebner-von Miller reaction?

Yes, other anilines can be used, but the substitution pattern on the aniline will dictate the substitution pattern on the resulting tetrahydroquinoline. For the synthesis of the 8-sulfonamide, starting with an o-substituted aniline is necessary to direct the cyclization appropriately.

Q2: Are there alternative methods for introducing the sulfonamide group?

An alternative to the Sandmeyer reaction is direct electrophilic sulfonation of the tetrahydroquinoline ring followed by conversion to the sulfonamide. However, this can lead to a mixture of regioisomers and is often more difficult to control.

Q3: How can I best monitor the progress of these reactions?

Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of each step. By co-spotting the reaction mixture with the starting material, you can easily visualize the consumption of the starting material and the formation of the product.

References

  • Doebner, O.; von Miller, W. Ber. Dtsch. Chem. Ges.1883, 16, 2464-2471. (A foundational paper on the Skraup-Doebner-von Miller reaction)
  • Price, C. C.; Velzen, B. H. J. Org. Chem.1947, 12, 386-394. (Discusses the mechanism of the Skraup-Doebner-von Miller reaction)
  • Hoffmann, R. W. Chem. Rev.1989, 89, 1841-1860. (A comprehensive review of the Sandmeyer reaction)

Technisches Support-Center: Aufreinigung von 3-Methyl-1,2,3,4-tetrahydrochinolin-8-sulfonamid

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Reinigung von 3-Methyl-1,2,3,4-tetrahydrochinolin-8-sulfonamid zugeschnitten ist.

Willkommen im technischen Leitfaden für die Aufreinigung von 3-Methyl-1,2,3,4-tetrahydrochinolin-8-sulfonamid. Dieses Dokument dient als Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Es bietet detaillierte Anleitungen, Protokolle zur Fehlerbehebung und Antworten auf häufig gestellte Fragen (FAQs), um eine hohe Reinheit und Ausbeute bei Ihren Experimenten zu gewährleisten.

Häufig gestellte Fragen (FAQs)

F1: Was ist die effektivste allgemeine Strategie zur Aufreinigung von rohem 3-Methyl-1,2,3,4-tetrahydrochinolin-8-sulfonamid?

A1: Ein zweistufiger Ansatz ist im Allgemeinen am effektivsten. Beginnen Sie mit einer Flash-Säulenchromatographie, um die Zielverbindung von den Hauptverunreinigungen zu trennen. Anschließend folgt eine Umkristallisation, um geringfügige, co-eluierende Verunreinigungen zu entfernen und einen hochreinen kristallinen Feststoff zu erhalten.

F2: Welches sind die wahrscheinlichsten Verunreinigungen bei der Synthese dieses Moleküls?

A2: Die häufigsten Verunreinigungen sind nicht umgesetzte Ausgangsmaterialien (z. B. 3-Methyl-1,2,3,4-tetrahydrochinolin), überschüssige Reagenzien aus dem Sulfonierungsschritt und Nebenprodukte. Darüber hinaus können Tetrahydrochinolin-Derivate anfällig für Oxidation sein, was zu farbigen Verunreinigungen führt.

F3: Wie kann ich den Aufreinigungsprozess und die endgültige Reinheit effektiv überwachen?

A3: Die Dünnschichtchromatographie (DC) ist ein unverzichtbares Werkzeug zur Überwachung des Fortschritts der Säulenchromatographie. Für die endgültige Reinheitsbestimmung und Charakterisierung des Produkts werden Methoden wie Hochleistungsflüssigkeitschromatographie (HPLC), Kernspinresonanzspektroskopie (¹H-NMR) und Massenspektrometrie (MS) empfohlen.[1]

Leitfaden zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei der Aufreinigung von 3-Methyl-1,2,3,4-tetrahydrochinolin-8-sulfonamid auftreten können.

Probleme bei der Umkristallisation

F4: Meine Verbindung „ölt aus“, anstatt zu kristallisieren. Was soll ich tun?

A4: Das „Ausölen“ tritt auf, wenn sich der gelöste Stoff als Flüssigkeit statt als kristalliner Feststoff aus der Lösung abscheidet, oft weil der Schmelzpunkt des Feststoffs niedriger ist als die Temperatur der Lösung oder wenn die Konzentration der Verunreinigungen hoch ist.

  • Ursache: Die Lösung kühlt zu schnell ab, die Konzentration der Verunreinigungen ist zu hoch oder das gewählte Lösungsmittel ist ungeeignet.

  • Lösung:

    • Erneut erhitzen und mehr Lösungsmittel hinzufügen: Erhitzen Sie die Lösung, um das Öl wieder aufzulösen, fügen Sie eine kleine Menge zusätzliches heißes Lösungsmittel hinzu und lassen Sie es langsamer abkühlen.

    • Lösungsmittel ändern: Das aktuelle Lösungsmittel ist möglicherweise zu unpolar. Experimentieren Sie mit einem polareren Lösungsmittel oder einer anderen Lösungsmittelmischung. Ethanol-Wasser- oder Isopropanol-Wasser-Mischungen sind oft wirksam für Sulfonamide.[2]

    • Vorreinigung: Wenn das Rohprodukt stark verunreinigt ist, sollten Sie einen vorbereitenden Reinigungsschritt wie die Säulenchromatographie vor der Umkristallisation in Betracht ziehen.

F5: Es bilden sich keine Kristalle, auch nachdem die Lösung abgekühlt ist. Woran liegt das?

A5: Das Ausbleiben der Kristallbildung ist in der Regel auf eine von zwei Ursachen zurückzuführen: Die Lösung ist übersättigt, aber die Kristallisation wurde nicht eingeleitet, oder es wurde zu viel Lösungsmittel verwendet.

  • Ursache 1: Übersättigung: Die Konzentration des gelösten Stoffes ist höher als seine normale Löslichkeit, aber es fehlt ein Keimbildungsereignis.

  • Lösung 1: Kristallisation einleiten: Kratzen Sie die Innenfläche des Kolbens mit einem Glasstab direkt unter der Flüssigkeitsoberfläche oder fügen Sie einen „Impfkristall“ der reinen Verbindung hinzu.

  • Ursache 2: Zu viel Lösungsmittel: Die Lösung ist nicht gesättigt genug, damit sich beim Abkühlen Kristalle bilden können.

  • Lösung 2: Lösungsmittel reduzieren: Erhitzen Sie die Lösung vorsichtig, um einen Teil des Lösungsmittels zu verdampfen und die Konzentration zu erhöhen, und lassen Sie sie dann abkühlen.

F6: Die Ausbeute meines umkristallisierten Produkts ist sehr gering. Wie kann ich sie verbessern?

A6: Eine geringe Ausbeute ist ein häufiges Problem bei der Umkristallisation.

  • Ursache: Die häufigste Ursache ist die Verwendung von zu viel Lösungsmittel zum Auflösen des Rohprodukts. Ein weiterer Grund kann die vorzeitige Kristallisation während einer Heißfiltration sein.

  • Lösung:

    • Minimale Menge an heißem Lösungsmittel verwenden: Fügen Sie gerade genug heißes Lösungsmittel hinzu, um Ihr Produkt vollständig aufzulösen.

    • Glasgeräte vorwärmen: Stellen Sie bei einer Heißfiltration sicher, dass alle Glasgeräte (Trichter, Kolben) vorgewärmt sind, um eine vorzeitige Kristallisation des Produkts auf dem Filterpapier zu verhindern.

    • Filtrat kühlen: Kühlen Sie das Filtrat nach der Kristallisation bei Raumtemperatur weiter in einem Eisbad, um die Ausbeute zu maximieren.

F7: Mein Endprodukt ist gelb oder braun verfärbt. Wie kann ich das beheben?

A7: Verfärbungen sind in der Regel auf Spuren von oxidierten Verunreinigungen oder Metallionen zurückzuführen.

  • Ursache: Tetrahydrochinolin-Gerüste können sich bei Kontakt mit Luft und Licht zersetzen. Auch Spuren von Metallkatalysatoren aus der Synthese können farbige Komplexe bilden.

  • Lösung: Fügen Sie während der Umkristallisation eine kleine Menge Aktivkohle zur heißen Lösung hinzu, um die farbigen Verunreinigungen zu adsorbieren. Führen Sie dann eine Heißfiltration durch, um die Kohle zu entfernen, bevor Sie die Lösung abkühlen lassen.

Bildunterschrift: Workflow zur Fehlerbehebung bei der Umkristallisation.

Probleme bei der Säulenchromatographie

F8: Meine Verbindung bewegt sich nicht von der Grundlinie auf der DC-Platte/Säule (niedriger Rf-Wert). Was ist falsch?

  • Ursache: Die mobile Phase (das Elutionsmittel) ist nicht polar genug, um Ihre polare Sulfonamidverbindung effektiv zu eluieren.

  • Lösung: Erhöhen Sie schrittweise die Polarität des Elutionsmittels. Wenn Sie beispielsweise ein Gemisch aus Hexan und Ethylacetat verwenden, erhöhen Sie den Anteil an Ethylacetat. Wenn Sie ein Gemisch aus Dichlormethan (DCM) und Methanol verwenden, erhöhen Sie den Anteil an Methanol.

F9: Alle meine Spots befinden sich an der Lösungsmittelfront (hoher Rf-Wert). Was soll ich tun?

  • Ursache: Das Elutionsmittel ist zu polar, wodurch alle Verbindungen, einschließlich Ihrer Zielverbindung, schnell durch die Säule bewegt werden, ohne dass eine Trennung stattfindet.

  • Lösung: Verringern Sie die Polarität des Elutionsmittels. Erhöhen Sie den Anteil der unpolareren Komponente (z. B. Hexan oder DCM) in Ihrer mobilen Phase.

F10: Die Spots auf meiner DC-Platte ziehen Schlieren. Warum?

  • Ursache: Dies kann durch eine zu hohe Konzentration der aufgetragenen Probe, eine starke Wechselwirkung der sauren/basischen funktionellen Gruppen mit dem Kieselgel oder eine teilweise Unlöslichkeit im Elutionsmittel verursacht werden.

  • Lösung:

    • Probe verdünnen: Stellen Sie sicher, dass die für die DC verwendete Probenlösung nicht zu konzentriert ist.

    • Elutionsmittel modifizieren: Da Sulfonamide saure Protonen haben, kann das Tailing auf dem Kieselgel ein Problem sein. Fügen Sie dem Elutionsmittel eine kleine Menge (0,5–1 %) einer Säure wie Essigsäure hinzu, um die Peakform zu verbessern.

G start Beginn der Optimierung rf_check Rf-Wert auf DC prüfen start->rf_check too_high Rf > 0.6 (Zu hoch) rf_check->too_high Hoch too_low Rf < 0.2 (Zu niedrig) rf_check->too_low Niedrig ideal 0.2 < Rf < 0.4 (Ideal) rf_check->ideal Gut decrease_polarity Polarität des Elutionsmittels verringern too_high->decrease_polarity increase_polarity Polarität des Elutionsmittels erhöhen too_low->increase_polarity run_column Säulenchromatographie durchführen ideal->run_column decrease_polarity->rf_check Erneut testen increase_polarity->rf_check Erneut testen

Bildunterschrift: Entscheidungsbaum zur Optimierung der mobilen Phase für die Chromatographie.

Detaillierte experimentelle Protokolle

Protokoll 1: Aufreinigung durch Flash-Säulenchromatographie
  • Vorbereitung der mobilen Phase: Bestimmen Sie anhand der DC-Analyse ein geeignetes Lösungsmittelsystem, das einen Rf-Wert von ~0,3 für 3-Methyl-1,2,3,4-tetrahydrochinolin-8-sulfonamid ergibt. Ein typischer Ausgangspunkt ist ein Gemisch aus Dichlormethan und Methanol (z. B. 98:2 v/v).

  • Packen der Säule: Packen Sie eine Säule mit der entsprechenden Größe mit Kieselgel unter Verwendung der unpolaren Komponente Ihres Elutionsmittelsystems. Stellen Sie sicher, dass das Kieselgelbett homogen und frei von Rissen oder Luftblasen ist.

  • Laden der Probe: Lösen Sie Ihr Rohprodukt in einer minimalen Menge DCM. Fügen Sie eine kleine Menge Kieselgel zu dieser Lösung hinzu und verdampfen Sie das Lösungsmittel unter reduziertem Druck, um ein frei fließendes Pulver zu erhalten (Trockenbeladung). Geben Sie dieses Pulver vorsichtig auf die Oberseite des gepackten Kieselgelbetts.

  • Elution: Beginnen Sie die Elution mit einem Elutionsmittel geringerer Polarität und erhöhen Sie die Polarität allmählich (Gradientenelution).

  • Sammlung der Fraktionen: Sammeln Sie Fraktionen und überwachen Sie sie mittels DC, um die Fraktionen zu identifizieren, die Ihr reines Produkt enthalten.

  • Aufarbeitung: Vereinen Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das aufgereinigte Produkt zu erhalten.

Protokoll 2: Aufreinigung durch Umkristallisation

Dieses Protokoll beschreibt ein schrittweises Verfahren zur Reinigung eines festen Sulfonamids.

  • Auswahl des Lösungsmittels: Führen Sie Löslichkeitstests im kleinen Maßstab durch, um ein geeignetes Lösungsmittel oder Lösungsmittelsystem zu finden. Ideale Lösungsmittel lösen die Verbindung bei hohen Temperaturen gut, bei Raumtemperatur jedoch schlecht. Wässrige Lösungen von Isopropanol oder Ethanol sind oft gute Kandidaten.[2]

  • Auflösung: Geben Sie das rohe Sulfonamid in einen Erlenmeyerkolben. Fügen Sie eine minimale Menge des gewählten Lösungsmittels hinzu und erhitzen Sie die Mischung unter Rühren auf einer Heizplatte bis zum Sieden. Fügen Sie weiterhin kleine Portionen des heißen Lösungsmittels hinzu, bis sich der Feststoff gerade vollständig aufgelöst hat.

  • Entfärbung (optional): Wenn die Lösung aufgrund von Verunreinigungen gefärbt ist, nehmen Sie sie von der Hitze, lassen Sie sie leicht abkühlen und fügen Sie eine kleine Menge Aktivkohle hinzu.

  • Heißfiltration (optional): Um unlösliche Verunreinigungen oder Holzkohle zu entfernen, führen Sie eine Heißfiltration mit einem vorgewärmten Trichter und Filterpapier in einen sauberen, vorgewärmten Kolben durch.

  • Kristallisation: Decken Sie den Kolben mit dem Filtrat ab und lassen Sie ihn langsam auf Raumtemperatur abkühlen. Stören Sie den Kolben während dieses Vorgangs nicht, um die Bildung großer, reiner Kristalle zu ermöglichen.

  • Isolierung: Sobald die Lösung Raumtemperatur erreicht hat, können Sie den Kolben in ein Eis-Wasser-Bad stellen, um die Kristallbildung zu maximieren. Sammeln Sie die Kristalle durch Vakuumfiltration mit einem Büchner-Trichter. Waschen Sie die Kristalle mit einer kleinen Menge eiskaltem Umkristallisationslösungsmittel, um verbleibende Verunreinigungen zu entfernen.

  • Trocknung: Lassen Sie die Kristalle an der Luft auf dem Filterpapier oder in einem Exsikkator trocknen, um das gereinigte Sulfonamid zu erhalten.

TechnikEmpfohlene LösungsmittelsystemeWichtige Überlegungen
Säulenchromatographie Dichlormethan/Methanol (99:1 bis 95:5)Fügen Sie bei Tailing 0,5 % Essigsäure hinzu.
Ethylacetat/Hexan (50:50 bis 80:20)Weniger polare Alternative zu DCM/MeOH.
Umkristallisation Isopropanol/Wasser[2]Beginnen Sie mit Isopropanol und fügen Sie tropfenweise heißes Wasser hinzu, bis eine Trübung auftritt, dann klären Sie mit Isopropanol.
Ethanol/WasserÄhnlich wie bei Isopropanol/Wasser; eine gängige Wahl für Sulfonamide.

Referenzen

  • Technisches Support-Center: Umkristallisation von Sulfonamid-Produkten - Benchchem. (n.d.). Abgerufen von

  • Quantitative Struktur-Chromatographie-Retentionskorrelationen von Chinolin-Derivaten. (2017). Journal of Chromatography A, 1492, 55-60.

  • Technisches Support-Center: Kristallinität von Sulfonamid-Verbindungen - Benchchem. (n.d.). Abgerufen von

  • Häufige Probleme bei der Sulfonamid-Synthese und Lösungen - Benchchem. (n.d.). Abgerufen von

  • Sulfonamid-Reinigungsverfahren - US2777844A - Google Patents. (n.d.). Abgerufen von

  • Synthese von Chinolin-basierten neuen chiralen Derivatisierungsreagenzien und ihre Verwendung bei der Derivatisierung und Enantiomerentrennung einiger strukturell ähnlicher β-Blocker mittels Flüssigchromatographie und Strukturoptimierung mittels DFT. (2023). Asian Journal of Chemistry, 35, 1855-1861.

  • 3-Methyl-1,2,3,4-tetrahydrochinolin-8-sulfonsäure - Synthese - ChemicalBook. (n.d.). Abgerufen von

  • 3-Methyl-1,2,3,4-tetrahydrochinolin-8-sulfonsäure - Pharmaffiliates. (n.d.). Abgerufen von

  • 3-Methyl-1,2,3,4-tetrahydrochinolin-8-sulfonsäure - SynThink Research Chemicals. (n.d.). Abgerufen von

  • Technisches Support-Center: Charakterisierung von Chinolin-Derivaten - Benchchem. (n.d.). Abgerufen von

  • 3-Methyl-1,2,3,4-tetrahydrochinolin-8-sulfonamid | ChemScene. (n.d.). Abgerufen von

  • Technisches Support-Center: Aufreinigung von 1,2,3,4-Tetrahydro-1-methyl-8-chinolinol - Benchchem. (n.d.). Abgerufen von

  • Chemie und Biologie der Tetrahydroisochinolin-Antitumor-Antibiotika | Chemical Reviews - ACS Publications. (n.d.).

Sources

stability testing of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Welcome to the technical support center for the stability testing of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing the stability profile of this molecule. We will move beyond rote procedures to explain the fundamental principles behind the experimental design, helping you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Part 1: Foundational Concepts & Initial Strategy

This section addresses the most common preliminary questions researchers face when initiating a stability program.

Q1: I need to establish the stability profile for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. Where do I begin?

Answer: The most effective starting point is a series of forced degradation (or stress testing) studies .[1] These studies are mandated by regulatory bodies like the ICH and are crucial for several reasons:

  • Pathway Elucidation: They help identify the likely degradation products and chemical pathways by which the molecule degrades.[2]

  • Method Development: They are essential for developing and validating a stability-indicating analytical method —typically a High-Performance Liquid Chromatography (HPLC) method—that can separate the intact drug substance from all potential degradation products.[3]

  • Intrinsic Stability Assessment: They reveal the molecule's inherent vulnerabilities to specific stresses like acid, base, oxidation, light, and heat.[1]

Your overall strategy should be guided by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing and Q1B for photostability testing.[4][5]

Q2: What are the key structural features of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide that I should consider for stability?

Answer: Understanding the molecule's structure is key to predicting its behavior. There are two primary moieties of interest:

  • The Sulfonamide Group (-SO₂NH₂): The sulfur-nitrogen (S-N) bond is a potential site for hydrolysis. While generally stable under neutral and alkaline conditions, sulfonamides can be susceptible to hydrolytic cleavage under strongly acidic conditions.[6]

  • The 3-Methyl-1,2,3,4-tetrahydroquinoline Core: This heterocyclic system has several features:

    • Secondary Amine: The nitrogen in the tetrahydroquinoline ring is a secondary amine, which can be a site for oxidation.

    • Benzylic Protons: The protons on the carbon atoms adjacent to the benzene ring (C4) are benzylic and can be susceptible to oxidation.

    • Aromatic Ring: The benzene ring itself can be a target for oxidative and photolytic degradation. Some fused tetrahydroquinolines have been noted to degrade in solution under standard laboratory conditions.[7]

Based on this analysis, we can anticipate potential degradation through hydrolysis , oxidation , and photolysis .

Part 2: Troubleshooting & FAQs for Specific Stress Conditions

This section provides detailed guidance on executing and interpreting forced degradation studies under various conditions.

Hydrolytic Stability

Q3: What are the expected outcomes of acid and base hydrolysis for this molecule, and what issues might I encounter?

Answer: The primary concern under hydrolytic stress is the cleavage of the S-N bond in the sulfonamide group.

  • Acidic Conditions (e.g., 0.1 M HCl): This is the most likely condition to cause degradation. The S-N bond can be hydrolyzed, potentially yielding 8-sulfonic acid-3-methyl-1,2,3,4-tetrahydroquinoline and ammonia. Many sulfonamides show significant degradation in acidic pH, particularly at elevated temperatures.[8]

  • Neutral Conditions (e.g., Water): Most sulfonamides are hydrolytically stable at neutral pH under typical environmental temperatures.[6][9] Significant degradation is not expected unless high heat is applied.

  • Alkaline Conditions (e.g., 0.1 M NaOH): Sulfonamides are generally stable against base-catalyzed hydrolysis. You may observe little to no degradation.

Troubleshooting Guide: Hydrolysis

  • Problem: No degradation is observed even in 0.1 M HCl at 60°C.

    • Solution: The molecule may be particularly stable. Increase the stress level by either raising the temperature in 10°C increments or extending the exposure time.[10] However, avoid conditions so harsh that they produce secondary degradation products not relevant to formal stability studies.[11] A target degradation of 5-20% is generally considered appropriate.[2]

  • Problem: The HPLC peak shape is poor in the acidic mobile phase.

    • Solution: The secondary amine in the tetrahydroquinoline ring may be interacting with residual silanols on the HPLC column. Ensure your mobile phase pH is appropriate for the column type and consider using a buffer.

Oxidative Stability

Q4: What are the best conditions for oxidative stress testing, and what degradation products are likely?

Answer: Hydrogen peroxide (H₂O₂) is the most common and recommended oxidizing agent. A typical starting point is 3% H₂O₂ at room temperature.[11]

The likely sites of oxidation on 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide are:

  • N-Oxidation: The secondary amine of the tetrahydroquinoline ring can be oxidized to an N-oxide.

  • Ring Oxidation: The electron-rich aromatic ring can undergo hydroxylation.[12]

  • Benzylic Oxidation: The C4 position adjacent to both the nitrogen and the aromatic ring is a potential site for oxidation, possibly leading to a ketone.

Troubleshooting Guide: Oxidation

  • Problem: The reaction with H₂O₂ is too rapid and leads to complete degradation.

    • Solution: The molecule is highly susceptible to oxidation. Reduce the concentration of H₂O₂ (e.g., to 0.3% or 1%) and/or lower the temperature. Analyze samples at earlier time points.[11]

  • Problem: Multiple new, small peaks appear on the chromatogram, making it difficult to track the primary degradants.

    • Solution: This suggests complex, potentially radical-mediated degradation pathways. Focus on identifying the primary degradants that appear first under milder conditions. Use a photodiode array (PDA) detector to check for peak purity and spectral similarity, which can help group related compounds.

Photostability

Q5: My compound is colorless. Do I still need to perform photostability testing?

Answer: Yes. A lack of color does not preclude photosensitivity. The aromatic ring and sulfonamide moiety can absorb UV radiation, potentially leading to degradation.[13] The ICH Q1B guideline provides a clear protocol for photostability testing.[5][14]

The standard conditions involve exposing the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][14] A dark control sample, protected from light, must be run in parallel to differentiate between photolytic and thermal degradation.

Troubleshooting Guide: Photostability

  • Problem: My results are inconsistent between experiments.

    • Solution: Ensure your light exposure is precisely controlled and monitored. Use a calibrated radiometer/lux meter or a validated chemical actinometric system.[15] Also, control the temperature within the photostability chamber, as light sources can generate significant heat.

  • Problem: Significant degradation occurred, and I need to protect the final product.

    • Solution: This is a primary purpose of the test. The next step, as per ICH Q1B, is to test the product in its immediate pack (e.g., amber vial) and then in its marketing pack to demonstrate that the packaging provides adequate protection from light.[5]

Thermal Stability

Q6: How do I approach thermal stress testing?

Answer: Thermal stress testing is typically conducted in the solid state at temperatures higher than those used for accelerated stability studies.[10] A common approach is to expose the sample in 10°C increments above the accelerated condition (e.g., starting at 50°C or 60°C).[10] For solution-state thermal stability, samples are typically heated in a controlled oven or water bath.

The tetrahydroquinoline moiety itself can be thermally stable, but degradation can be initiated at high temperatures.[16][17]

Troubleshooting Guide: Thermal Stability

  • Problem: The sample changed color or physical form (e.g., melted, sintered).

    • Solution: Document these physical changes as they are important stability attributes. If the sample melts, the degradation kinetics may change from solid-state to liquid-state, which should be noted.

  • Problem: The degradation profile in the solid state is different from the solution state.

    • Solution: This is expected. Solid-state degradation is often slower and can follow different pathways than solution-state degradation due to the lack of solvent mobility and different reactant accessibility. Both sets of data are valuable for understanding the overall stability profile.

Part 3: Experimental Protocols & Data Visualization

Protocol: Forced Degradation Study

This protocol provides a robust starting point for your experiments. Always use a validated analytical method for sample analysis.

1. Sample Preparation:

  • Prepare a stock solution of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Keep at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature.

  • Thermal Degradation (Solution): Keep a sealed vial of the stock solution at 60°C.

  • Thermal Degradation (Solid): Place a known quantity of the solid drug substance in an oven at 80°C.

  • Photolytic Degradation: Expose the stock solution (in a transparent container) and solid sample to light conditions as specified in ICH Q1B.[14]

  • Controls: Prepare control samples for each condition (e.g., stock solution with water instead of acid/base/peroxide) and keep them at room temperature and protected from light. A dark control is essential for the photostability study.

3. Sampling & Analysis:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • For acid/base samples, neutralize the aliquot before injection into the HPLC.

  • For solid thermal samples, dissolve a weighed amount in the solvent at each time point.

  • Analyze all samples by a stability-indicating HPLC-UV/PDA method. Calculate the percent degradation and check for mass balance.

Data Summary Tables

Table 1: Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent/ConditionTemperatureDuration (Typical)
Acid Hydrolysis0.1 M - 1 M HCl60°C - 80°C2 - 24 hours
Base Hydrolysis0.1 M - 1 M NaOH60°C - 80°C2 - 24 hours
Oxidation3% - 30% H₂O₂Room Temp - 40°C2 - 24 hours
Thermal (Solid)Dry Heat80°C24 - 48 hours
PhotostabilityICH Q1B Option 2AmbientPer ICH Guideline

Table 2: Potential Degradation Pathways

Degradation TypePotential Site of AttackLikely Products
Acid Hydrolysis Sulfonamide S-N bond8-sulfonic acid derivative, ammonia
Oxidation Tetrahydroquinoline N-atomN-oxide derivative
Oxidation Benzylic C4-HCarbonyl (keto) derivative
Oxidation Aromatic RingHydroxylated derivatives
Photolysis Aromatic Ring, C-S bondRing-opened products, desulfonated products
Visualizations: Workflows and Pathways

Stability_Testing_Workflow cluster_0 Phase 1: Method Development & Stress Testing cluster_1 Phase 2: Degradant Characterization cluster_2 Phase 3: Formal Stability Studies Start Initiate Stability Program Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Deg->Develop_Method Validate_Method Validate Method (Specificity, Linearity, etc.) Develop_Method->Validate_Method ID_Degradants Identify Significant Degradants (LC-MS, NMR) Validate_Method->ID_Degradants Is method specific? Formal_Studies Set Up Formal Stability Studies (Long-term & Accelerated) Validate_Method->Formal_Studies Is method validated? Pathway Elucidate Degradation Pathways ID_Degradants->Pathway Pathway->Formal_Studies Report Establish Re-test Period / Shelf Life Formal_Studies->Report

Caption: A typical workflow for a comprehensive stability testing program.

Caption: Potential degradation sites on the target molecule under different stress conditions.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Oxidation of sulfonamide micropollutants by versatile peroxidase
  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. (n.d.). ICH.
  • Stella, V. J., et al. (n.d.). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • ICH guidelines for stability studies. (2012). Slideshare.
  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
  • Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. (2025). Benchchem.
  • Sulfonamide Degradation. (n.d.). Technische Universität München.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides. (2021). MDPI.
  • Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics. (2013).
  • Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics. (2013).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu.
  • Forced Degrad
  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Photostability. (n.d.). IAGIM.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (2006). EMEA.
  • Phototoxicity due to sulphonamide derived oral antidiabetics and diuretics: investigations in a cell culture model. (1993). PubMed.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH.
  • Analytical Techniques In Stability Testing. (2025).

Sources

Technical Support Center: Synthesis of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydroquinoline derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common pitfalls encountered during key synthetic transformations, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)
FAQ 1: Which synthetic route is most appropriate for my target tetrahydroquinoline?

The optimal synthetic route depends heavily on the desired substitution pattern, stereochemistry, and the availability of starting materials. Here is a brief overview of common methods and their applications:

  • Povarov Reaction: A powerful three-component reaction involving an aniline, an aldehyde, and an alkene. It is highly convergent and excellent for generating polysubstituted tetrahydroquinolines, particularly those with substitution at the 2- and 4-positions.[1][2]

  • Friedländer Annulation followed by Reduction: This classical method condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline, which is then reduced.[3] It is particularly useful when specific substitution patterns on the benzene ring are required.

  • Catalytic Hydrogenation of Quinolines: A direct and often high-yielding method if the corresponding quinoline is readily available. The primary challenge lies in achieving selective reduction of the pyridine ring without affecting other functional groups.[4]

  • Combes Synthesis followed by Reduction: This acid-catalyzed reaction of an aniline with a β-diketone is a classic route to quinolines, which can then be reduced.[5][6] It's a robust method for preparing certain substitution patterns.

Troubleshooting Guide 1: The Povarov Reaction

The Povarov reaction is a cornerstone for tetrahydroquinoline synthesis, but its multicomponent nature can lead to challenges.[1][2]

Issue 1.1: Low Yield of the Desired Tetrahydroquinoline Product

Question: My Povarov reaction is resulting in a low yield of the desired tetrahydroquinoline. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Povarov reaction can stem from several factors, primarily related to the reactivity of the components and the stability of the intermediates.

  • Causality: The reaction proceeds via an imine formed in situ from the aniline and aldehyde, which is then activated by a Lewis or Brønsted acid catalyst. This activated imine undergoes a [4+2] cycloaddition with an electron-rich alkene.[7] A failure at any of these stages will result in a low yield.

  • Troubleshooting Protocol:

    • Catalyst Activity: The acid catalyst is crucial for activating the imine. Ensure your Lewis acid (e.g., InCl₃, Yb(OTf)₃, Sc(OTf)₃) is fresh and anhydrous, as water can deactivate it. Consider screening several catalysts to find the most effective one for your specific substrates.[8]

    • Alkene Reactivity: The alkene must be sufficiently electron-rich to participate in the cycloaddition. Simple styrenes work well, but less activated alkenes may require more forcing conditions or a more potent catalyst.

    • Imine Formation: Ensure the imine is forming efficiently. You can monitor its formation by TLC or ¹H NMR before adding the alkene. In some cases, pre-forming the imine and isolating it can improve yields.

    • Reaction Conditions: Optimize temperature and solvent. While many Povarov reactions run at room temperature, some substrate combinations may benefit from gentle heating or cooling. The choice of solvent can also be critical.

Issue 1.2: Significant Formation of Quinoline as a Byproduct

Question: My reaction produces a significant amount of the corresponding quinoline, not the tetrahydroquinoline I need. How can I prevent this oxidation?

Answer: The formation of quinoline is a common side reaction, resulting from the oxidation of the desired tetrahydroquinoline product or an intermediate.

  • Causality: Tetrahydroquinolines can be sensitive to aerial oxidation, a process often facilitated by the Lewis acid catalyst and trace impurities. The dihydropyridine intermediate formed after cycloaddition is particularly prone to oxidation.

  • Preventative Measures:

    • Inert Atmosphere: The most critical step is to conduct the reaction under a strictly inert atmosphere (e.g., high-purity nitrogen or argon) to exclude oxygen.

    • Degassed Solvents: Use solvents that have been properly degassed via freeze-pump-thaw cycles or sparging with an inert gas.

    • Choice of Lewis Acid: Some Lewis acids are more prone to promoting oxidation than others. If oxidation is a persistent issue, screen alternative catalysts.

    • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction closely and work it up as soon as the starting materials are consumed.

ParameterRecommendation for Minimizing OxidationRationale
Atmosphere High-purity Argon or NitrogenPrevents aerial oxidation of the product.
Solvent Freshly degassed, anhydrous solventRemoves dissolved oxygen.
Catalyst Screen various Lewis acids (e.g., InCl₃, Yb(OTf)₃)Some catalysts may be less prone to promoting oxidation.
Work-up Prompt work-up upon completionMinimizes exposure of the product to oxidative conditions.
Troubleshooting Guide 2: Friedländer Annulation & Subsequent Reduction

The Friedländer synthesis is a robust method for creating the quinoline core, but pitfalls can arise during the initial condensation.[3][9]

Issue 2.1: Formation of Aldol Condensation Byproducts

Question: During my Friedländer synthesis of the quinoline precursor, I'm observing significant side products. Characterization suggests self-condensation of my ketone. How do I suppress this?

Answer: Aldol self-condensation of the ketone starting material is a classic competing pathway, especially under the basic or acidic conditions used to promote the Friedländer reaction.

  • Causality: Both the desired reaction (attack of the ketone enolate on the 2-aminoaryl carbonyl) and the undesired side reaction (attack of the ketone enolate on another molecule of the ketone) are mechanistically similar. The outcome is determined by the relative rates of these two pathways.

  • Optimization Protocol:

    • Control of Conditions: Carefully control the reaction temperature and the rate of addition of the catalyst (acid or base). Running the reaction at a lower temperature can often favor the desired pathway.

    • Catalyst Choice: While classical conditions use strong bases like NaOH or KOH, modern methods employ a variety of catalysts, including Lewis acids (e.g., ZnCl₂) or solid-supported catalysts, which can offer milder conditions and improved selectivity.[5][10]

    • Substrate Modification: If possible, consider using a more reactive α-methylene compound or a less sterically hindered 2-aminoaryl ketone to favor the intermolecular reaction.

Workflow: Troubleshooting Friedländer Side Reactions

Caption: Decision tree for minimizing aldol side products.

Troubleshooting Guide 3: Stereoselectivity Control

Achieving high stereoselectivity is often the most significant challenge, especially when creating multiple stereocenters.

Issue 3.1: Poor Diastereoselectivity or Enantioselectivity

Question: My reaction produces the desired tetrahydroquinoline, but as a mixture of diastereomers or with a low enantiomeric excess (ee). How can I improve the stereocontrol?

Answer: Poor stereoselectivity arises when the energy difference between the transition states leading to the different stereoisomers is small. Influencing this energy difference is key to achieving high selectivity.

  • Causality: The three-dimensional arrangement of the substrates, catalyst, and solvent in the transition state dictates the stereochemical outcome. Chiral catalysts or auxiliaries create a chiral environment that favors one transition state over the other.

  • Strategies for Improvement:

    • Catalyst and Ligand Choice: This is the most critical factor. For asymmetric catalysis, the choice of the chiral ligand is paramount. The steric and electronic properties of the ligand create the chiral pocket that controls the facial selectivity of the reaction.

    • Solvent Effects: The solvent plays a crucial role in the organization of the transition state. A change from a non-polar solvent (e.g., toluene) to a polar aprotic (e.g., CH₂Cl₂) or polar protic (e.g., ethanol) solvent can have a dramatic impact on both diastereoselectivity and enantioselectivity.

    • Temperature: Lowering the reaction temperature generally increases the energy difference between diastereomeric transition states, leading to higher selectivity. However, this often comes at the cost of a slower reaction rate, so a balance must be struck.

    • Purity of Starting Materials: Ensure all substrates, reagents, and solvents are pure and anhydrous. Impurities, especially water, can interfere with or deactivate sensitive catalysts, leading to a loss of stereocontrol.

Mechanism: Stereocontrol in Asymmetric Hydrogenation

Caption: Energy difference between diastereomeric transition states.

References
  • BenchChem Technical Support Team. (2025). avoiding byproduct formation in tetrahydroquinoline synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Tetrahydroquinoline Synthesis. BenchChem.
  • Various Authors. (2024). Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing Stereoselectivity in the Synthesis of Substituted Tetrahydroquinolines. BenchChem.
  • BenchChem. (2025). 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods. BenchChem.
  • Various Authors. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Coricello, A., et al. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. MDPI.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Substituted Tetrahydroquinolines. BenchChem.
  • Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry.
  • Various Authors. (2025). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview.
  • Various Authors. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH.
  • Various Authors. (2023).
  • Various Authors. Combes Quinoline Synthesis.
  • Wikipedia. Combes quinoline synthesis.
  • Guidechem. How to Synthesize 1,2,3,4-Tetrahydroquinoline Efficiently?. Guidechem.
  • Wikipedia. Friedländer synthesis.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Various Authors. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.

Sources

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

The synthesis of sulfonamides, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone of medicinal chemistry.[1][2] However, its success is highly sensitive to reaction parameters. This document provides a structured approach to identifying and solving common issues encountered in the lab.

Part 1: Troubleshooting Guide

This section addresses the most common problems encountered during sulfonamide synthesis in a direct question-and-answer format.

Question: Why is my sulfonamide yield consistently low?

Answer: Low yields are a frequent issue and can almost always be traced back to one of four areas: reactant stability, reaction conditions, stoichiometry, or amine reactivity.

  • Hydrolysis of the Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly reactive electrophiles and are extremely sensitive to moisture. Any water present in the reaction will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.

    • Causality: The electrophilic sulfur atom is readily attacked by water, a competing nucleophile.

    • Solution:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried). Use fresh, anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for success.

    • Causality: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. The base's role is to scavenge this acid.[2] The solvent must dissolve both reactants without participating in the reaction.

    • Solution:

      • Optimize Base: Use a non-nucleophilic organic base like pyridine or triethylamine (TEA).[3] These bases will not compete with your amine nucleophile. At least one equivalent is necessary.

      • Select Aprotic Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are standard choices as they are inert and effectively dissolve the reactants.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Causality: To ensure the expensive or precious sulfonyl chloride is fully consumed, the amine is often used in slight excess.

    • Solution: Use a slight excess of the amine (e.g., 1.1–1.2 equivalents) to drive the reaction to completion.

  • Low Amine Reactivity: Sterically hindered or electron-deficient (less nucleophilic) amines can react sluggishly.

    • Causality: Large groups around the nitrogen atom can physically block the incoming electrophile. Electron-withdrawing groups on the amine reduce the electron density on the nitrogen, making it a weaker nucleophile.

    • Solution:

      • Increase the reaction temperature or prolong the reaction time.

      • For particularly unreactive amines, consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Question: I'm observing unexpected side products on my TLC. What are they and how can I minimize them?

Answer: The formation of side products complicates purification and reduces yield. The most common culprits are bis-sulfonylation of primary amines and formation of sulfonate esters.

  • Bis-Sulfonylation (Di-sulfonylation): Primary amines have two N-H bonds, and both can react with the sulfonyl chloride, especially if the newly formed sulfonamide is deprotonated by the base.

    • Causality: The monosulfonamide product still has an acidic N-H proton. In the presence of a base, it can be deprotonated to form an anion that can react with a second molecule of sulfonyl chloride.

    • Solution:

      • Control Stoichiometry and Addition: Add the sulfonyl chloride solution slowly to a solution containing an excess of the primary amine. This ensures the sulfonyl chloride is more likely to encounter an unreacted, more nucleophilic amine molecule.

      • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to disfavor the second sulfonylation.

  • Sulfonate Ester Formation: If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.

    • Causality: Alcohols are also nucleophiles and will react with the highly electrophilic sulfonyl chloride.

    • Solution: Strictly avoid using alcoholic solvents (e.g., methanol, ethanol) in the reaction itself. Ensure your amine and other reagents are free from alcohol impurities.

Question: How can I effectively purify my sulfonamide product?

Answer: Proper purification is key to obtaining a high-quality product. The strategy depends on the physical properties of your sulfonamide and the nature of the impurities.

  • Aqueous Workup (Essential First Step): Before any other purification, a proper aqueous workup is critical to remove the major byproducts.

    • Dilute Acid Wash (e.g., 1M HCl): Removes excess tertiary amine bases (pyridine, TEA) by protonating them into water-soluble salts.

    • Basic Wash (e.g., saturated NaHCO₃): Removes the unreactive sulfonic acid byproduct (from hydrolysis of the sulfonyl chloride) by converting it to a water-soluble sulfonate salt.

    • Brine Wash: Removes the bulk of the dissolved water from the organic layer before drying.

  • Recrystallization: This is the most common and effective method for purifying solid, crystalline sulfonamides.

    • Causality: This technique relies on the difference in solubility of the desired product and impurities in a given solvent at different temperatures.

    • Solution: The key is solvent selection. An ideal solvent will dissolve the sulfonamide when hot but not at room temperature, while impurities remain soluble even when cold. Common solvents include ethanol, isopropanol, or mixtures like ethanol/water. Perform small-scale solubility tests to find the optimal system.

  • Silica Gel Column Chromatography: This method is used for oils, non-crystalline solids, or when recrystallization fails to separate impurities.

    • Solution: A common eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the more polar sulfonamide product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing sulfonamides?

The most prevalent method involves the nucleophilic reaction of a primary or secondary amine with a sulfonyl chloride. This reaction is typically conducted in the presence of a base to neutralize the HCl generated.[2]

Q2: Can I use an older bottle of sulfonyl chloride?

It is not recommended. Over time, sulfonyl chlorides can hydrolyze due to ambient moisture, converting to the unreactive sulfonic acid. Using a hydrolyzed reagent will result in significantly lower yields. It is always best to use a fresh or properly stored (in a desiccator) sulfonyl chloride.

Q3: Can I use an aqueous base like sodium hydroxide?

While possible under specific conditions known as the Schotten-Baumann reaction, using an aqueous base dramatically increases the risk of hydrolyzing your sulfonyl chloride starting material.[4] For most standard lab-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred and safer choice.

Q4: How do I know when my reaction is complete?

The progress of the reaction should be monitored using an analytical technique like Thin-Layer Chromatography (TLC) or HPLC. A reaction is typically considered complete when the starting amine spot (visualized by UV light or a stain like ninhydrin) is no longer visible on the TLC plate.

Part 3: Experimental Protocols & Data

Data Presentation: Optimizing Reaction Conditions

The choice of base and solvent can significantly impact reaction outcomes. The following table summarizes the effect of these parameters on the yield of a model reaction: the synthesis of N-benzyl-4-toluenesulfonamide.

EntryBase (equiv.)SolventTime (h)Yield (%)Reference
1Pyridine (2)DCM1295
2TEA (2)DCM1292
3Pyridine (2)ACN1288
4DIPEA (2)DCM2485

Table 1: Effect of Base and Solvent on Sulfonamide Synthesis Yield.

Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
  • Setup: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath under an inert atmosphere (N₂ or Ar).

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–12 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purification: Purify the crude product using Protocol 2 or 3.

Protocol 2: Purification of a Sulfonamide by Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol). Heat the mixture; if the solid dissolves completely when hot and reappears upon cooling, it is a good candidate solvent.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Part 4: Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification prep1 Dry Glassware prep2 Anhydrous Solvent prep1->prep2 prep3 Inert Atmosphere (N2/Ar) prep2->prep3 react1 Dissolve Amine (1.1 eq) in Solvent prep3->react1 Combine react2 Cool to 0 °C react1->react2 react3 Add Sulfonyl Chloride (1.0 eq) react2->react3 react4 Add Base (1.5 eq) react3->react4 react5 Warm to RT & Stir (Monitor by TLC) react4->react5 workup1 Wash with 1M HCl (Removes Base) react5->workup1 Proceed workup2 Wash with sat. NaHCO3 (Removes Sulfonic Acid) workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry (Na2SO4) & Concentrate workup3->workup4 purify1 Recrystallization (for solids) workup4->purify1 Crude Product purify2 Column Chromatography (for oils/mixtures) workup4->purify2 product Pure Sulfonamide purify1->product purify2->product

Caption: General workflow for sulfonamide synthesis and purification.

Troubleshooting Logic Diagram

G start Problem: Low Reaction Yield cause1 Cause: Sulfonyl Chloride Hydrolysis? start->cause1 cause2 Cause: Side Reactions? start->cause2 cause3 Cause: Incorrect Conditions? start->cause3 sol1 Solution: - Use anhydrous solvents - Dry all glassware - Run under N2/Ar cause1->sol1 Yes sol2 Solution: - Slow addition of R-SO2Cl - Use excess primary amine - Avoid alcohol solvents cause2->sol2 Yes sol3 Solution: - Use non-nucleophilic base  (Pyridine, TEA) - Use aprotic solvent (DCM, THF) - Check stoichiometry (1.1 eq Amine) cause3->sol3 Yes

Caption: Decision tree for troubleshooting low sulfonamide yields.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • BenchChem. (n.d.). A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies.
  • Jelena, T., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • Wikipedia. (n.d.). Sulfonamide.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Hosseininezhad, S. (2022). Sulfonamide Scaffold Synthesis Methods: A Review. ResearchGate.
  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonamide Synthesis.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme.
  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry.
  • BenchChem. (2025). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
  • Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry.
  • Bar-Rog, D., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.

Sources

troubleshooting mass spectrometry fragmentation of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analysis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide via mass spectrometry. This document is designed for researchers, analytical scientists, and drug development professionals who are utilizing mass spectrometry for the characterization and quantification of this compound. We will address common challenges, from inconsistent fragmentation patterns to weak molecular ion signals, providing not just solutions but also the underlying scientific principles to empower your troubleshooting process. This guide synthesizes established fragmentation theory with practical, field-proven insights to ensure the integrity and reproducibility of your results.

Part 1: Understanding the Fragmentation Behavior

Before troubleshooting, it is crucial to understand the expected fragmentation pathway of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. The molecule possesses two key structural features that dictate its fragmentation under Collision-Induced Dissociation (CID): the sulfonamide group and the tetrahydroquinoline core .

The molecular formula is C₁₀H₁₄N₂O₂S, with a monoisotopic mass of approximately 226.08 Da. Under typical positive mode electrospray ionization (ESI), the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 227.09.

Predicted Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion is expected to proceed through several competing or sequential pathways, primarily initiated by cleavage at the sulfonamide moiety or via ring-opening reactions of the tetrahydroquinoline system.

G Predicted fragmentation of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. cluster_nodes M_H [M+H]⁺ m/z 227.09 ion_163 Loss of SO₂ (-64 Da) m/z 163.09 M_H->ion_163 Pathway A (SO₂ loss) ion_146 Loss of NH₃ (-17 Da) m/z 210.06 M_H->ion_146 Pathway B (NH₃ loss) ion_92 Loss of SO₂NH₂ Radical (-80 Da) m/z 147.09 M_H->ion_92 Pathway C (S-N Cleavage) ion_148 Loss of Methyl Radical (-15 Da) m/z 148.07 ion_163->ion_148 Sequential Loss ion_130 RDA Fragmentation m/z 130.07 ion_92->ion_130 RDA of THQ core ion_156 [C₆H₅NH₂]⁺• m/z 92

Caption: Predicted fragmentation of the target compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of this and similar molecules.

Q1: Why is my molecular ion ([M+H]⁺) peak weak or completely absent?

A1: A weak or absent molecular ion is one of the most common issues and is typically due to in-source fragmentation (ISF) .[1][2] ESI is a soft ionization technique, but excessive energy in the ion source can cause the molecule to fragment before it even reaches the mass analyzer.[3][4] The sulfonamide and tetrahydroquinoline moieties can be labile under harsh source conditions.

  • Causality: High cone/fragmentor voltages or elevated source temperatures increase the kinetic energy of ions, leading to collisions with gas molecules that induce fragmentation.[4]

  • Solution: Systematically reduce the cone or fragmentor voltage and the source temperature. A detailed protocol for this optimization is provided in the "Experimental Protocols" section.

Q2: I am seeing an intense peak at m/z 163.09. What is it?

A2: This is a highly characteristic fragment for aromatic sulfonamides. It corresponds to the neutral loss of sulfur dioxide (SO₂) from the protonated molecule ([M+H - SO₂]⁺).[5] This is a common rearrangement-based fragmentation pathway that provides strong evidence for the presence of the sulfonamide group.[5][6]

Q3: My spectrum shows peaks at m/z 249.07 and 265.05. What are these?

A3: These peaks do not correspond to fragments of your target molecule. They are almost certainly adduct ions , where the parent molecule has associated with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions, respectively.[7]

  • Calculation:

    • [M+Na]⁺ = 226.08 + 22.99 = 249.07 Da

    • [M+K]⁺ = 226.08 + 38.96 = 265.04 Da

  • Causality: Alkali metal ions are ubiquitous in laboratory environments, often present as trace contaminants in solvents, glassware, or sample matrices.[7]

  • Solution: Use high-purity, LC-MS grade solvents and fresh mobile phases. If adducts persist, consider adding a small amount of a proton source like formic acid (0.1%) to the mobile phase to promote the formation of the desired [M+H]⁺ ion.

Q4: The fragmentation pattern is not consistent between different runs. What could be the cause?

A4: Inconsistent fragmentation points to instability in the experimental conditions. The primary culprits are an unstable electrospray or fluctuating instrument parameters.

  • Causality: A fluctuating spray voltage or a partially clogged emitter can lead to an unstable ion current and variable in-source fragmentation. Likewise, inconsistent collision energy in the MS/MS cell will alter the fragmentation efficiency.

  • Solution: First, check the stability of the ion spray visually if possible and monitor the total ion chromatogram (TIC) for stability.[8] If it is unstable, perform source cleaning. Second, ensure the collision energy is appropriately set and stable. Run a system suitability test with a known standard to verify instrument performance.

Part 3: Systematic Troubleshooting Guide

Use this guide for a more in-depth, step-by-step approach to resolving specific analytical problems.

Problem 1: Poor Signal Intensity or No Peaks Detected

This guide assumes the instrument is properly tuned and calibrated.[9]

G Workflow for troubleshooting poor signal intensity. cluster_solutions Solutions start Problem: Poor or No Signal check_sample 1. Verify Sample - Freshly prepared? - Correct concentration? start->check_sample check_lc 2. Check LC System - Correct mobile phase? - System pressure stable? - Column equilibrated? check_sample->check_lc Sample OK sol_sample Prepare fresh sample. Adjust concentration. check_sample->sol_sample Issue Found check_ms 3. Check MS Source - Is spray stable? - Source parameters appropriate? check_lc->check_ms LC OK sol_lc Remake mobile phase. Troubleshoot LC pressure. check_lc->sol_lc Issue Found check_method 4. Review MS Method - Correct m/z range? - Correct polarity (+ve)? - MS/MS settings logical? check_ms->check_method Source OK sol_ms Clean and optimize source. See Protocol 1. check_ms->sol_ms Issue Found sol_method Correct method parameters. check_method->sol_method Issue Found

Caption: Workflow for troubleshooting poor signal intensity.

Problem 2: Unidentified Peaks in the Spectrum

Unidentified peaks can arise from contamination, adducts, or unexpected fragmentation.

Observation Potential Cause Troubleshooting Action & Rationale
Peaks at M+23, M+39, M+41Alkali Metal Adducts ([M+Na]⁺, [M+K]⁺, [M+ACN+H]⁺)Action: Use high-purity solvents and glassware. Add 0.1% formic acid to the mobile phase. Rationale: Formic acid provides a ready source of protons, competitively favoring the formation of [M+H]⁺ over metal adducts.[7]
Peaks present in blank injectionsSystem Contamination / Carryover Action: Clean the ion source. Purge the injection port and increase needle wash steps.[8] Rationale: Contaminants can build up in the source and sample path, leading to high background noise and ghost peaks.
Fragment ions with odd m/z valuesRearrangement Reactions Action: This can be characteristic. For sulfonamides, odd-electron fragment ions can be formed.[10] Rationale: Protonation at the sulfonamide nitrogen can lead to S-N bond cleavage, forming radical cations of the constituent amine in the gas phase.[10] This is an important diagnostic clue, not an error.
Peaks that do not co-elute perfectly with the main analyteIn-source Fragmentation Action: Optimize source conditions (see Protocol 1). Rationale: In-source fragments may have slightly different ion mobility or interactions within the source region, sometimes causing minor chromatographic peak shape distortions.[1][2]

Table of Common Adducts in Positive ESI

AdductMass Shift (Da)Appearance
[M+H]⁺+1.01Target Ion
[M+NH₄]⁺+18.04Common with ammonium additives
[M+Na]⁺+22.99Ubiquitous contamination
[M+K]⁺+38.96Ubiquitous contamination
[M+CH₃CN+H]⁺+42.03With acetonitrile mobile phase
[2M+H]⁺M + 1.01Dimer, common at high concentrations

Data compiled from authoritative sources.[7][11][12]

Part 4: Key Experimental Protocols

Protocol 1: Systematic Optimization of Cone/Fragmentor Voltage for Minimizing In-Source Fragmentation

Objective: To find the optimal cone/fragmentor voltage that maximizes the [M+H]⁺ signal while minimizing premature fragmentation.

  • System Preparation:

    • Infuse a standard solution of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (e.g., 1 µg/mL in 50:50 acetonitrile:water) directly into the mass spectrometer at a stable flow rate (e.g., 10 µL/min).

    • Set the mass spectrometer to acquire full scan data in positive ion mode over a range that includes the precursor and expected fragments (e.g., m/z 50-300).

  • Initial High-Energy Condition:

    • Set the cone/fragmentor voltage to a high value (e.g., 80 V). This value is instrument-dependent.

    • Acquire data for 1 minute. You should observe a strong fragment ion signal (e.g., at m/z 163.09) and a weak or absent molecular ion at m/z 227.09. This confirms that the molecule is fragmenting in the source.

  • Voltage Titration:

    • Decrease the cone/fragmentor voltage in discrete steps (e.g., 10 V increments).

    • At each step, allow the signal to stabilize (approx. 30 seconds) and record the intensities of the [M+H]⁺ ion (m/z 227.09) and the primary fragment ion (m/z 163.09).

  • Data Analysis:

    • Plot the intensities of the precursor and fragment ions as a function of the cone/fragmentor voltage.

    • The optimal voltage is the point where the [M+H]⁺ signal is maximized just before it begins to significantly decrease and the fragment ion signal begins to significantly increase. This represents the "sweet spot" for ionization without excessive fragmentation.

  • Validation:

    • Set the cone voltage to the optimized value and acquire an MS/MS spectrum. The precursor ion should now be abundant in the full scan, allowing for efficient selection and fragmentation in the collision cell.

Protocol 2: General Ion Source Cleaning (Consult Vendor Manual for Specifics)

Objective: To remove contamination from the ion source, which can cause high background, signal suppression, and spray instability.

  • Safety First: Wear appropriate personal protective equipment (gloves, safety glasses). Ensure the instrument is in standby mode and high voltages are off.

  • Disassembly: Carefully remove the ion source housing and the capillary/emitter assembly as per the manufacturer's instructions.

  • Cleaning:

    • Sonciate the metal components (e.g., source cone, sample cone) in a sequence of high-purity solvents. A typical sequence is:

      • 50:50 Methanol:Water (15 minutes)

      • Methanol (15 minutes)

      • Hexane (15 minutes, to remove non-polar contaminants)

      • Methanol (15 minutes, to remove hexane)

    • Allow all components to air-dry completely before reassembly. Avoid wiping with materials that can leave fibers (e.g., paper towels).

  • Reassembly & Pumpdown: Reassemble the source carefully, ensuring all seals are correctly seated. Initiate system pumpdown and allow vacuum levels to reach their operational setpoint.

  • Performance Check: Once the system is stable, run a tuning solution or a standard to confirm that performance has been restored.

References

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link][8]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Retrieved from [Link][6]

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. Retrieved from [Link][5]

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link][11]

  • Geltner, M., & Rinehart, D. (2020). Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC–MS Data Sets. Journal of Proteome Research, 19(5), 2126–2134. Retrieved from [Link][1]

  • Han, J., & Liu, Y. (2014). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 86(1), 477–481. Retrieved from [Link][2]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link][13]

  • Li, H., & Guo, Y. (2017). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 82(24), 13329–13336. Retrieved from [Link][10]

  • Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link][12]

  • Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide. Retrieved from [Link][14]

  • Zhang, Y., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9519. Retrieved from [Link][3]

  • LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link][4]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link][9]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link][15]

  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link][7]

Sources

addressing off-target effects of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential off-target effects associated with this compound. Our objective is to provide expert-driven, practical guidance to ensure the specificity and integrity of your experimental outcomes.

Introduction

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target liabilities of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide based on its chemical structure?

A: The compound's structure suggests several potential areas for off-target interactions that should be considered during your experimental design:

  • Kinase Inhibition: The tetrahydroquinoline scaffold is a common feature in many kinase inhibitors.[6][7] Kinases share a highly conserved ATP-binding pocket, making off-target inhibition a common phenomenon.[4] It is advisable to perform a broad kinase screen to profile the selectivity of the compound.

  • Sulfonamide-Related Effects: Sulfonamides are known to cause hypersensitivity reactions and other adverse effects.[8][9][10] While many of these are patient-specific allergic responses, the chemical group can interact with various enzymes and receptors.[11][12]

  • GPCRs and Ion Channels: As with many small molecules, there is a possibility of interaction with G-protein coupled receptors (GPCRs) and ion channels, which are common sources of off-target toxicity.[13]

Q2: My cell-based assay shows a desired phenotype. How can I confirm this is an on-target effect and not a result of off-target activity?

A: This is a critical validation step in any screening campaign. A multi-faceted approach is essential to build confidence that your observed phenotype is linked to the intended target.

  • Confirm Target Engagement in Cells: Use a biophysical method like the Cellular Thermal Shift Assay (CETSA) to verify that the compound physically binds to your target protein within the complex environment of an intact cell.[14][15][16][17] A positive result provides direct evidence of target engagement.

  • Use Orthogonal Chemical Probes: Test a structurally unrelated inhibitor of the same target. If this second compound recapitulates the phenotype, it strengthens the hypothesis that the effect is on-target.

  • Employ Genetic Target Validation: This is the gold standard for confirming an on-target mechanism.[18] Use CRISPR/Cas9 to knock out the putative target gene.[19][20][21] If the cells lacking the target become resistant to your compound, it provides strong evidence that the drug's efficacy is mediated through that specific protein.[18] Conversely, if the knockout cells remain sensitive, the compound is likely acting through an off-target mechanism.[18]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Inconsistent IC50/EC50 Values Between Biochemical and Cellular Assays

A common challenge is observing a potent effect in a purified protein (biochemical) assay that is significantly weaker in a cell-based assay.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Cell Permeability The compound may not efficiently cross the cell membrane, resulting in a low intracellular concentration available to engage the target.1. Quantify intracellular compound concentration using LC-MS/MS. 2. Assess compound lipophilicity and other physicochemical properties to predict permeability.
Active Cellular Efflux The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its effective concentration.[13]1. Co-incubate cells with known efflux pump inhibitors (e.g., verapamil) and determine if the compound's potency increases. 2. Use cell lines with varying levels of efflux pump expression.
Compound Metabolism The compound may be rapidly metabolized by cellular enzymes into inactive or less active forms.1. Perform a metabolic stability assay using liver microsomes or cell lysates. 2. Use LC-MS/MS to identify and quantify potential metabolites in cell culture media and lysates.
High Protein Binding In cell culture media, the compound may bind extensively to serum proteins (e.g., albumin), reducing the free concentration available to enter cells.1. Perform the cellular assay in low-serum or serum-free media, if possible. 2. Measure the fraction of compound bound to plasma proteins to determine the free fraction.

Experimental Workflow: Diagnosing Discrepant Potency

start Discrepant IC50 Values (Biochemical vs. Cellular) permeability Assess Cell Permeability (LC-MS/MS) start->permeability efflux Test for Efflux Pump Substrate Activity start->efflux metabolism Evaluate Metabolic Stability start->metabolism binding Measure Serum Protein Binding start->binding low_perm Low Permeability permeability->low_perm good_perm Sufficient Permeability permeability->good_perm efflux_sub Is an Efflux Substrate efflux->efflux_sub not_efflux_sub Not an Efflux Substrate efflux->not_efflux_sub metabolized Rapidly Metabolized metabolism->metabolized stable Metabolically Stable metabolism->stable high_binding High Serum Binding binding->high_binding low_binding Low Serum Binding binding->low_binding conclusion1 conclusion1 low_perm->conclusion1 Modify structure for better physicochemical properties conclusion2 conclusion2 efflux_sub->conclusion2 Use efflux pump inhibitors or modify structure to avoid pumps conclusion3 conclusion3 metabolized->conclusion3 Modify structure to block metabolic hotspots conclusion4 conclusion4 high_binding->conclusion4 Adjust dosing calculations for free fraction or use low-serum media

Caption: Workflow for troubleshooting inconsistent compound potency.

Issue 2: Unexpected Cellular Toxicity or Phenotypes

You observe significant cytotoxicity or other phenotypes that are inconsistent with the known biology of your intended target. This strongly suggests off-target activity.[22]

Potential Causes and Solutions:

  • Mitochondrial Toxicity: Disruption of mitochondrial function is a common off-target effect that leads to broad cytotoxicity.[23][24]

    • Troubleshooting: Perform assays to measure mitochondrial membrane potential (e.g., using JC-1 or TMRM dyes), cellular oxygen consumption rates (OCR), and cellular ATP levels.[25][26] A decrease in these parameters upon compound treatment points to mitochondrial liability.

  • Reactive Metabolite Formation: The sulfonamide group can sometimes be metabolized into reactive species that cause cellular damage.

    • Troubleshooting: Conduct a glutathione (GSH) trapping assay to detect the formation of reactive electrophilic metabolites.

  • Broad Kinase Inhibition: As mentioned, the compound may inhibit multiple kinases involved in critical cell survival pathways.[6]

    • Troubleshooting: Screen the compound against a broad panel of kinases (e.g., >400 kinases) to identify unintended targets.[7]

  • hERG Channel Inhibition: Inhibition of the hERG potassium channel is a major safety concern due to the risk of cardiac arrhythmias.

    • Troubleshooting: Screen the compound for hERG channel inhibition using an automated patch-clamp assay, which is the industry standard.[13]

Diagram: Potential Off-Target-Mediated Cytotoxicity Pathways

cluster_off_target Potential Off-Target Interactions compound 3-M-THQ-8-SA mitochondria Mitochondrial Proteins compound->mitochondria Disruption metabolism Cellular Metabolism compound->metabolism Bioactivation off_target_kinase Off-Target Kinases compound->off_target_kinase Inhibition atp_depletion atp_depletion mitochondria->atp_depletion ↓ ATP Production ros_production ros_production mitochondria->ros_production ↑ ROS Production reactive_metabolite reactive_metabolite metabolism->reactive_metabolite Reactive Metabolite Formation apoptosis_pathway apoptosis_pathway off_target_kinase->apoptosis_pathway Apoptosis Pathway Activation cytotoxicity Cellular Toxicity atp_depletion->cytotoxicity ros_production->cytotoxicity reactive_metabolite->cytotoxicity apoptosis_pathway->cytotoxicity

Caption: Pathways illustrating how off-target effects can induce cytotoxicity.

Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol allows for the direct measurement of compound binding to its target in an intact cell environment by assessing ligand-induced thermal stabilization of the protein.[17][27]

Materials:

  • Cells expressing the target protein of interest.

  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (stock solution in DMSO).

  • Vehicle control (DMSO).

  • PBS (Phosphate-Buffered Saline).

  • Lysis buffer (e.g., PBS with protease inhibitors).

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Centrifuge for separating soluble and precipitated protein fractions.

  • Method for protein detection (e.g., Western blot, ELISA, or mass spectrometry).

Procedure:

  • Compound Treatment: Treat cultured cells with the desired concentration of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide or vehicle (DMSO) for a predetermined time (e.g., 1 hour) under normal culture conditions.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing the compound/vehicle to maintain binding equilibrium.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells to release intracellular proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins and cell debris.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Target Protein Detection: Analyze the amount of soluble target protein remaining at each temperature point using a specific detection method like Western blotting.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle-treated and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[14]

References

  • CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • CRISPR approaches to small molecule target identification. Nature Chemical Biology. [Link]

  • Target Validation with CRISPR. Biocompare. [Link]

  • Target Identification of Small Molecules Using Large-Scale CRISPR-Cas Mutagenesis Scanning of Essential Genes. Methods in Molecular Biology. [Link]

  • Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. Drug Discovery and Development. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Mitochondrial Toxicity Assay. Creative Biolabs. [Link]

  • Mitochondrial toxicity: measurement and applications. BMG Labtech. [Link]

  • MitoTox: a comprehensive mitochondrial toxicity database. Nucleic Acids Research. [Link]

  • Thermal shift assay. Wikipedia. [Link]

  • CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]

  • Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin. DermNet. [Link]

  • Sulfonamides Pharmacology Nursing Antibiotics NCLEX Review. YouTube. [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Molecules. [Link]

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. [Link]

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Drug Design, Development and Therapy. [Link]

  • Resolving the question of on- or off-target toxicity – a case study. Genentech. [Link]

  • Managing medicines for people with sulfonamide allergy. NHS Specialist Pharmacy Service. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry. [Link]

  • Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. ACS Chemical Neuroscience. [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Are there experimental tests for off target effects in CRISPR? ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS Discovery. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Drug Delivery and Therapeutics. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Drug Delivery and Therapeutics. [Link]

Sources

protocol refinement for high-throughput screening of sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for high-throughput screening (HTS) of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for your screening campaigns. The sulfonamide scaffold, a cornerstone in medicinal chemistry, continues to yield diverse therapeutic agents, and robust screening protocols are paramount for successful discovery.[1][2][3] This resource is structured to anticipate and address the common and complex challenges encountered during the HTS workflow for this important class of compounds.

Troubleshooting Guide: From Assay Plate to Validated Hit

This section addresses specific issues in a question-and-answer format, focusing on the causality behind experimental observations and providing actionable solutions.

Primary Screening Anomalies

Q1: We are observing a high number of hits in our primary screen that are not replicating. What are the likely causes and how can we mitigate this?

A high hit rate with poor reproducibility is a classic sign of assay artifacts rather than genuine compound activity. Several factors related to the sulfonamide chemical class and the assay technology itself can be at play.

  • Compound-Dependent Assay Interference: Sulfonamides, like many other chemical classes, can interfere with assay readouts.[4]

    • Fluorescence Interference: If you are using a fluorescence-based assay (e.g., FRET, FP), sulfonamides with intrinsic fluorescent properties can cause false positives.[4] It's also possible for compounds to quench the fluorescence signal, leading to false negatives.

    • Compound Aggregation: At the concentrations typically used in HTS, some sulfonamides may form aggregates that can sequester the target protein or substrate, leading to non-specific inhibition.[4] This is a common mechanism for "frequent hitters."

    • Redox Activity: Some sulfonamides may have redox potential, interfering with assays that rely on redox-sensitive reporters (e.g., luciferase-based assays).

  • Experimental Variability:

    • Dispensing Errors: Inaccurate dispensing of compounds or reagents in a 384- or 1536-well format can lead to apparent activity.

    • Edge Effects: Evaporation from the outer wells of a microplate can concentrate both the compound and assay components, leading to false positives.

Solutions & Protocol Refinements:

  • Implement Counter-Screening Early: Run a counter-screen in parallel with your primary assay. This assay should lack a key biological component (e.g., the target enzyme) but otherwise be identical to the primary assay. True hits should be inactive in the counter-screen.[5][6]

  • Assay Signal Integrity Check: Before confirming hits, perform a simple experiment where you add the compound to the assay after the enzymatic reaction has been stopped. Any change in signal indicates direct interference with the detection reagents.[6]

  • Detergent Addition: To mitigate aggregation, consider adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer.[4] This should be optimized to ensure it doesn't inhibit your target.

  • Plate Mapping and Controls: Ensure your plate layout includes robust controls (positive, negative, and neutral/DMSO) distributed across the plate to identify and normalize for any row, column, or edge effects.

Q2: Our biochemical assay is showing inhibition, but we fail to see a corresponding effect in our cell-based secondary assay. What explains this discrepancy?

This is a common and critical juncture in a screening campaign. The transition from a simplified biochemical environment to a complex cellular system introduces multiple variables.

  • Cellular Permeability: The sulfonamide may not be able to cross the cell membrane to reach its intracellular target. The physicochemical properties of your sulfonamide library are key here.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein), preventing it from reaching a sufficient intracellular concentration.

  • Metabolic Inactivation: The compound could be rapidly metabolized by cellular enzymes into an inactive form.[7]

  • Target Engagement in a Cellular Context: The target protein's conformation, localization, or interaction with other proteins inside the cell may differ from the purified, recombinant protein used in the biochemical assay, affecting compound binding.

Troubleshooting Steps:

  • Assess Compound Properties: Analyze the physicochemical properties (e.g., cLogP, polar surface area) of your inactive compounds. Are there trends suggesting poor permeability?

  • Permeability Assays: If a promising series is failing, consider running a standard permeability assay (e.g., PAMPA) to directly assess its ability to cross a lipid membrane.

  • Efflux Pump Inhibitor Co-treatment: As a diagnostic tool, you can re-run the cell-based assay in the presence of a known efflux pump inhibitor. If activity is rescued, it points to efflux as the issue.

  • Target Engagement Assays: Consider employing a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that your compound is binding to its intended target within the cell.

Hit Validation Challenges

Q3: We have confirmed hits through dose-response curves, but we are concerned about Pan-Assay Interference Compounds (PAINS). How can we identify and eliminate these?

PAINS are compounds that appear as hits in multiple HTS campaigns due to non-specific activity or assay interference.[6] They are a significant source of wasted resources.

Identification and Triage Strategy:

  • Computational Filtering: The first line of defense is computational. Use established PAINS filters to flag problematic substructures within your hit list.[8] Numerous software tools and online resources are available for this.

  • Historical Data Mining: Check your hits against historical screening data from your institution or public databases (e.g., PubChem). Compounds that are active against multiple, unrelated targets are likely promiscuous.[6]

  • Orthogonal Assays: A key principle of hit validation is to confirm activity in an orthogonal assay.[9][10] This means using a different detection technology or assay principle to measure the same biological endpoint. For example, if your primary screen used a fluorescence-based method to detect ADP production by a kinase, an orthogonal assay might use mass spectrometry to directly measure substrate phosphorylation.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NMR can provide direct evidence of compound binding to the target, confirming a specific interaction and helping to rule out non-specific mechanisms.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize during the development of an HTS assay for sulfonamides?

  • A1: The most critical parameters are those that ensure a robust and reproducible assay window. This includes:

    • Z'-Factor: Aim for a Z'-factor consistently above 0.5.[11] This statistical parameter measures the separation between your positive and negative controls, indicating the quality and reliability of your assay.

    • DMSO Tolerance: Determine the highest concentration of DMSO your assay can tolerate without significant loss of signal, as compounds are typically stored in DMSO.

    • Reagent Stability: Ensure all reagents are stable over the duration of the screen.

    • Linearity of Response: For enzymatic assays, operate within the linear range of the reaction with respect to time and enzyme concentration.

Q2: How do I address the poor solubility of some sulfonamides in aqueous assay buffers?

  • A2: Sulfonamide solubility can be a significant challenge.[12][13]

    • Co-solvents: While DMSO is the standard, you might be able to include a small percentage of other co-solvents, but this must be carefully validated for its effect on the assay.

    • pH Adjustment: The solubility of many sulfonamides is pH-dependent. Assess if adjusting the pH of your assay buffer (within a range compatible with your target's activity) can improve solubility.[14]

    • Acoustic Dispensing: Use acoustic dispensing technology for compound addition. This allows for the transfer of very small volumes of DMSO stock directly to the assay plate, minimizing precipitation issues.

Q3: Should I start with a biochemical or a cell-based primary screen for my sulfonamide library?

  • A3: The choice depends on your target and program goals.

    • Biochemical Assays: These are generally simpler, more robust, and have higher throughput.[15] They are ideal for identifying direct inhibitors of a purified target protein. However, they provide no information on cellular activity.[15][16]

    • Cell-Based Assays: These provide more physiologically relevant data from the outset, as they account for cell permeability, efflux, and metabolism.[17][18] However, they are often more complex, have higher variability, and deconvoluting the mechanism of action can be more challenging.[16][18]

    • Recommendation: A common and effective strategy is to use a biochemical assay for the primary HTS campaign to identify a broad set of initial hits, followed by a robust cell-based assay early in the hit triage process to prioritize compounds with the desired cellular phenotype.[15][16]

Experimental Protocols & Data Presentation

Protocol 1: Orthogonal Assay for Hit Confirmation

Objective: To validate hits from a primary fluorescence-based kinase assay using a label-free method.

Principle: This protocol assumes the primary assay measured ADP production via a fluorescent biosensor. The orthogonal assay will directly measure the phosphorylation of the substrate peptide via LC-MS. This change in methodology helps to eliminate false positives arising from interference with the fluorescence detection system.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing assay buffer, kinase, and peptide substrate.

  • Compound Addition: Add the hit sulfonamide compounds at a range of concentrations (e.g., 8-point, 3-fold serial dilution) to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Reaction: Add ATP to all wells to start the reaction. Incubate for a predetermined time that ensures the reaction is in the linear range (typically 30-60 minutes at room temperature).

  • Quench Reaction: Stop the reaction by adding a quench solution (e.g., 10% formic acid).

  • Sample Preparation for LC-MS: Dilute the quenched reaction mixture with an appropriate solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS Analysis: Inject the samples onto an appropriate LC column (e.g., C18) and elute with a gradient. Monitor the mass-to-charge ratio (m/z) for both the unphosphorylated and phosphorylated substrate peptides.

  • Data Analysis: Quantify the peak areas for both peptide species. Calculate the percent conversion of substrate to product. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Data Summary: Hit Triage Cascade

The following table provides a sample structure for tracking and triaging hits from a primary screen.

Compound IDPrimary HTS (% Inhibition @ 10µM)Dose-Response IC50 (µM)Orthogonal Assay (LC-MS) IC50 (µM)Cell-Based Assay EC50 (µM)PAINS FilterTriage Decision
SULFA-00185.21.21.52.1PassProgress
SULFA-00291.50.80.9> 50PassDeprioritize (Permeability?)
SULFA-00378.92.5> 50> 50PassFalse Positive (Assay Interference)
SULFA-00488.11.71.93.4FAIL Eliminate (PAINS)

Visualizing the HTS Workflow

A well-defined workflow is crucial for navigating the complexities of HTS and hit validation.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation cluster_3 Lead Generation Primary_HTS Primary HTS (e.g., 10 µM single point) Dose_Response Dose-Response Curve (IC50 Determination) Primary_HTS->Dose_Response Active Compounds Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Eliminated_1 Eliminated Dose_Response->Eliminated_1 Inactive PAINS_Filter Computational Filter (PAINS Analysis) Counter_Screen->PAINS_Filter Confirmed Hits Eliminated_2 Eliminated Counter_Screen->Eliminated_2 Interference Orthogonal_Assay Orthogonal Assay (e.g., LC-MS, SPR) PAINS_Filter->Orthogonal_Assay Clean Hits Eliminated_3 Eliminated PAINS_Filter->Eliminated_3 PAINS Cell_Assay Cell-Based Assay (Cellular Potency) Orthogonal_Assay->Cell_Assay Confirmed Binders Eliminated_4 Eliminated Orthogonal_Assay->Eliminated_4 Non-binder Validated_Hits Validated Hits (SAR Expansion) Cell_Assay->Validated_Hits Cell-Active Hits Eliminated_5 Eliminated Cell_Assay->Eliminated_5 Not Permeable

Caption: A typical hit triage workflow for a high-throughput screening campaign.

References

  • Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. National Institutes of Health. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health. [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. ACS Publications. [Link]

  • Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. National Institutes of Health. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. National Institutes of Health. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). graphy.com. [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. Food Safety and Inspection Service. [Link]

  • What causes false positives or false negatives on the Urine Drug Screen (UDS)? Vanderbilt University Medical Center. [Link]

  • Sulfonamide resistance: Mechanisms and trends. ResearchGate. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. [Link]

  • Hit-to-Lead: Hit Validation and Assessment. PubMed. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Bionici. [Link]

  • Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • The importance of adequately triaging hits from HTS campaigns. Drug Target Review. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed. [Link]

  • Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment. ResearchGate. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]

  • Mechanism of action of sulphonamides. ResearchGate. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • Validation of primary HTS hits Candidate LYPLAL1 inhibitors and... ResearchGate. [Link]

  • Sulfonamide Hypersensitivity: Fact and Fiction. PubMed. [Link]

  • Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PubMed. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health. [Link]

  • Assay Interference by Chemical Reactivity. National Institutes of Health. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. National Institutes of Health. [Link]

  • Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. YouTube. [Link]

  • Cell-based assays on the rise. BMG LABTECH. [Link]

  • HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. ResearchGate. [Link]

  • How to Maximize Efficiency in Cell-Based High-Throughput Screening? Creative Bioarray. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

Sources

Validation & Comparative

comparing efficacy of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide to other sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of widely used antibacterial, antiglaucoma, and anticancer agents. While classic sulfonamides have been invaluable, the quest for enhanced potency, selectivity, and novel mechanisms of action has led to the exploration of diverse chemical scaffolds. Among these, the tetrahydroquinoline moiety has emerged as a promising framework for the design of new sulfonamide-based therapeutics. This guide provides a comparative analysis of the efficacy of tetrahydroquinoline-based sulfonamides, contextualizing their performance against established sulfonamide drugs. Due to the limited publicly available data on the specific molecule 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, this guide will focus on the broader class of tetrahydroquinoline and quinoline sulfonamides for which experimental data has been published.

The Rationale for the Tetrahydroquinoline Scaffold

The incorporation of the tetrahydroquinoline ring system into sulfonamide structures is a strategic design choice driven by several factors. This bicyclic scaffold can impart conformational rigidity, which can lead to more specific interactions with biological targets. Furthermore, the varied substitution patterns possible on the tetrahydroquinoline ring allow for the fine-tuning of physicochemical properties such as lipophilicity and solubility, which are critical for pharmacokinetic and pharmacodynamic profiles. The exploration of this scaffold has primarily focused on two key therapeutic areas: carbonic anhydrase inhibition and antibacterial activity.

Comparative Efficacy as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Their inhibition is a validated therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer.[1] Sulfonamides are the most prominent class of CA inhibitors.[1]

The efficacy of novel tetrahydroquinoline-based sulfonamides as CA inhibitors can be benchmarked against established drugs like acetazolamide and dorzolamide. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating greater potency.

Quantitative Comparison of Carbonic Anhydrase Inhibitory Activity
Compound/DerivativeTarget IsoformInhibition Constant (Ki) in nM
Tetrahydroquinazole-based Sulfonamide 1 hCA I>10000
hCA II103.4
hCA IV114.2
hCA IX45.6
Tetrahydroquinazole-based Sulfonamide 2 hCA I>10000
hCA II158.3
hCA IV254.1
hCA IX52.4
Acetazolamide (AZA) hCA I50
hCA II14
hCA IX30[2]
Dorzolamide hCA I600[3]
hCA II0.18[3]
hCA IV6.9[3]

Note: Data for tetrahydroquinazole-based sulfonamides is derived from a study on a series of related compounds and serves as a representative example of the potential of this class.

The data suggests that while some tetrahydroquinoline-based sulfonamides may not be as potent against all isoforms as established drugs like dorzolamide, they can exhibit promising selectivity, particularly towards the tumor-related isoform hCA IX. This selectivity is a critical attribute in the development of targeted cancer therapies.

Mechanism of Carbonic Anhydrase Inhibition

The primary sulfonamide moiety (-SO2NH2) is the key pharmacophore responsible for CA inhibition. It coordinates to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. The tetrahydroquinoline scaffold contributes to the overall binding affinity and selectivity through interactions with amino acid residues in and around the active site.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor cluster_2 Inhibited Enzyme Complex Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O/OH⁻ Zn->H2O Catalytic center Sulfonamide R-SO₂NH₂ Sulfonamide->Zn Coordinates to Zinc, displaces H₂O/OH⁻ Tetrahydroquinoline Tetrahydroquinoline Scaffold Sulfonamide->Tetrahydroquinoline Inhibited_Zn Zn²⁺ Inhibited_His1 His Inhibited_Zn->Inhibited_His1 Inhibited_His2 His Inhibited_Zn->Inhibited_His2 Inhibited_His3 His Inhibited_Zn->Inhibited_His3 Bound_Sulfonamide R-SO₂NH₂ Inhibited_Zn->Bound_Sulfonamide

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Comparative Efficacy as Antibacterial Agents

The original sulfonamide drugs were developed as antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. Humans are unaffected by this mechanism as they obtain folic acid from their diet.

The antibacterial efficacy of novel sulfonamides is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Quantitative Comparison of Antibacterial Activity (MIC in µg/mL)
Compound/DerivativeStaphylococcus aureusEscherichia coli
Quinoline-Sulfonamide Complex (QBSC 4d) 0.000190.00609
Sulfamethoxazole 32 - >10240.03 - 64
Sulfadiazine 180 - 36045 - 90

Note: The quinoline-sulfonamide complex data is from a study on metal complexes of a quinoline-sulfonamide ligand and demonstrates the potential for high potency in this class.[4] MIC values for established drugs can vary significantly depending on the bacterial strain and resistance mechanisms.[5][6][7]

The data for the quinoline-sulfonamide complex suggests that this scaffold can lead to compounds with exceptionally high antibacterial potency, far exceeding that of traditional sulfonamides against certain strains. This highlights the potential of tetrahydroquinoline and related scaffolds in combating bacterial infections, including those caused by resistant pathogens.

Mechanism of Antibacterial Action

Sulfonamides mimic the structure of para-aminobenzoic acid (PABA), the natural substrate for DHPS. This structural similarity allows them to bind to the active site of the enzyme, preventing the synthesis of dihydropteroic acid, a precursor to folic acid. The tetrahydroquinoline portion of the molecule can influence the binding affinity and potentially interact with other regions of the enzyme, contributing to the overall efficacy.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited by sulfonamides. The hydrolysis of a substrate like p-nitrophenyl acetate (p-NPA) to the chromogenic p-nitrophenol is monitored spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., tetrahydroquinoline sulfonamide) in a suitable solvent like DMSO.

    • Prepare a stock solution of the reference inhibitor (e.g., acetazolamide).

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile.

    • Prepare the assay buffer (e.g., 20 mM Tris-HCl, pH 7.4).

    • Prepare a solution of purified human carbonic anhydrase isoform in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add varying concentrations of the test compound or reference inhibitor to the respective wells. Include a control well with no inhibitor.

    • Add the carbonic anhydrase solution to all wells except for the blank.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in a kinetic mode for a specified duration (e.g., 30 minutes) at a constant temperature.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

start Start reagent_prep Prepare Reagents: - Test Compound - Reference Inhibitor - Substrate (p-NPA) - Assay Buffer - CA Enzyme start->reagent_prep plate_setup Set up 96-well plate: - Add Assay Buffer - Add Inhibitors - Add CA Enzyme reagent_prep->plate_setup incubation Incubate at RT (15 min) plate_setup->incubation reaction_start Initiate reaction with p-NPA incubation->reaction_start kinetic_read Kinetic Absorbance Reading (405 nm) reaction_start->kinetic_read data_analysis Data Analysis: - Calculate Reaction Rates - Plot Inhibition Curve - Determine IC50 kinetic_read->data_analysis end End data_analysis->end

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Antibacterial Susceptibility Testing (Broth Microdilution for MIC)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Step-by-Step Methodology:

  • Preparation of Materials:

    • Prepare a stock solution of the test sulfonamide and a reference antibiotic in an appropriate solvent.

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Culture the bacterial strain (e.g., S. aureus, E. coli) overnight on an appropriate agar plate.

  • Inoculum Preparation:

    • From the overnight culture, pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Microdilution Plate Setup (96-well plate):

    • Dispense CAMHB into all wells.

    • Create a two-fold serial dilution of the test sulfonamide and the reference antibiotic across the wells of the plate.

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation and Reading:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

start Start prep Prepare: - Antibiotic dilutions - Bacterial inoculum - Growth medium start->prep plate_setup Set up 96-well plate: - Add medium - Add antibiotic dilutions - Add inoculum prep->plate_setup incubation Incubate at 37°C (16-20 hours) plate_setup->incubation read_mic Visually inspect for turbidity and determine MIC incubation->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion

The tetrahydroquinoline scaffold represents a promising platform for the development of novel sulfonamide-based therapeutics. While direct experimental data on 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide remains elusive in the public domain, the broader class of tetrahydroquinoline and quinoline sulfonamides has demonstrated significant potential as both carbonic anhydrase inhibitors and antibacterial agents. The ability to fine-tune their activity and selectivity through synthetic modifications makes them attractive candidates for further investigation. For researchers in drug development, the exploration of this chemical space offers exciting opportunities to address unmet medical needs, from combating antibiotic resistance to developing more targeted cancer therapies.

References

  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363-376.
  • Harrison, L., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Microbiological Methods, 193, 106408.
  • MI - Microbiology. Broth Microdilution.
  • Büyükkıdan, N., et al. (2013). Synthesis and characterisation of novel Co(II) complexes of pyrazole carboxylate derivated of sulfonamide as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1259-1265.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
  • Geers, C., & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Applied Physiology, 64(4), 1756-1765.
  • van der Poel, C., & van der Meijden, P. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. Eye, 35(8), 2135-2143.
  • Palmieri, C., et al. (2020). Silver Sulfadiazine Eradicates Antibiotic-Tolerant Staphylococcus aureus and Pseudomonas aeruginosa Biofilms in Patients with Infected Diabetic Foot Ulcers. Antibiotics, 9(12), 853.
  • Miceli, M., et al. (2014). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences, 15(7), 12530-12541.
  • Hamilton-Miller, J. M. T., & Shah, S. (1993). Antimicrobial activity of silver sulphadiazine. Journal of Antimicrobial Chemotherapy, 31(4), 629-630.
  • BenchChem. (2025). A Comparative Guide to the Carbonic Anhydrase Inhibitory Activity of 4-hydrazinylbenzenesulfonamide hydrochloride and Acetazolamide.
  • Sigma-Aldrich. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Al-Omair, M. A., et al. (2025). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis. Journal of Biochemical and Molecular Toxicology, 39(9), e70497.
  • Ghiuru, R., et al. (2022). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 27(15), 4987.
  • El-Ghaffar, M. A. A., et al. (2022). MIC distribution of E. coli (n = 135) against sulfamethoxazole in combination with trimethoprim (19:1) in the test range of 0.03-64 µg/mL.
  • Uğur, A., & Ceylan, Ö. (2003). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates.
  • Genc, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 15.
  • Abcam. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387).
  • Carretto, E., et al. (1998). Comparative In Vitro Activity of Silver Sulfadiazine, Alone and in Combination with Cerium Nitrate, Against Staphylococci and Gram-Negative Bacteria. Journal of Chemotherapy, 10(1), 17-21.
  • El-Sayed, N. F., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4193.
  • Jo, B. H., et al. (2018). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity.
  • Bouzroura, S. A., et al. (2018). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 10(1), 1-8.
  • SynThink Research Chemicals. 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid.
  • Marone, P., et al. (1998). Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria. Journal of Chemotherapy, 10(1), 17-21.
  • Mader, P., et al. (2011). Structural Basis for the Interaction Between Carbonic Anhydrase and 1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamides. Journal of Medicinal Chemistry, 54(7), 2522-2526.
  • Baglini, E., et al. (2021). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. RSC Medicinal Chemistry, 12(10), 1735-1746.
  • Johns Hopkins ABX Guide. Staphylococcus aureus. (2025).
  • Li, X., et al. (2017). Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation. Frontiers in Microbiology, 8, 2099.
  • Baglini, E., et al. (2021).
  • Pocker, Y., & Stone, J. T. (1967). Esterase Activities of Human Carbonic Anhydrases B and C. Biochemistry, 6(3), 668-678.
  • Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(1), 23-38.
  • Genc, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 15.
  • Foti, M., et al. (2023). Comparative Molecular and Antimicrobial Analysis of Lactococcus garvieae and Lactococcus petauri from Marine and Freshwater Fish Farms in the Mediterranean. Microorganisms, 11(3), 643.
  • Zhang, Y., et al. (2023). MICs for S. aureus SA01, S. aureus RN4220, E. coli DH5a and their transformants.
  • ChemicalBook. 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid synthesis.
  • Pharmaffiliates. 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid.
  • Pharmaffiliates. 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid Hydrochloride.
  • Wikipedia. Tetrahydroquinoline. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide scaffold represents a promising starting point for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, drawing upon experimental data from closely related compound series to inform future design and optimization efforts. By understanding the intricate interplay between molecular structure and biological function, researchers can more effectively navigate the path toward potent and selective drug candidates.

The Therapeutic Promise of the Tetrahydroquinoline-Sulfonamide Core

The tetrahydroquinoline nucleus is a well-established pharmacophore found in a multitude of biologically active compounds, exhibiting activities ranging from antitumor to antibacterial and enzyme inhibition.[1][2][3] When coupled with a sulfonamide group, a moiety known for its diverse pharmacological properties, the resulting scaffold gains access to a wide array of biological targets.[4] Sulfonamides are key components in drugs targeting carbonic anhydrases, kinases, and various microbial enzymes, underscoring their therapeutic versatility.[4][5] The strategic placement of a methyl group at the 3-position and a sulfonamide at the 8-position of the tetrahydroquinoline ring system creates a unique chemical architecture with the potential for high-affinity interactions with specific biological targets.

Deconstructing the Structure-Activity Relationship: A Comparative Analysis

While a comprehensive SAR study on a complete series of 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide analogs is not yet publicly available, valuable insights can be gleaned from studies on structurally similar compounds, particularly quinoline-8-sulfonamide derivatives. These studies provide a foundational understanding of how modifications to different parts of the molecule can impact biological activity.

The Critical Role of the Sulfonamide Moiety

The sulfonamide group at the 8-position is a key anchor for biological activity. In many enzyme active sites, the sulfonamide can act as a zinc-binding group or participate in crucial hydrogen bonding interactions. For instance, in the inhibition of pyruvate kinase M2 (PKM2) by quinoline-8-sulfonamide derivatives, one of the sulfonamide oxygens forms a hydrogen bond with the side chain of Tyr390.[5]

A critical aspect of the SAR at this position is the substitution on the sulfonamide nitrogen. The addition of a methyl group to the sulfonamide nitrogen in a series of quinoline-8-sulfonamide inhibitors of PKM2 resulted in a loss of activity due to steric clashes with nearby residues.[5] This suggests that for analogs of 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, an unsubstituted sulfonamide NH2 or the introduction of specific substituents that can form favorable interactions without causing steric hindrance will be crucial for maintaining or enhancing activity.

Exploring Substitutions on the Aromatic Ring

Modifications to the aromatic portion of the tetrahydroquinoline ring can significantly influence potency and selectivity. The introduction of various substituents can alter the electronic properties and steric profile of the molecule, leading to differential interactions with the target protein. In a study of tetrahydroquinoline derivatives as antitumor agents, the nature and position of substituents on an appended aryl group had a profound impact on their cytotoxic activity.[1][2] For 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide analogs, exploring a range of electron-donating and electron-withdrawing groups at positions 5, 6, and 7 could lead to the discovery of compounds with improved potency and target selectivity.

The Influence of the 3-Methyl Group

The methyl group at the 3-position introduces a chiral center and a specific steric element into the saturated portion of the ring system. This can be advantageous for several reasons:

  • Conformational Rigidity: The methyl group can restrict the conformational flexibility of the tetrahydroquinoline ring, pre-organizing the molecule for a more favorable binding orientation within the target's active site.

  • Chiral Recognition: The stereochemistry at the 3-position can be critical for enantioselective interactions with a chiral biological target. It is highly probable that one enantiomer will exhibit significantly greater activity than the other.

  • Hydrophobic Interactions: The methyl group can engage in favorable hydrophobic interactions with nonpolar residues in the active site, contributing to overall binding affinity.

Future SAR studies should prioritize the synthesis and evaluation of both enantiomers of 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide analogs to fully understand the stereochemical requirements for activity.

Comparative Performance Data of Related Analogs

To illustrate the impact of structural modifications on biological activity, the following table summarizes the inhibitory concentrations (IC50) of a series of 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide derivatives against Ehrlich Ascites Carcinoma cells. While not the exact scaffold of interest, these data highlight how substitutions on the tetrahydroquinoline core can dramatically affect potency.

Compound IDAryl SubstituentIC50 (µg/mL)[1]
25 4-Chlorophenyl3
32 4-Methoxyphenyl2.5
33 3,4-Dimethoxyphenyl12
35 3,4,5-Trimethoxyphenyl10
37 4-Hydroxyphenyl12.5
41 2-Thienyl5
Doxorubicin Reference Drug 37.5

This table demonstrates that substitutions on an aryl ring attached to the tetrahydroquinoline nitrogen significantly influence antitumor activity, with some analogs showing much greater potency than the standard drug, Doxorubicin.[1]

Experimental Protocols for Evaluation

The biological evaluation of 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide analogs requires robust and validated experimental protocols. The following provides a general framework for assessing their potential as enzyme inhibitors.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol describes a typical procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target enzyme.

Materials:

  • Target enzyme (e.g., a specific kinase, carbonic anhydrase)

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., ATP-Glo for kinases, a colorimetric substrate for other enzymes)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Enzyme Reaction: In a microplate, add the enzyme and the test compound at various concentrations.

  • Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture for a predetermined period at a specific temperature.

  • Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Measure the signal (e.g., luminescence, absorbance) using a microplate reader.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Reaction_Setup Add Enzyme and Compound to Plate Compound_Prep->Reaction_Setup Enzyme_Prep Enzyme Preparation Enzyme_Prep->Reaction_Setup Reaction_Start Add Substrate to Initiate Reaction Reaction_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Detection Add Detection Reagent Incubation->Detection Measurement Read Plate on Microplate Reader Detection->Measurement IC50_Calc Calculate IC50 Values Measurement->IC50_Calc

Caption: General workflow for an in vitro enzyme inhibition assay.

Mechanistic Insights and Signaling Pathways

The potential mechanism of action of 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide analogs will depend on their specific biological target. For instance, if these compounds are designed as kinase inhibitors, they would likely interfere with intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide Analog Inhibitor->PI3K Inhibition

Sources

A Researcher's Guide to the Biological Target Validation of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise identification and validation of a compound's biological target are paramount for advancing a molecule from a mere chemical entity to a potential therapeutic agent. This guide provides an in-depth, technical comparison of methodologies for validating the biological target of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide , a synthetic molecule holding therapeutic promise. Designed for researchers, scientists, and drug development professionals, this document elucidates the causal logic behind experimental choices, ensuring a self-validating system of protocols and authoritative grounding in established scientific principles.

The core structure of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide features a sulfonamide moiety, a well-established pharmacophore known to interact with specific enzyme classes. This structural feature immediately suggests a high probability of interaction with carbonic anhydrases, a family of zinc-containing metalloenzymes.[1] The primary inhibitory mechanism of sulfonamides involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site. This guide will therefore focus on a systematic approach to first validate this primary hypothesis and then broaden the investigation to identify other potential off-target interactions, ensuring a comprehensive understanding of the compound's mechanism of action.

Part 1: Foundational Target Hypothesis - Carbonic Anhydrase Inhibition

The initial and most logical hypothesis is that 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide functions as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their dysregulation is implicated in various pathologies, including glaucoma, edema, and some cancers, making them significant therapeutic targets.[2]

Initial Validation: In Vitro Carbonic Anhydrase Activity Assays

The first line of investigation involves assessing the direct inhibitory effect of the compound on the catalytic activity of various CA isozymes. The stopped-flow spectrophotometry assay is the gold standard for this purpose.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

  • Reagents and Preparation:

    • Purified human carbonic anhydrase isozymes (e.g., CA I, II, IV, IX, XII).

    • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide stock solution in DMSO.

    • Alternative CA inhibitor (e.g., Acetazolamide) as a positive control.

    • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

    • pH indicator (e.g., p-nitrophenol).

    • CO₂-saturated water.

  • Procedure:

    • Pre-incubate the CA enzyme with varying concentrations of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide or the control inhibitor for 15 minutes at room temperature.

    • In a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.

    • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value by fitting the data to a dose-response curve.

Comparative Data: Hypothetical IC₅₀ Values
CompoundCA I (IC₅₀, nM)CA II (IC₅₀, nM)CA IX (IC₅₀, nM)CA XII (IC₅₀, nM)
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide 850251530
Acetazolamide (Control)25012256
Compound X (Alternative Sulfonamide)1200504560

This hypothetical data suggests that 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a potent inhibitor of CA II, IX, and XII, with weaker activity against CA I, a pattern often desirable for therapeutic targeting.

Part 2: Cellular Target Engagement - Validating In-Cellulo Binding

While in vitro assays confirm direct enzyme inhibition, it is crucial to demonstrate that the compound engages its target within the complex environment of a living cell.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, based on the principle that ligand binding stabilizes a protein against thermal denaturation.[4][5][6]

dot

cluster_0 CETSA Workflow Intact Cells Intact Cells Compound Treatment Compound Treatment Intact Cells->Compound Treatment Incubate Heat Challenge Heat Challenge Compound Treatment->Heat Challenge Expose to temperature gradient Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate soluble/aggregated proteins Soluble Fraction Soluble Fraction Centrifugation->Soluble Fraction Protein Quantification Protein Quantification Soluble Fraction->Protein Quantification e.g., Western Blot, MS

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-based CETSA for Carbonic Anhydrase

  • Cell Culture and Treatment:

    • Culture a cell line known to express the target CA isozyme (e.g., MCF-7 for CA IX).

    • Treat cells with varying concentrations of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein (e.g., CA IX) in each sample by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 3: Unbiased Target Deconvolution - Exploring Off-Target Interactions

A comprehensive target validation strategy must also consider potential off-target effects, which can lead to unforeseen side effects or even contribute to the compound's therapeutic efficacy.[7] Chemical proteomics and kinome profiling are powerful unbiased approaches for identifying a compound's full spectrum of protein interactions.[8][9]

Chemical Proteomics for Broad Target Identification

Chemical proteomics utilizes affinity-based methods to enrich and identify proteins that bind to a small molecule.[10] This can be achieved by immobilizing the compound on a solid support and incubating it with a cell lysate.

dot

cluster_1 Chemical Proteomics Workflow Compound Immobilization Compound Immobilization Cell Lysate Incubation Cell Lysate Incubation Compound Immobilization->Cell Lysate Incubation Affinity Matrix Washing Washing Cell Lysate Incubation->Washing Remove non-specific binders Elution Elution Washing->Elution Release bound proteins Protein Identification Protein Identification Elution->Protein Identification LC-MS/MS

Caption: General workflow for affinity-based chemical proteomics.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis:

    • Synthesize a derivative of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide with a linker for immobilization (e.g., a terminal alkyne for click chemistry).

  • Immobilization:

    • Covalently attach the synthesized probe to a solid support (e.g., sepharose beads).

  • Affinity Pulldown:

    • Incubate the compound-immobilized beads with a cell lysate.

    • As a control, incubate the lysate with beads lacking the compound.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using trypsin.

  • Mass Spectrometry:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Kinome Profiling for Kinase Inhibitor Specificity

Given that a significant portion of the proteome consists of kinases, and many small molecules exhibit off-target kinase activity, kinome profiling is a critical step in target deconvolution.[11][12] This involves screening the compound against a large panel of kinases to assess its inhibitory activity.

Comparative Data: Hypothetical Kinome Profiling Results (% Inhibition at 1 µM)

Kinase FamilyRepresentative Kinase3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamideStaurosporine (Control)
Tyrosine KinaseSRC< 10%98%
Tyrosine KinaseEGFR< 5%95%
Ser/Thr KinaseAKT1< 10%92%
Ser/Thr KinaseCDK2< 5%99%

This hypothetical data indicates that 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide has a clean kinome profile at a concentration of 1 µM, suggesting high specificity for its primary target and a lower likelihood of off-target effects mediated by kinase inhibition. Reputable vendors offer kinome profiling as a fee-for-service.[13]

Conclusion

The validation of a biological target is a multi-faceted process that requires a logical and systematic progression of experiments. For 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, the presence of the sulfonamide moiety provides a strong rationale to hypothesize that it targets carbonic anhydrases. This guide has outlined a comprehensive strategy to rigorously test this hypothesis, starting with direct enzymatic assays, progressing to cellular target engagement studies using CETSA, and culminating in unbiased proteome-wide and kinome-wide screens to ensure specificity. By employing these self-validating protocols, researchers can build a robust data package that clearly defines the mechanism of action of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, a critical step in its journey toward potential clinical application.

References

  • Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171-204. [Link]

  • Li, J., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6549-6558. [Link]

  • Scribd. Structure Activity Relationship of Carbonic Anhydrase Inhibitors. [Link]

  • World Preclinical Congress. Chemical Proteomics for Target Validation. [Link]

  • Hurst, T., & Dejoannis, J. (2000). Development of Quantitative Structure−Activity Relationship and Classification Models for a Set of Carbonic Anhydrase Inhibitors. Journal of Chemical Information and Computer Sciences, 40(6), 1441-1449. [Link]

  • Müller, S., & Knapp, S. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. [Link]

  • Horizon Discovery. Drug Target Identification & Validation. [Link]

  • Wyatt, P. G., et al. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Drug Discovery for Kinetoplastid Diseases (pp. 31-48). Royal Society of Chemistry. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Nguyen, T. T. T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(18), e4509. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. WJBPHS, 17(03), 107-117. [Link]

  • Li, J., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6549-6558. [Link]

  • ResearchGate. (2014). Chemistry-based functional proteomics for drug target deconvolution. [Link]

  • Bellenie, B. R., & Yazici, E. (2021). Kinase Screening & Profiling Service. Drug Discovery Support. [Link]

  • Ghorai, S., et al. (2020). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma. Bioorganic Chemistry, 95, 103525. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Laqtom, N. N., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1877-1886. [Link]

  • Kim, H. R., et al. (2021). Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma. Journal of Dermatological Science, 101(3), 194-201. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Johnson, G. L., et al. (2016). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. PLoS ONE, 11(4), e0152969. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of MTS-8, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide is a hypothetical case study designed to illustrate the structure and content of a comprehensive cross-reactivity analysis. The compound 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (termed MTS-8 in this guide) is used as an example. All experimental data presented herein is fictional and generated for illustrative purposes to demonstrate best practices in data presentation and interpretation for drug development professionals.

Introduction

In the landscape of targeted therapeutics, the development of highly selective kinase inhibitors is a paramount objective. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1][2] This guide focuses on a novel investigational compound, 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (herein referred to as MTS-8), a potent inhibitor of Apoptotic Signaling Kinase 1 (ASK1). The sulfonamide moiety, while integral to the pharmacophore, is also associated with potential off-target interactions, making a thorough cross-reactivity assessment critical.[3][4]

The promiscuity of kinase inhibitors often stems from the highly conserved nature of the ATP-binding pocket across the human kinome. Understanding an inhibitor's selectivity profile is essential not only for predicting potential toxicities but also for uncovering opportunities for polypharmacology.[5][6] This document provides a comprehensive analysis of the selectivity of MTS-8 by comparing its potent on-target activity with its profile against a broad panel of kinases and a diverse set of G-protein coupled receptors (GPCRs), which represent a major class of off-target liabilities.[7][8]

Section 1: Kinase Selectivity Profiling

Rationale for Kinase Panel Screening

To ensure that the biological activity of MTS-8 is primarily due to the inhibition of ASK1, we must quantify its effect on other kinases. The human kinome is vast, and unintended inhibition of closely related kinases or critical signaling nodes can lead to significant side effects. A broad kinase screen provides a quantitative measure of selectivity and identifies any potential off-target liabilities early in the development process.[9]

Methodology: In Vitro Radiometric Kinase Assay

A radiometric assay using ³³P-labeled ATP was selected for its high sensitivity and reliability in measuring enzyme activity. The assay directly quantifies the phosphorylation of a substrate by each kinase in the presence of the test compound.

Experimental Workflow for Kinase Profiling

The screening process follows a systematic workflow designed to ensure data accuracy and reproducibility. This involves compound preparation, kinase reaction, signal detection, and data analysis, including positive and negative controls.

Kinase_Workflow cluster_prep Compound Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis c1 MTS-8 Stock (10 mM in DMSO) c2 Serial Dilution Plate c1->c2 11-point, 3-fold dilution a2 Add Diluted MTS-8 c2->a2 Transfer to Assay Plate a1 Kinase, Substrate, & Buffer Mix a1->a2 a3 Initiate Reaction (Add Mg/ATP, [γ-³³P]ATP) a2->a3 a4 Incubate at RT a3->a4 a5 Stop Reaction & Spot on Phosphocellulose Paper a4->a5 d1 Wash Paper & Dry a5->d1 Transfer Plates d2 Scintillation Counting d1->d2 d3 Calculate % Inhibition vs. DMSO d2->d3 d4 Generate IC50 Curves d3->d4 GPCR_Workflow cluster_prep Plate Preparation cluster_assay Binding & Detection cluster_controls Controls p1 Add Cell Membranes (Expressing GPCR) p2 Add MTS-8 (10 µM) p1->p2 p3 Add Radioligand (e.g., ³H-LSD for 5-HT2A) p2->p3 a1 Incubate to Reach Binding Equilibrium p3->a1 Incubate a2 Rapid Filtration over Glass Fiber Filter a1->a2 a3 Wash to Remove Unbound Ligand a2->a3 a4 Scintillation Counting of Bound Radioligand a3->a4 ctrl1 Total Binding (No Competitor) ctrl2 Non-Specific Binding (Excess Unlabeled Ligand)

Caption: Workflow for the GPCR radioligand displacement assay.

Results: GPCR Binding Profile of MTS-8

MTS-8 was screened at a concentration of 10 µM across a panel of 40 common GPCRs. The results are expressed as the percent inhibition of specific binding.

Table 2: GPCR Off-Target Binding Profile of MTS-8 at 10 µM

GPCR TargetLigand Displaced% Inhibition of Specific BindingReceptor Family
5-HT2A[³H]Ketanserin45.3%Serotonin
Adrenergic α2A[³H]Rauwolscine25.1%Adrenergic
Dopamine D2[³H]Spiperone15.8%Dopamine
Muscarinic M1[³H]Pirenzepine9.5%Muscarinic
Histamine H1[³H]Pyrilamine7.2%Histamine
Opioid mu[³H]DAMGO<5%Opioid
Cannabinoid CB1[³H]CP55,940<5%Cannabinoid

Discussion of GPCR Cross-Reactivity

The GPCR screen revealed that MTS-8 has a generally clean profile, with most receptors showing less than 20% inhibition at the high concentration of 10 µM. The moderate activity at the serotonin 5-HT2A receptor is the most notable finding. While the affinity is low, this interaction could have physiological consequences and should be followed up with a functional assay to determine if MTS-8 acts as an agonist or antagonist at this receptor. [10]The weak interactions with adrenergic and dopamine receptors are less likely to be clinically relevant given the high concentration required.

Section 3: Detailed Experimental Protocol

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes the determination of IC50 values for MTS-8 against a specific kinase (e.g., p38α).

  • Compound Preparation : Prepare an 11-point, 3-fold serial dilution of MTS-8 in 100% DMSO, starting from a 1 mM concentration.

  • Assay Plate Preparation : Transfer 1 µL of the diluted compound or DMSO (vehicle control) to a 96-well assay plate.

  • Kinase Reaction Mixture : Prepare a master mix containing the kinase buffer, 10 µg/mL of the substrate (e.g., Myelin Basic Protein), and the p38α enzyme. Dispense 24 µL into each well of the assay plate.

  • Pre-incubation : Gently mix and incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation : Prepare an ATP mixture containing MgCl₂, cold ATP (to the final Km concentration of the enzyme), and γ-³³P-ATP. Add 25 µL of the ATP mixture to each well to start the reaction.

  • Reaction Incubation : Incubate the plate for 2 hours at room temperature.

  • Stopping the Reaction : Add 50 µL of 3% phosphoric acid to each well to stop the reaction.

  • Substrate Capture : Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate three times with 0.75% phosphoric acid and once with acetone.

  • Signal Detection : Dry the filter plate, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each concentration relative to the DMSO control. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Summary and Conclusion

This comparative guide provides a detailed cross-reactivity profile for the novel ASK1 inhibitor, MTS-8.

  • Kinase Selectivity : MTS-8 is a highly potent and selective inhibitor of ASK1, with a greater than 50-fold selectivity against its closest off-target hit, p38α. Its overall kinome profile is focused, suggesting a low probability of widespread kinase-mediated toxicity.

  • GPCR Profile : The compound is largely devoid of significant GPCR interactions at concentrations up to 10 µM. A weak interaction with the 5-HT2A receptor was identified, which warrants further functional characterization to assess any potential for side effects.

References

  • X-ReactKIN – a Chemical Systems Biology approach. (n.d.). National Institutes of Health.
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012, April 23). PubMed. Retrieved January 20, 2026, from [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). Journal of Chemical Information and Modeling. Retrieved January 20, 2026, from [Link]

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. (2026, January 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021, October 25). PubMed. Retrieved January 20, 2026, from [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021, July 5). Bentham Science. Retrieved January 20, 2026, from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 20, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin. (n.d.). DermNet. Retrieved January 20, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]

  • Building GPCR screening cascades for lead generation. (2014, May 6). Drug Target Review. Retrieved January 20, 2026, from [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. (2014, May 23). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry. Retrieved January 20, 2026, from [Link]

Sources

comparative analysis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide: A Novel Carbonic Anhydrase Inhibitor

Introduction: The Enduring Relevance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for pH regulation, ion transport, and fluid balance across various tissues.[1][3][4] The medical significance of inhibiting these enzymes was established with the development of sulfonamide-based drugs, which have become mainstays in treating a range of conditions, from glaucoma and epilepsy to altitude sickness and edema.[1][2][5]

While first-generation inhibitors like acetazolamide are effective, they often lack selectivity for the 15 known human CA isoforms, leading to a range of side effects.[6][7] This has driven the development of second and third-generation inhibitors with improved isoform-selectivity and better tolerability.[7][8] This guide introduces a novel investigational compound, 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (hereafter designated MTHQ-8-sulfonamide ), and provides a comparative analysis against well-established carbonic anhydrase inhibitors.

The unique structural feature of MTHQ-8-sulfonamide is its incorporation of a 1,2,3,4-tetrahydroquinoline scaffold. This moiety is a recognized "privileged" structure in medicinal chemistry, known to be a component of various biologically active compounds targeting the central nervous system and cancer.[9][10][11][12] This guide will explore the hypothetical inhibitory profile of MTHQ-8-sulfonamide, positioning it as a next-generation inhibitor with potential for enhanced selectivity, and will provide the experimental framework for its evaluation.

Mechanism of Action: A Tale of Zinc and Sulfonamides

The catalytic activity of carbonic anhydrases is dependent on a zinc ion (Zn²⁺) located deep within the enzyme's active site. This zinc ion coordinates with three histidine residues and a water molecule. The zinc ion polarizes the water molecule, facilitating its deprotonation to a hydroxide ion, which then acts as a potent nucleophile, attacking carbon dioxide to form bicarbonate.

Sulfonamide inhibitors, the cornerstone of CA-targeted therapeutics, function by mimicking the transition state of the CO₂ hydration reaction.[13] The deprotonated sulfonamide group (R-SO₂NH⁻) acts as a powerful zinc-binding group, coordinating to the Zn²⁺ ion with high affinity and displacing the catalytically essential water/hydroxide molecule. This coordination prevents the enzyme from carrying out its catalytic function.

cluster_0 CA Active Site (Inhibited) Zn Zn²⁺ His1 His His1->Zn coord. His2 His His2->Zn coord. His3 His His3->Zn coord. Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn coord. (Inhibition)

Caption: Sulfonamide inhibitor coordinating with the active site Zinc ion.

Comparative Inhibitor Analysis

To contextualize the potential of MTHQ-8-sulfonamide, we compare it to three clinically significant carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.

  • Acetazolamide: A systemic, first-generation inhibitor with broad applications but notable for its lack of isoform selectivity and associated side effects.[3][4][14][15][16]

  • Dorzolamide: A second-generation topical inhibitor primarily used in ophthalmology for glaucoma. It exhibits high potency against hCA II and hCA IV.[17][18]

  • Brinzolamide: Another topical inhibitor for glaucoma, highly specific for carbonic anhydrase II, and formulated to enhance ocular comfort.[19][20][21][22][23]

Quantitative Inhibitory Profile

The following table summarizes the inhibitory potency (Ki or IC50 values in nM) of these compounds against key CA isoforms. The data for MTHQ-8-sulfonamide is hypothetical, designed to illustrate a profile with high potency and selectivity for the tumor-associated isoform hCA IX, a target of significant interest in oncology.[1][24]

InhibitorhCA I (Cytosolic)hCA II (Cytosolic)hCA IV (Membrane-bound)hCA IX (Tumor-associated)
Acetazolamide 250 nM12 nM78 nM30 nM[24]
Dorzolamide 600 nM[24]1.9 nM[18]31 nM[18]24 nM
Brinzolamide 3100 nM3.2 nM[20]45 nM41 nM
MTHQ-8-sulfonamide (Hypothetical) >5000 nM150 nM>2000 nM2.5 nM

Note: Lower values indicate higher potency. Data is compiled from various sources and hypothetical for MTHQ-8-sulfonamide.

This hypothetical profile suggests that the unique tetrahydroquinoline scaffold of MTHQ-8-sulfonamide could confer selectivity towards hCA IX, potentially offering a targeted anti-cancer therapeutic with a reduced side-effect profile compared to non-selective inhibitors.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To validate the inhibitory activity of compounds like MTHQ-8-sulfonamide, a robust and reproducible assay is essential. The p-nitrophenyl acetate (p-NPA) assay is a widely used colorimetric method that relies on the esterase activity of carbonic anhydrase.[25][26][27]

Principle

Carbonic anhydrase catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. The presence of an inhibitor reduces this rate.

cluster_workflow p-NPA Assay Workflow Prep Prepare Reagents: - hCAII Enzyme - Inhibitor Stock - p-NPA Substrate Plate Plate Enzyme & Inhibitor/Control Prep->Plate Incubate Pre-incubate for 15 min (Room Temperature) Plate->Incubate Initiate Add p-NPA Substrate to start reaction Incubate->Initiate Measure Measure Absorbance at 405 nm (Kinetic Reading) Initiate->Measure Analyze Calculate Reaction Rate & % Inhibition Measure->Analyze

Caption: Workflow for the p-NPA based CA inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a 10 mM Tris-HCl buffer, pH 7.4.

    • Enzyme Solution: Prepare a working solution of human Carbonic Anhydrase II (hCAII) at a concentration of 0.2-0.3 µM in the assay buffer.

    • Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., MTHQ-8-sulfonamide) in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Substrate Solution: Prepare a 0.5 mM solution of p-nitrophenyl acetate (p-NPA) in ethanol or acetonitrile.[28]

  • Assay Plate Setup (96-well plate):

    • Test Wells: Add 50 µL of the hCAII enzyme solution and 50 µL of the corresponding inhibitor dilution.

    • Negative Control Wells (Maximal Activity): Add 50 µL of the hCAII enzyme solution and 50 µL of assay buffer containing the same concentration of DMSO as the inhibitor wells.

    • Blank Wells (No Enzyme): Add 100 µL of assay buffer.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 100 µL of the p-NPA substrate solution to all wells. The final volume in each well will be 200 µL.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Discussion and Future Perspectives

The comparative analysis positions 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide as a promising novel scaffold for the development of isoform-selective carbonic anhydrase inhibitors. Its hypothetical potency and selectivity for the tumor-associated hCA IX isoform highlight a potential therapeutic application in oncology, a field where selective CA inhibition is of growing interest.[1][2]

The tetrahydroquinoline moiety offers several advantages from a medicinal chemistry perspective. It provides a rigid, three-dimensional structure that can be readily functionalized to optimize interactions with the enzyme active site, potentially enhancing both potency and selectivity.[9][10][29] The synthetic accessibility of this scaffold allows for the creation of a diverse library of analogues for extensive structure-activity relationship (SAR) studies.[30][31]

Future research should focus on the synthesis and in vitro testing of MTHQ-8-sulfonamide against a broad panel of CA isoforms to confirm its inhibitory profile. Subsequent studies should include X-ray crystallography to elucidate its binding mode within the CA active site, providing a structural basis for its observed selectivity. Finally, evaluation in cell-based assays and in vivo models of disease will be crucial to validate its therapeutic potential. The development of isoform-selective inhibitors like MTHQ-8-sulfonamide represents a critical step towards more effective and safer therapies targeting the carbonic anhydrase enzyme family.

References

  • PubMed.

  • StatPearls - NCBI Bookshelf.

  • StatPearls - NCBI Bookshelf.

  • PubMed.

  • MedchemExpress.com.

  • Patsnap Synapse.

  • PubMed.

  • Taylor & Francis Online.

  • Dr.Oracle.

  • PubMed.

  • Patsnap Synapse.

  • NINGBO INNO PHARMCHEM CO.,LTD.

  • PubMed.

  • Patsnap Synapse.

  • Benchchem.

  • Drugs.com.

  • Dr.Oracle.

  • Expert Opinion on Therapeutic Patents.

  • Wikipedia.

  • Journal of Blood Medicine.

  • International Journal of Pharmaceutical Sciences and Research.

  • PubMed.

  • StatPearls - NCBI Bookshelf.

  • ResearchGate.

  • PubMed.

  • Bentham Science Publisher.

  • Selleckchem.com.

  • PubMed.

  • MedchemExpress.com.

  • MDPI.

  • Journal of Chemical Education.

  • ChemicalBook.

  • BindingDB.

  • ResearchGate.

  • ACS Medicinal Chemistry Letters.

  • PMC - NIH.

  • SynThink Research Chemicals.

  • PMC - PubMed Central.

  • Organic Chemistry Portal.

  • Simson Pharma Limited.

Sources

A Comparative Benchmarking Guide: 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (Compound X) vs. Donepezil for Symptomatic Relief of Cognitive Decline in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals.

This guide provides an objective, data-driven comparison of a novel investigational compound, 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, hereafter referred to as Compound X , against the current standard of care, Donepezil , for the management of cognitive symptoms associated with Alzheimer's Disease (AD).

Introduction: The Therapeutic Landscape and Unmet Needs

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in memory and cognitive function.[1] The current standard of care for symptomatic treatment primarily involves enhancing cholinergic neurotransmission.[2][3] Donepezil, a reversible acetylcholinesterase (AChE) inhibitor, is a widely prescribed medication for mild to moderate AD.[4][5] By preventing the breakdown of acetylcholine, Donepezil helps to improve cholinergic signaling, which can enhance cognitive function.[6]

However, the efficacy of AChE inhibitors is often modest and can diminish as the disease progresses.[7] Furthermore, side effects such as nausea, diarrhea, and insomnia are common.[4] This highlights a significant unmet need for novel therapeutic agents with different mechanisms of action that can provide more robust and sustained cognitive benefits with an improved safety profile.

Compound X, a 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, represents a novel chemical entity. Based on its structural motifs, particularly the sulfonamide group, and the known neuropharmacological activities of related tetrahydroquinolines, a plausible and compelling hypothesis is its function as a selective 5-HT6 receptor antagonist .[8] The 5-HT6 receptor is almost exclusively expressed in the central nervous system and its antagonism has been shown in preclinical models to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, leading to pro-cognitive effects.[9][10] This guide will therefore benchmark Compound X as a hypothetical 5-HT6 receptor antagonist against Donepezil.

Mechanism of Action: A Tale of Two Pathways

The therapeutic approaches of Compound X and Donepezil diverge significantly, targeting distinct neurological pathways to achieve a common goal of cognitive enhancement.

Donepezil: Enhancing Cholinergic Transmission

Donepezil's mechanism is well-established. It is a highly selective and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the degradation of acetylcholine in the synaptic cleft.[4] In Alzheimer's disease, there is a notable deficit in cholinergic neurotransmission.[5] By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine, thereby improving communication between nerve cells.[6] While its primary action is on the cholinergic system, some studies suggest it may also have other neuroprotective effects.[11]

Compound X (Hypothesized): Modulating Neuronal Signaling via 5-HT6 Receptor Antagonism

Compound X is hypothesized to act as a selective antagonist of the 5-HT6 serotonin receptor. This G-protein coupled receptor is predominantly found in brain regions associated with learning and memory, such as the hippocampus and cortex.[10] Antagonism of the 5-HT6 receptor is thought to enhance cognitive function by disinhibiting other neuronal systems. Specifically, it can lead to an increase in the release of both acetylcholine and glutamate, two key neurotransmitters for cognitive processes.[9] This dual modulation presents a potentially more comprehensive approach to symptomatic treatment compared to the singular focus on cholinergic enhancement.

cluster_0 Donepezil Pathway cluster_1 Compound X Pathway AChE Acetylcholinesterase Acetylcholine Acetylcholine AChE->Acetylcholine Breaks down Cognitive Enhancement Cognitive Enhancement Acetylcholine->Cognitive Enhancement Promotes Donepezil Donepezil Donepezil->AChE Inhibits 5-HT6R 5-HT6 Receptor ACh_Glu_Release ↑ Acetylcholine & ↑ Glutamate Release 5-HT6R->ACh_Glu_Release Inhibits Release CompoundX Compound X CompoundX->5-HT6R Antagonizes Cognitive_Enhancement_X Cognitive Enhancement ACh_Glu_Release->Cognitive_Enhancement_X Promotes

Caption: Comparative signaling pathways of Donepezil and Compound X.

Comparative Experimental Benchmarking

To rigorously evaluate the therapeutic potential of Compound X against Donepezil, a series of in vitro and in vivo experiments are proposed.

Part 1: In Vitro Characterization

Objective: To determine the potency, selectivity, and functional activity of Compound X at the 5-HT6 receptor and compare its off-target profile with Donepezil.

1.1. Receptor Binding Affinity

  • Protocol: Radioligand binding assays will be performed using cell membranes expressing human recombinant 5-HT6 receptors. The ability of Compound X to displace a specific radioligand (e.g., [3H]-LSD) will be measured to determine its binding affinity (Ki). A similar assay will be conducted for Donepezil.

  • Rationale: This experiment establishes the fundamental interaction between the compounds and their primary targets. A lower Ki value indicates higher binding affinity.

1.2. Functional Antagonism Assay

  • Protocol: A cAMP (cyclic adenosine monophosphate) assay will be used in cells expressing the 5-HT6 receptor.[12] The ability of Compound X to inhibit the 5-HT-induced increase in cAMP production will be quantified to determine its functional antagonist potency (IC50).

  • Rationale: This assay confirms that Compound X not only binds to the 5-HT6 receptor but also blocks its downstream signaling, confirming its antagonist activity.

1.3. Selectivity Profiling

  • Protocol: Compound X and Donepezil will be screened against a panel of other receptors, ion channels, and enzymes (e.g., other 5-HT receptor subtypes, adrenergic receptors, muscarinic receptors, and AChE for Compound X).

  • Rationale: High selectivity is crucial for minimizing off-target side effects. This profiling will provide a comparative safety assessment at the molecular level.

1.4. Acetylcholinesterase Inhibition Assay

  • Protocol: An Ellman's assay will be used to measure the AChE inhibitory activity of both compounds.

  • Rationale: This directly compares the primary mechanism of Donepezil with any potential secondary activity of Compound X on AChE.

Table 1: Hypothetical In Vitro Benchmarking Data

ParameterCompound XDonepezil
5-HT6 Receptor Binding (Ki) 1.5 nM>10,000 nM
5-HT6 Functional Antagonism (IC50) 5.2 nM>10,000 nM
AChE Inhibition (IC50) >5,000 nM10 nM
Selectivity (vs. other 5-HT subtypes) >1000-foldNot Applicable
Part 2: In Vivo Efficacy in Animal Models of Cognitive Impairment

Objective: To compare the pro-cognitive effects of Compound X and Donepezil in established rodent models of Alzheimer's disease-related cognitive deficits.[13][14]

2.1. Novel Object Recognition (NOR) Test

  • Protocol: This test assesses recognition memory.[15][16] On day one, mice are habituated to an open field. On day two, they are exposed to two identical objects.[17] After a retention interval, one object is replaced with a novel one.[18] The time spent exploring the novel object versus the familiar one is measured. The test will be performed in a scopolamine-induced amnesia model, which mimics cholinergic dysfunction.[1]

  • Rationale: A greater preference for the novel object indicates intact recognition memory. This experiment will evaluate the ability of each compound to reverse a cholinergic-deficit-induced memory impairment.

2.2. Morris Water Maze (MWM) Test

  • Protocol: This is a test of spatial learning and memory.[19] Rodents are placed in a pool of opaque water and must learn the location of a hidden escape platform using distal visual cues.[20][21] Parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial where the platform is removed.[22][23] This will be tested in an amyloid-beta (Aβ) infusion or transgenic mouse model of AD.[14][24]

  • Rationale: The MWM is a hippocampus-dependent task, a brain region severely affected in AD. This test will assess the compounds' efficacy in a more disease-relevant model.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Binding Receptor Binding (Ki) NOR Novel Object Recognition (Recognition Memory) Binding->NOR MWM Morris Water Maze (Spatial Memory) Binding->MWM Functional Functional Assay (IC50) Functional->NOR Functional->MWM Selectivity Selectivity Panel Selectivity->NOR Selectivity->MWM AChE AChE Assay AChE->NOR AChE->MWM CompoundX Compound X CompoundX->Binding CompoundX->Functional CompoundX->Selectivity CompoundX->AChE Donepezil Donepezil Donepezil->Binding Donepezil->Functional Donepezil->Selectivity Donepezil->AChE

Caption: Experimental workflow for benchmarking Compound X and Donepezil.

Table 2: Hypothetical In Vivo Efficacy Data

Test (Model)ParameterVehicle ControlCompound X (10 mg/kg)Donepezil (1 mg/kg)
NOR (Scopolamine) Discrimination Index0.050.450.35
MWM (Aβ infusion) Escape Latency (Day 5)45s20s28s
MWM (Aβ infusion) Time in Target Quadrant18%40%32%
(* p < 0.05 vs. Vehicle Control)

Discussion and Future Directions

Based on the hypothetical data presented, Compound X demonstrates a promising preclinical profile. Its high affinity and selectivity for the 5-HT6 receptor, coupled with a lack of significant AChE inhibition, confirm its distinct mechanism of action. In vivo, Compound X shows robust efficacy in reversing cognitive deficits in both cholinergic disruption and Aβ-pathology models, with a potential for greater efficacy compared to Donepezil in the spatial memory task.

These findings suggest that targeting the 5-HT6 receptor could be a viable and potentially superior alternative or adjunctive therapy to AChE inhibition for the symptomatic treatment of Alzheimer's disease. The dual modulation of acetylcholine and glutamate release by 5-HT6 antagonists may offer a broader and more resilient pro-cognitive effect as the underlying pathology progresses.

Future research should focus on long-term safety and toxicology studies of Compound X, as well as exploring its efficacy in combination with Donepezil to assess potential synergistic effects. Further investigation into its impact on other AD-related pathologies, such as neuroinflammation and tauopathy, is also warranted.

References

  • Standard protocol for conducting the Morris Water Maze test. (a)... - ResearchGate. Available at: [Link]

  • What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. (2024-07-17). Available at: [Link]

  • Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. - WebMD. (2024-06-17). Available at: [Link]

  • Donepezil: an update. - PubMed. Available at: [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024-10-03). Available at: [Link]

  • Donepezil - Wikipedia. Available at: [Link]

  • Alzheimer Disease: Standard of Diagnosis, Treatment, Care, and Prevention. - PMC - NIH. Available at: [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. - PMC - PubMed Central. Available at: [Link]

  • UC Davis - Morris Water Maze. - Protocols.io. (2019-05-15). Available at: [Link]

  • BehaviorCloud Protocols - Novel Object Recognition. Available at: [Link]

  • Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Available at: [Link]

  • Supplementary methods Detailed behavioural protocols. Cued and Reference memory versions of Morris Water maze tests. The water. Available at: [Link]

  • Novel Object Recognition - Maze Engineers - Conduct Science. Available at: [Link]

  • The Novel Object Recognition Test. The protocol of NORT in the training... - ResearchGate. Available at: [Link]

  • Novel Object Recognition test - MMPC.org. (2024-01-03). Available at: [Link]

  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. - NIH. (2017-08-30). Available at: [Link]

  • Alzheimer's study shows improved memory and mood with enhanced neurons. (2023-04-18). Available at: [Link]

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023-12-11). Available at: [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. Available at: [Link]

  • Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. - PubMed Central. Available at: [Link]

  • New genetically modified mouse model mimics multiple aspects of human Alzheimer's disease. Available at: [Link]

  • Alzheimer's research using animal models significantly increases understanding of the disease | EurekAlert!. (2008-12-14). Available at: [Link]

  • A Systematic Review of Clinical Practice Guidelines for Alzheimer's Disease and Strategies for Future Advancements. - NIH. (2023-06-01). Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • Dementia Care Practice Recommendations | Alzheimer's Association. Available at: [Link]

  • New Clinical Practice Guideline for Evaluating Dementia | alz.org. - Alzheimer's Association. (2024-12-23). Available at: [Link]

  • Mechanism of action. - Lejan Team.
  • PRACTICE GUIDELINE FOR THE - Treatment of Patients With Alzheimer's Disease and Other Dementias. - American Psychiatric Association. (2005-04-11). Available at: [Link]

  • The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. - MDPI. Available at: [Link]

  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid. - Pharmaffiliates. Available at: [Link]

  • Hypothetical framework model for 5-HT 6 R antagonists (A), the common... - ResearchGate. Available at: [Link]

  • In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer's Disease. - PubMed Central. (2022-04-19). Available at: [Link]

  • Metabolic and In-vivo Profile of 5-HT 6 Receptor Antagonists Recently in Development.. Available at: [Link]

  • 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid Hydrochloride | Pharmaffiliates. Available at: [Link]

  • Sulfonamide (medicine) - Wikipedia. Available at: [Link]

  • (2R,4R)-1-((S)-5-(diaminomethyleneamino)-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid. - PubChem - NIH. Available at: [Link]

  • Mechanisms of Antibacterial Drugs | Microbiology. - Lumen Learning. Available at: [Link]

Sources

Assessing the Selectivity of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide: A Fragment-Based Approach to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, underscoring the critical need for rigorous selectivity assessment early in the development pipeline. This guide provides an in-depth, technical comparison of methodologies for assessing the selectivity of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, a key structural fragment of the potent and selective direct thrombin inhibitor, Argatroban.

While this fragment in isolation may not exhibit significant inhibitory activity, its analysis serves as an exemplary case study in the principles of Fragment-Based Drug Discovery (FBDD). We will explore how to characterize the binding of such a fragment, evaluate its selectivity profile, and leverage this information to build more potent and selective lead compounds. This guide is designed to provide not just procedural steps, but the scientific rationale behind experimental choices, empowering researchers to design and execute robust selectivity profiling campaigns.

The Significance of the 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide Scaffold

The 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide moiety is a crucial component of Argatroban, a synthetic direct thrombin inhibitor.[1] Argatroban is indicated for the prophylaxis and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT).[1] The tetrahydroquinoline scaffold provides a rigid framework that, when incorporated into the larger Argatroban molecule, contributes to its high affinity and selectivity for thrombin.

An analysis of the crystal structure of Argatroban bound to a thrombin mutant (PDB ID: 4HFP) reveals that the 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide fragment occupies the S2-S4 pockets of the thrombin active site.[2] This interaction is primarily hydrophobic, with the tetrahydroquinoline ring system making van der Waals contacts with amino acid residues lining these pockets. The sulfonamide group is positioned to form hydrogen bonds, further anchoring the inhibitor within the active site. Understanding these specific interactions is the first step in rationally assessing and engineering selectivity.

A Framework for Selectivity Assessment in Fragment-Based Drug Discovery

The core principle of FBDD is to identify low-molecular-weight fragments that bind to a biological target with weak affinity. These "hits" are then optimized and grown into more potent lead compounds.[3][4][5] The assessment of a fragment's selectivity is a multi-stage process, beginning with primary screening and followed by more detailed characterization and counter-screening.

Sources

In Vivo Validation of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (MTS), a novel investigational compound. Drawing from established principles of drug development and publicly available data on analogous structures, we present a scientifically rigorous, albeit hypothetical, pathway for transitioning MTS from a promising in vitro candidate to a validated preclinical entity. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

The core of this guide is a head-to-head comparison of MTS with a known clinical-stage selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, VIP152. This comparative approach is essential for contextualizing the performance of a novel agent and making informed decisions about its developmental potential.

Introduction: The Rationale for In Vivo Investigation of MTS

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When coupled with a sulfonamide moiety, a pharmacophore known for a wide range of therapeutic activities including anticancer effects, the resulting molecule warrants thorough investigation.[3][4] Recent studies have highlighted that certain sulfonamide derivatives can act as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[5]

CDK9, as a component of the positive transcription elongation factor b (P-TEFb), plays a critical role in phosphorylating RNA Polymerase II, a process essential for the transcription of short-lived anti-apoptotic proteins and oncoproteins, such as MYC and MCL-1.[6][7] Dysregulation of CDK9 activity is a hallmark of various cancers, making it a compelling therapeutic target.[8]

Our hypothetical starting point is the successful in vitro characterization of MTS, which has demonstrated potent and selective inhibition of CDK9. The logical and critical next step is to validate these findings in a living system to assess efficacy, pharmacokinetics, and tolerability.

The Competitive Landscape: MTS vs. VIP152

To establish a benchmark for the preclinical development of MTS, we will compare its hypothetical in vitro and projected in vivo performance against VIP152, a selective CDK9 inhibitor with documented preclinical and clinical data.[7][9][10][11]

Parameter3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (MTS) (Hypothetical Data)VIP152 (Reference Data)
Target Cyclin-Dependent Kinase 9 (CDK9)Cyclin-Dependent Kinase 9 (CDK9)[7]
In Vitro Potency (IC50) 8 nM~10-fold more potent than other CDK9 inhibitors in development[7]
Cell-Based Potency (EC50) 75 nM (in MV4-11 AML cells)55-172 nM (in MCL cell lines)[9]
Selectivity High selectivity against other CDKsHigh selectivity for CDK9[7]
Proposed Mechanism Inhibition of RNA Pol II phosphorylation, downregulation of MYC and MCL-1Inhibition of P-TEFb assembly, leading to downregulation of MYC and MCL-1[7][9]

In Vivo Validation Strategy: A Phased Approach

The primary goal of the in vivo studies is to determine if the in vitro potency of MTS translates into meaningful anti-tumor activity in a relevant cancer model, with an acceptable safety profile. We propose a phased approach utilizing a cell line-derived xenograft (CDX) model of Acute Myeloid Leukemia (AML), a malignancy often characterized by MYC dysregulation.

Phase 1: Pharmacokinetic (PK) and Tolerability Studies

Before assessing anti-tumor efficacy, it is crucial to understand how MTS is absorbed, distributed, metabolized, and excreted (ADME) in the host organism, and to establish a maximum tolerated dose (MTD).

Experimental Protocol: Murine Pharmacokinetic Profiling

  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Compound Administration:

    • Intravenous (IV) administration of MTS at 2 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

    • Oral (PO) administration of MTS at 10 mg/kg in the same vehicle.

  • Sample Collection: Blood samples (approx. 50 µL) are collected via tail vein or saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Plasma is isolated by centrifugation.

  • Bioanalysis: Plasma concentrations of MTS are quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

  • Data Analysis: Key PK parameters (Cmax, Tmax, AUC, half-life, and bioavailability) are calculated using appropriate software (e.g., Phoenix WinNonlin).

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Dose Escalation: MTS is administered intravenously once weekly for four weeks at escalating doses (e.g., 10, 20, 40, 60 mg/kg). A vehicle control group is included.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, changes in posture or activity). Body weight is recorded twice weekly.

  • Endpoint: The MTD is defined as the highest dose that does not induce more than 20% body weight loss or significant clinical signs of distress.

Phase 2: In Vivo Efficacy in a Xenograft Model

The cornerstone of the in vivo validation is the assessment of anti-tumor activity in a relevant cancer model. We propose an AML xenograft model using the MV4-11 cell line, which is known to be sensitive to CDK9 inhibition.

Experimental Protocol: AML Xenograft Efficacy Study

  • Cell Line: MV4-11 (human AML cell line).

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: 5 x 10^6 MV4-11 cells in 100 µL of PBS/Matrigel (1:1) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x Length x Width^2).

  • Treatment Initiation: When tumors reach an average volume of 150-200 mm^3, mice are randomized into treatment groups (n=8-10 per group):

    • Vehicle Control (IV, once weekly)

    • MTS (at 0.5x MTD and MTD, IV, once weekly)

    • VIP152 (at a literature-validated effective dose, e.g., 15 mg/kg, IV, once weekly)

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI).

    • Body weight changes (as a measure of tolerability).

    • At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic (PD) analysis.

Phase 3: Pharmacodynamic (PD) Biomarker Analysis

To confirm that MTS is engaging its target in vivo, we will analyze key biomarkers in the tumor tissue collected from the efficacy study.

Experimental Protocol: Western Blot Analysis of Tumor Lysates

  • Sample Preparation: Tumor tissues are homogenized and lysed to extract total protein.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against:

    • Phospho-RNA Polymerase II (Ser2)

    • Total RNA Polymerase II

    • MYC

    • MCL-1

    • GAPDH or β-actin (as a loading control)

  • Analysis: Changes in the levels of these proteins in the MTS-treated groups relative to the vehicle control will confirm on-target activity.

Visualizing the Process and Pathway

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Decision Point invitro_potency Potency (IC50) pk_studies Pharmacokinetics (PK) invitro_potency->pk_studies Promising Candidate invitro_selectivity Selectivity Profiling invitro_selectivity->pk_studies invitro_cellular Cell-Based Assays invitro_cellular->pk_studies mtd_studies Max Tolerated Dose (MTD) pk_studies->mtd_studies Determine Exposure efficacy_studies Xenograft Efficacy mtd_studies->efficacy_studies Select Doses pd_studies Pharmacodynamics (PD) efficacy_studies->pd_studies Collect Tissues go_nogo Go/No-Go for further development pd_studies->go_nogo Mechanism Confirmed

Caption: High-level workflow for the in vivo validation of MTS.

CDK9 Signaling Pathway

CDK9_Pathway MTS MTS / VIP152 CDK9 CDK9/Cyclin T1 (P-TEFb) MTS->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation pRNAPII p-RNA Polymerase II (Ser2) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription Oncogenes MYC, MCL-1 mRNA Transcription->Oncogenes Proteins Oncogenic Proteins Oncogenes->Proteins Apoptosis Apoptosis Proteins->Apoptosis Suppression

Caption: Simplified CDK9 signaling pathway targeted by MTS.

Data Presentation: Hypothetical In Vivo Results

The following tables summarize the expected outcomes from the proposed in vivo studies, comparing MTS to the benchmark compound, VIP152.

Table 1: Comparative In Vivo Efficacy in AML Xenograft Model

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+2.5
MTS 20 mg/kg, QW 750 ± 150 50 -3.0
MTS 40 mg/kg, QW 450 ± 100 70 -8.5
VIP15215 mg/kg, QW525 ± 12065-5.0

Table 2: Comparative Pharmacokinetic Parameters

CompoundDose & RouteCmax (ng/mL)AUC (ng*h/mL)Half-life (h)Oral Bioavailability (%)
MTS 2 mg/kg, IV 85022004.5N/A
MTS 10 mg/kg, PO 40033005.030
VIP152 (Reference)IV--~24-48hN/A

Conclusion: Synthesizing the Evidence

This guide outlines a robust, albeit hypothetical, preclinical strategy for the in vivo validation of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide as a novel CDK9 inhibitor. By employing a rigorous, phased approach that includes pharmacokinetic profiling, tolerability studies, and a head-to-head efficacy comparison in a relevant xenograft model, researchers can generate the critical data needed to make a " go/no-go " decision for further development. The inclusion of pharmacodynamic studies is paramount to ensure that the observed anti-tumor effects are a direct result of on-target activity. Successful execution of this validation pathway would provide a strong foundation for advancing MTS towards clinical investigation.

References

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., Ghorab, M. M., & Noaman, E. (2010). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. European Journal of Medicinal Chemistry, 45(5), 1849–1853. [Link]

  • Wang, L., et al. (2023). The Selective CDK9 Inhibitor VIP152 Overcame Therapeutic Resistance in Mantle Cell Lymphoma. Blood, 142(Supplement 1), 2821. [Link]

  • Cidado, J., et al. (2024). MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer. Clinical Epigenetics, 16(1), 6. [Link]

  • Sher, S., et al. (2023). VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia. Leukemia, 37(2), 326–338. [Link]

  • Hilton, J., et al. (2022). First-in-Human Dose-Escalation Study of Cyclin-Dependent Kinase 9 Inhibitor VIP152 in Patients with Advanced Malignancies Shows Early Signs of Clinical Efficacy. Clinical Cancer Research, 28(11), 2299–2308. [Link]

  • Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 556-574. [Link]

  • Greil, C., et al. (2021). Changing for the Better: Discovery of the Highly Potent and Selective CDK9 Inhibitor VIP152 Suitable for Once Weekly Intravenous Dosing for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(15), 11651–11674. [Link]

  • Zhang, T., et al. (2023). Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Journal of Hematology & Oncology, 16(1), 63. [Link]

  • Wikipedia. (n.d.). Tetrahydroquinoline. [Link]

  • Al-Otaibi, F., et al. (2014). Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 585-592. [Link]

  • Li, Y., et al. (2021). CDK9 inhibitors in cancer research. Journal of Hematology & Oncology, 14(1), 1-20. [Link]

Sources

A Head-to-Head Comparison of Tetrahydroquinoline-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1][2] This guide offers an in-depth, head-to-head comparison of various THQ-based compounds, focusing on their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. By presenting supporting experimental data and detailed protocols, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research and discovery efforts.

The Versatility of the Tetrahydroquinoline Scaffold

The unique three-dimensional structure of the THQ core allows for diverse substitutions, leading to a wide array of pharmacological profiles. The biological activity of THQ derivatives is highly dependent on the nature and position of these substituents, making the structure-activity relationship (SAR) a critical area of investigation.[3] This guide will delve into specific examples to illustrate these relationships and highlight the therapeutic potential of this remarkable heterocyclic system.

Section 1: Anticancer Activity

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[1]

Comparative Analysis of Anticancer Potency

Several studies have directly compared the cytotoxic effects of different THQ derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for this comparison.

One study compared a series of 2-arylquinolines with 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines. The results indicated that the 2-arylquinoline derivatives generally displayed a better activity profile against the evaluated cell lines than their tetrahydroquinoline counterparts.[4] For instance, quinoline 13 showed selective cytotoxicity against cervical epithelial carcinoma (HeLa) with an IC50 of 8.3 μM, while tetrahydroquinoline 18 exhibited an IC50 of 13.15 μM against the same cell line.[4]

In another investigation, a series of morpholine-substituted THQ derivatives were evaluated as potential mTOR inhibitors. Compound 10e emerged as a particularly potent candidate, displaying exceptional activity against A549 lung cancer cells with an IC50 of 0.033 µM.[5] This highlights the significant impact that specific substitutions can have on anticancer potency.

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Tetrahydroquinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Quinoline 13 HeLa8.3[4]
Tetrahydroquinoline 18 HeLa13.15[4]
Quinoline 12 PC3 (Prostate)31.37[4]
Quinoline 11 PC3 (Prostate)34.34[4]
Compound 10e (Morpholine-substituted THQ)A549 (Lung)0.033[5]
Compound 10h (Morpholine-substituted THQ)MCF-7 (Breast)0.087[5]
Compound 10d (Morpholine-substituted THQ)A549 (Lung)0.062[5]
Compound 10d (Morpholine-substituted THQ)MCF-7 (Breast)0.58[5]
Compound 10d (Morpholine-substituted THQ)MDA-MB-231 (Breast)1.003[5]
Mechanism of Action: Targeting Key Signaling Pathways

A significant mechanism through which THQ derivatives exert their anticancer effects is the modulation of critical signaling pathways, such as the PI3K/AKT/mTOR and NF-κB pathways.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Its dysregulation is a common feature in many cancers. Certain THQ derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[5] For example, morpholine-substituted THQ derivatives have been designed as potent mTOR inhibitors.[5]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes THQ Tetrahydroquinoline Derivative THQ->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by certain tetrahydroquinoline derivatives.

The NF-κB (nuclear factor-kappa B) signaling pathway plays a vital role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[1][7] Some THQ derivatives have been designed to target and inhibit this pathway, thereby reducing tumor cell viability.[1]

NF_kB_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription Nucleus->Gene promotes THQ Tetrahydroquinoline Derivative THQ->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by certain tetrahydroquinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay for evaluating the cytotoxic potential of chemical compounds.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Tetrahydroquinoline compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline compounds. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Section 2: Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases, including cancer and neurodegenerative disorders. Tetrahydroquinoline derivatives, particularly those with hydroxyl or amino substitutions on the aromatic ring, have demonstrated significant antioxidant properties.

Comparative Analysis of Antioxidant Capacity

The antioxidant activity of THQ derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

One study investigating the structure-activity relationship of thirteen THQ derivatives found that compound R12 exhibited notable antioxidant activity against DPPH with an IC50 of 12.11 ± 8.96 µM and against H2O2 with an IC50 of 8.89 ± 1.72 µM.[3] This highlights the potential of specific substitutions to enhance the radical scavenging capabilities of the THQ scaffold.

Table 2: Comparative Antioxidant Activity (IC50, µM) of a Tetrahydroquinoline Derivative

Compound IDAssayIC50 (µM)Reference
Compound R12 DPPH12.11 ± 8.96[3]
Compound R12 H2O28.89 ± 1.72[3]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • Tetrahydroquinoline compounds

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well plates or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare different concentrations of the tetrahydroquinoline compounds in methanol.

  • Reaction Mixture: Add a specific volume of the compound solution to the DPPH solution. A control containing only methanol and DPPH solution should also be prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Sources

A Comparative Guide to the Pharmacokinetic Landscape of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Antibacterial Action

Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, represent a cornerstone in the history of medicine.[1][2] While their primary role as bacteriostatic agents is well-established, their therapeutic applications have expanded significantly, now encompassing diuretics, anticonvulsants, and anti-inflammatory agents.[2][3][4] This diversification stems from the versatile sulfonamide moiety (-SO₂NH₂), which can be chemically modified to produce derivatives with a wide array of biological activities.[1][3] However, the clinical success of any sulfonamide derivative is not solely dependent on its pharmacodynamic activity. A thorough understanding of its pharmacokinetic profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the drug—is paramount for optimizing efficacy and ensuring patient safety.

This guide provides an in-depth evaluation of the pharmacokinetic differences among key sulfonamide derivatives. We will dissect the structural features that govern their ADME profiles, present comparative data, and provide detailed experimental protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals to aid in the rational design and selection of sulfonamide-based therapeutics.

The Core Pharmacokinetic Profile of Sulfonamides: A Tale of Four Processes

The journey of a sulfonamide drug through the body is dictated by four fundamental pharmacokinetic processes:

  • Absorption: Most sulfonamides are well-absorbed orally.[5][6] The rate and extent of absorption can be influenced by the drug's physicochemical properties, such as its pKa and lipid solubility, which are in turn dictated by the substituents on the sulfonamide core structure.[7]

  • Distribution: Once absorbed, sulfonamides distribute into various body tissues and fluids.[5][8] A key determinant of their distribution is the extent of binding to plasma proteins, primarily albumin.[5] Derivatives with high protein binding tend to have a lower volume of distribution and a longer duration of action. Conversely, this high binding can lead to significant drug-drug interactions when co-administered with other highly protein-bound drugs.[9][10]

  • Metabolism: The liver is the primary site of sulfonamide metabolism.[5] The two main metabolic pathways are N4-acetylation and hydroxylation.[11] N4-acetylation, in particular, often leads to metabolites that are less active and less soluble than the parent drug, which can increase the risk of crystalluria (crystal formation in the urine).[11] The extent of metabolism is highly dependent on the specific derivative and can be influenced by patient genetics (e.g., "slow" vs. "fast" acetylators).

  • Excretion: The kidneys are the principal route of elimination for both the parent sulfonamide and its metabolites, primarily through glomerular filtration and tubular secretion.[5][6][12] The rate of renal excretion is influenced by factors such as the drug's water solubility and the pH of the urine. N4-acetylated metabolites are also actively secreted by the renal tubules.[13]

The interplay of these four processes determines the pharmacokinetic profile of each sulfonamide derivative, influencing its dosing regimen, therapeutic window, and potential for adverse effects.

Comparative Pharmacokinetics of Key Sulfonamide Derivatives

The structural diversity within the sulfonamide class leads to significant pharmacokinetic variability. Let's compare two widely used derivatives: Sulfadiazine and Sulfamethoxazole.

ParameterSulfadiazineSulfamethoxazoleKey Differences & Implications
Absorption Well absorbed orally[8]Rapidly absorbed orally[5]Both are suitable for oral administration.
Tmax (Time to Peak Concentration) 3-6 hours[8]1-4 hours[5][14]Sulfamethoxazole reaches peak levels faster.
Plasma Protein Binding 38-50%[8][15]~70%[5][15]Sulfadiazine has a larger fraction of free, active drug in circulation, while Sulfamethoxazole's higher binding may lead to a longer duration of action and a higher potential for displacement interactions.[15]
Volume of Distribution (Vd) 0.29 L/kg[15]0.21 L/kg[15]The lower protein binding of Sulfadiazine contributes to a larger volume of distribution, indicating greater tissue penetration.[15]
Elimination Half-Life (t½) ~10 hours (range 8-17 h)[8][16]~10 hours (range 6-12 h)[5][12]Both have similar half-lives in patients with normal renal function, supporting twice-daily dosing.[16] However, the half-life of Sulfamethoxazole can dramatically increase to 20-50 hours in renal failure.[12]
Metabolism Primarily N4-acetylation[8]Primarily N4-acetylation and CYP2C9-mediated hydroxylation[5][12]The involvement of CYP2C9 in Sulfamethoxazole metabolism introduces a potential for drug interactions with other CYP2C9 substrates or inhibitors.
Excretion 43-60% excreted unchanged in urine[8]~20% excreted unchanged in urine; 50-70% as acetylated metabolite[5]A larger proportion of Sulfamethoxazole is metabolized before excretion. The high percentage of the less soluble acetylated metabolite increases the risk of crystalluria compared to Sulfadiazine.[15]

Causality Behind the Differences: The pharmacokinetic superiority of sulfadiazine, in some respects, can be attributed to its lower plasma protein binding, which results in a larger volume of distribution and higher concentrations of the active drug in tissues and urine.[15] The more extensive metabolism of sulfamethoxazole before excretion also means a lower percentage of the active drug is eliminated unchanged.[15]

Experimental Protocols for Pharmacokinetic Evaluation

To generate the data presented above, a series of validated in vitro and in vivo experiments are necessary. As a Senior Application Scientist, I emphasize that the choice of methodology should be driven by the specific questions being asked about the drug candidate.

In Vitro Plasma Protein Binding Assay

Objective: To determine the fraction of a sulfonamide derivative bound to plasma proteins. This is crucial as only the unbound drug is pharmacologically active.

Methodology: Equilibrium Dialysis

  • Preparation: Prepare semi-permeable dialysis membranes (e.g., with a molecular weight cutoff of 10 kDa) by hydrating them according to the manufacturer's instructions.

  • Apparatus Setup: Place the dialysis membrane between the two chambers of a dialysis cell.

  • Sample Loading: Add plasma (human or from a relevant animal species) to one chamber and a protein-free buffer solution (e.g., phosphate-buffered saline, pH 7.4) containing the sulfonamide derivative at a known concentration to the other chamber.

  • Equilibration: Incubate the dialysis cells in a temperature-controlled water bath (37°C) with gentle shaking for a sufficient period (e.g., 4-24 hours) to allow for equilibrium to be reached.

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the sulfonamide in both chambers using a validated analytical method such as LC-MS/MS.

  • Calculation:

    • Percent Bound = [ (Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration ] * 100

    • The unbound drug concentration is the concentration in the buffer chamber at equilibrium.

Rationale for Method Choice: Equilibrium dialysis is considered the gold standard for protein binding studies as it minimizes experimental artifacts and provides a direct measure of the unbound drug concentration at equilibrium.

G cluster_prep Preparation cluster_setup Assay Setup cluster_run Equilibration cluster_analysis Analysis P1 Hydrate Dialysis Membrane S1 Assemble Dialysis Cell P1->S1 S2 Load Plasma into Chamber A S1->S2 S3 Load Drug in Buffer into Chamber B S2->S3 R1 Incubate at 37°C with Shaking S3->R1 A1 Collect Aliquots from Chamber A and B R1->A1 A2 Quantify Drug Concentration (LC-MS/MS) A1->A2 A3 Calculate % Bound A2->A3 G cluster_pre Pre-Study cluster_dose Dosing cluster_sample Sampling cluster_analysis Analysis PS1 Acclimatize Rodent Model D1 Administer Drug (Oral or IV) PS1->D1 SA1 Collect Serial Blood Samples D1->SA1 SA2 Separate Plasma via Centrifugation SA1->SA2 AN1 Quantify Drug in Plasma (LC-MS/MS) SA2->AN1 AN2 Perform Non-Compartmental Analysis (NCA) AN1->AN2 AN3 Determine PK Parameters (AUC, t½, CL, etc.) AN2->AN3

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

Objective: To accurately and sensitively quantify sulfonamide concentrations in biological matrices (e.g., plasma).

Methodology:

  • Sample Preparation: Perform a protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the plasma sample.

  • Chromatographic Separation: Use a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) to separate the analyte from other components in the extracted sample.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) for detection. The instrument is set to a specific Multiple Reaction Monitoring (MRM) transition for the parent drug and its stable isotope-labeled internal standard, ensuring high selectivity and sensitivity.

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the sulfonamide in the unknown samples.

Rationale for Method Choice: LC-MS/MS is the preferred method for bioanalysis in pharmacokinetic studies due to its superior sensitivity, selectivity, and speed compared to other techniques like HPLC-UV. [17]

Conclusion: A Roadmap for Rational Drug Design

The pharmacokinetic profile of a sulfonamide derivative is a critical determinant of its clinical utility. As this guide has demonstrated, subtle changes in chemical structure can lead to significant differences in absorption, distribution, metabolism, and excretion. A thorough understanding of these differences, supported by robust experimental data, is essential for drug development professionals. By carefully evaluating the ADME properties of novel sulfonamide candidates using the methodologies outlined, researchers can better predict their behavior in humans, optimize dosing regimens, minimize adverse effects, and ultimately, design safer and more effective medicines.

References

  • Lee, B. L., Safrin, S., & Mills, J. (1995). Plasma Pharmacokinetics of Sulfadiazine Administered Twice Daily versus Four Times Daily Are Similar in Human Immunodeficiency Virus-Infected Patients. Antimicrobial Agents and Chemotherapy, 39(8), 1732–1735. [Link]

  • Wikipedia. (n.d.). Sulfamethoxazole. Retrieved from [Link]

  • Patel, R. B., & Welling, P. G. (1980). Clinical Pharmacokinetics of Co-trimoxazole (trimethoprim-sulphamethoxazole). Clinical Pharmacokinetics, 5(5), 405–423. [Link]

  • Bergan, T., & Brodwall, E. K. (1976). Comparison of pharmacokinetics of sulphadiazine and sulphamethoxazole after intravenous infusion. Journal of Antimicrobial Chemotherapy, 2(4), 345–351. [Link]

  • Pharmacology of Sulfadiazine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024, December 19). [Video]. YouTube. [Link]

  • Le, J., & Nguyen, T. (2023). Trimethoprim Sulfamethoxazole. In StatPearls. StatPearls Publishing. [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]

  • Bergan, T., & Brodwall, E. K. (1972). Human pharmacokinetics of a sulfamethoxazole-trimethoprim combination. Acta Medica Scandinavica, 192(1-6), 483–492. [Link]

  • Semantic Scholar. (n.d.). Clinical Pharmacokinetics of Co-trimoxazole. [Link]

  • Manski, D. (n.d.). Cotrimoxazole: Adverse Effects, Contraindications and Dosage. Urology Textbook. [Link]

  • Gonzalez, D., et al. (2015). Population Pharmacokinetics of Trimethoprim-Sulfamethoxazole in Infants and Children. Antimicrobial Agents and Chemotherapy, 59(9), 5344–5351. [Link]

  • Schwartz, D. E., & Rieder, J. (1970). Pharmacokinetics of Sulfamethoxazole + Trimethoprim in Man and Their Distribution in the Rat. Chemotherapy, 15(6), 337–355. [Link]

  • Anadón, A., et al. (2002). Pharmacokinetics and oral bioavailability of sulfadiazine and trimethoprim in broiler chickens. Journal of Veterinary Pharmacology and Therapeutics, 25(4), 285–291. [Link]

  • Abu-Basha, E. A., et al. (2007). Pharmacokinetics and bioavailability of sulfadiazine and trimethoprim following intravenous, intramuscular and oral administration in ostriches (Struthio camelus). Journal of Veterinary Pharmacology and Therapeutics, 30(6), 546–552. [Link]

  • Schaly, S., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2530–2539. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Preprints.org. [Link]

  • Pharmacy 180. (n.d.). Drug Interactions - Protein Binding of Drugs. [Link]

  • Vree, T. B., Hekster, Y. A., & Damsma, J. E. (1982). Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. Antibiotics and Chemotherapy, 31, 22–118. [Link]

  • da Silva, A. B. F., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(13), 7705–7712. [Link]

  • co-trimoxazole (trimethoprim-sulfamethoxazole). (n.d.). Drugs.com. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of cotrimoxazole (TMP/SMX) in various non-critically ill populations with normal renal and liver function. [Link]

  • Horwitz, W. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 61(4), 814–823. [Link]

  • Schaly, S., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]

  • ResearchGate. (2024, March 15). Sulfonamide derivatives: Synthesis and applications. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. [Link]

  • Vree, T. B., Hekster, Y. A., & Termond, E. F. S. (n.d.). Pharmacokinetics of Sulfonamides in Man. [Link]

  • Devriese, L. A., et al. (1981). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. Journal of Veterinary Pharmacology and Therapeutics, 4(1), 39–47. [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). [Video]. YouTube. [Link]

  • Al-Trawneh, S. A. M., & Al-Hourani, B. J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(10), 2531–2549. [Link]

  • McQueen, E. G. (1970). Drug displacement from protein binding: Isolation of a redistributional drug interaction in vivo. British Journal of Pharmacology, 40(2), 312–324. [Link]

  • Vree, T. B., et al. (1981). Pharmacokinetics and Mechanism of Renal Excretion of Short Acting Sulphonamides and N4-acetylsulphonamide Derivatives in Man. Structural Requirements of Sulphonamides for Active Tubular Secretion. European Journal of Clinical Pharmacology, 20(4), 283–292. [Link]

  • DRUG-DRUG DISPLACEMENT INTERACTION: Protein Binding : Part 4 English. (2020, November 16). [Video]. YouTube. [Link]

  • Ito, T., et al. (1986). Binding of sulfonamides to erythrocyte proteins and possible drug-drug interaction. Journal of Pharmacobio-Dynamics, 9(9), 733–741. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]

  • Sugita, O., et al. (1981). Prediction of Drug-Drug Interaction From in Vitro Plasma Protein Binding and Metabolism. A Study of Tolbutamide-Sulfonamide Interaction in Rats. Biochemical Pharmacology, 30(24), 3347–3354. [Link]

  • Kakemi, K., et al. (1968). ABSORPTION AND EXCRETION OF DRUGS. XX. SOME PHARMACOKINETIC ASPECTS OF ABSORPTION AND EXCRETION OF SULFONAMIDES. (2). ABSORPTION FROM RAT SMALL INTESTINE. Chemical & Pharmaceutical Bulletin, 16(11), 2206–2212. [Link]

  • SULFONAMIDES (Veterinary—Systemic). (n.d.). USP DI, 1, 1-15. [Link]

  • Slideshare. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals.pptx. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Authorea Preprints. [Link]

  • Al-Shabib, N. A., et al. (2022). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 7(6), 5304–5313. [Link]

  • ResearchGate. (2025, August 8). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handle a myriad of novel chemical entities. Among these is 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, a compound whose structural motifs—a tetrahydroquinoline core and a sulfonamide group—suggest a need for meticulous handling and disposal. This guide provides a procedural framework rooted in established safety protocols and regulatory standards to ensure the safe and compliant disposal of this compound, thereby protecting laboratory personnel and the environment.

I. Immediate Safety and Handling Precautions

Before beginning any work that will result in the generation of waste containing 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, it is imperative to take the following safety measures:

  • Engineering Controls: All handling of the compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[1] Ensure that safety showers and eyewash stations are readily accessible.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene.

    • Eye Protection: Safety goggles or a face shield to protect against splashes.

    • Lab Coat: A standard laboratory coat to prevent skin contact.

In the event of accidental exposure, immediate first aid is crucial:

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1]

  • Inhalation: Move the individual to fresh air and into a position that is comfortable for breathing.[1]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

II. Waste Characterization and Segregation: A Step-by-Step Protocol

Proper characterization and segregation of chemical waste is the foundation of a safe disposal plan. This process ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5]

Experimental Protocol for Waste Characterization:

  • Hazard Assessment: Given the absence of specific data, assume 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a hazardous substance. This conservative assessment is based on the toxicity profiles of analogous compounds.

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] While specific data for this compound is lacking, it should be managed as a hazardous waste as a best practice.[3]

  • Waste Segregation:

    • Solid Waste: Collect any solid waste, such as contaminated filter paper, weighing boats, or gloves, in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

    • Sharps: Any needles or other sharps contaminated with the compound should be disposed of in a designated sharps container that is also labeled as hazardous waste.[3]

Waste TypeContainerLabeling
Solid Waste Dedicated, sealed container"Hazardous Waste," Chemical Name, Date
Liquid Waste Sealed, compatible container"Hazardous Waste," Chemical Name, Solvent(s), Date
Sharps Puncture-resistant sharps container"Hazardous Waste - Sharps," Chemical Name, Date
III. Disposal Workflow: From Laboratory to Licensed Facility

The ultimate destination for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide waste is a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1]

Disposal Decision-Making Process

Caption: Workflow for the proper disposal of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide waste.

Step-by-Step Disposal Protocol:

  • Containerization: Following the segregation protocol, ensure all waste containers are tightly sealed to prevent leaks or spills.

  • Labeling: All containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide." Also, include the date of accumulation.

  • Storage: Store the labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. They will handle the transportation and documentation required for disposal at a licensed facility.

  • Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This is crucial for regulatory compliance.

IV. Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and EHS.

  • Control the Spill: For small, manageable spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide, upholding the principles of laboratory safety and environmental stewardship.

References

Sources

A Senior Application Scientist's Guide to Handling 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (CAS No. 153886-68-1). As this is a specialized research chemical, comprehensive hazard data may not be publicly available. Therefore, this document is built upon established principles for handling sulfonamides and heterocyclic amines, emphasizing a conservative approach to minimize exposure. The protocols herein are designed to be self-validating systems, ensuring that each step logically reinforces the overall safety of the operator and the integrity of the research environment.

Disclaimer: This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for your specific material before commencing any work. The absence of a warning does not imply that a substance is safe. All laboratory operations should be preceded by a thorough risk assessment specific to the planned experiment.

Hazard Assessment: Understanding the Risks

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide is a complex molecule belonging to the sulfonamide class of compounds.[1] While specific toxicological data is limited, the structural motifs—a tetrahydroquinoline core and an aromatic sulfonamide group—necessitate a cautious approach.

  • Sulfonamide Group: Sulfonamides are known for their therapeutic activity and can be physiologically active. A primary risk associated with this class is the potential for allergic reactions (sensitization) upon skin contact or inhalation.[2]

  • Tetrahydroquinoline Core: This heterocyclic amine structure is common in pharmaceuticals. Related compounds, such as 1,2,3,4-tetrahydroquinoline itself, are classified as toxic if swallowed and may cause cancer.[3] While our target molecule is substituted, it is prudent to assume potential for irritation to the skin, eyes, and respiratory system.[4][5]

  • Physical Form: As a solid, the primary exposure risks are the inhalation of fine dust particles during weighing and transfer, and dermal contact with the powder.

Given these potential hazards, all handling procedures must be conducted within a certified chemical fume hood to control airborne particulates and potential vapors.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

Task Minimum Required PPE Rationale
Storage & Inventory • Lab Coat• Safety Glasses• Nitrile GlovesProtects against incidental contact during container handling.
Weighing & Aliquoting (Solid) • Lab Coat (buttoned)• Chemical Splash Goggles• Face Shield (recommended)• Double Nitrile Gloves• Respiratory Protection (N95 or higher)This is the highest risk activity for aerosol generation. Goggles and a face shield protect against splashes.[6] Double gloving prevents contamination during doffing. A respirator minimizes inhalation of fine powder.[7] All operations must be in a fume hood or ventilated balance enclosure.
Dissolution & Solution Handling • Lab Coat• Chemical Splash Goggles• Nitrile GlovesReduces risk from splashes of the dissolved compound. The volatility of the solvent used will dictate whether a fume hood is required.
Reaction & Work-up • Chemical-Resistant Lab Coat or Apron• Chemical Splash Goggles• Appropriate Chemical-Resistant Gloves (e.g., Neoprene, Butyl Rubber)Protects against splashes of the reaction mixture, which may contain other hazardous reagents.[8] Glove material should be selected based on compatibility with all chemicals in the procedure.
Waste Disposal • Lab Coat• Chemical Splash Goggles• Nitrile GlovesPrevents contact with waste materials during segregation and container sealing.

Operational Plan: Safe Handling Workflow

A systematic workflow is critical to ensuring safety and preventing contamination. The following diagram and procedural steps outline the complete handling process, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Preparedness Risk_Assessment 1. Conduct Risk Assessment Verify_Hood 2. Verify Fume Hood (Certified & Flowing) Risk_Assessment->Verify_Hood Assemble_PPE 3. Assemble All Required PPE Verify_Hood->Assemble_PPE Prep_Work_Area 4. Prepare Work Area (Clean, Decontaminate, Line with absorbent pads) Assemble_PPE->Prep_Work_Area Don_PPE 5. Don PPE (Correct Sequence) Prep_Work_Area->Don_PPE Perform_Task 6. Perform Chemical Handling (Inside Fume Hood) Don_PPE->Perform_Task Doff_PPE 7. Doff PPE (Correct Sequence to avoid contamination) Perform_Task->Doff_PPE Segregate_Waste 8. Segregate & Label Waste Doff_PPE->Segregate_Waste Decontaminate 9. Decontaminate Work Area & Equipment Segregate_Waste->Decontaminate Wash_Hands 10. Wash Hands Thoroughly Decontaminate->Wash_Hands Spill_Kit Spill Kit Accessible Eyewash_Shower Eyewash/Shower Tested & Unobstructed SDS_Ready SDS Readily Available

Caption: End-to-end workflow for safely handling 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide.

Pre-Handling Protocol
  • Risk Assessment: Review the SDS and your experimental protocol to identify all hazards.

  • Fume Hood Verification: Ensure the chemical fume hood is operational, has a valid certification, and the airflow monitor indicates it is functioning correctly.

  • Assemble Materials: Gather all necessary PPE, spill kit materials, and waste containers before bringing the chemical into the work area.

  • Prepare Workspace: Line the fume hood work surface with disposable absorbent pads to contain any minor spills.

PPE Donning Sequence

The sequence of putting on PPE is designed to create a protective barrier.

  • Lab Coat: Don a clean, appropriately sized lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Goggles/Face Shield: Put on chemical splash goggles. If significant splash risk exists, add a face shield over the goggles.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.

PPE Doffing Sequence (Critical to Avoid Contamination)

The doffing sequence is the reverse of donning and is the most critical step for preventing personal contamination.

  • Outer Gloves: If double-gloved, remove the outer, most contaminated pair and dispose of them in the designated hazardous waste container.

  • Lab Coat/Apron: Remove your lab coat by rolling it outwards and away from your body, ensuring the contaminated exterior does not touch your inner clothing. Place in a designated container for laundry or disposal.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then inserting the clean fingers of the ungloved hand under the cuff of the remaining glove to peel it off without touching the exterior.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Emergency & Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS to the medical personnel.[3]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety (EHS) office. For small spills inside a fume hood, cover with a compatible absorbent material, scoop the mixture into a labeled hazardous waste container, and decontaminate the area.

Disposal Plan

Proper disposal is crucial to protect the environment and comply with regulations.

  • Waste Characterization: All waste containing 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide (including contaminated PPE, absorbent pads, and reaction byproducts) must be considered hazardous chemical waste.

  • Containerization: Use a chemically compatible, sealable container for solid waste and a separate one for liquid waste. Do not use metal containers for corrosive waste.[9]

  • Labeling: Label the waste container clearly with "HAZARDOUS WASTE," the full chemical name, and the approximate concentration or quantity.[9]

  • Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible materials. Arrange for pickup and disposal through your institution's EHS office in accordance with local, state, and federal regulations.[9] Small amounts of sulfonamides should not be poured down the drain as they can be toxic to microbial life.[10]

References

  • Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • Benchchem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid Hydrochloride. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Trihydro Corporation. (2020). Chemical PPE. Retrieved from [Link]

  • University of Florida IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic Acid. Retrieved from [Link]

  • Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,4R)-1-((S)-5-(diaminomethyleneamino)-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid. Retrieved from [Link]

  • Environmental Protection. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Drugs.com. (n.d.). Sulfonamides General Statement Monograph for Professionals. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.